molecular formula C7H16ClNO2 B1447917 Ethyl 4-amino-3-methylbutanoate hydrochloride CAS No. 204503-79-7

Ethyl 4-amino-3-methylbutanoate hydrochloride

Cat. No.: B1447917
CAS No.: 204503-79-7
M. Wt: 181.66 g/mol
InChI Key: CGGZZAHNIGMEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS 204503-79-7) is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . Its SMILES notation is represented as O=C(OCC)CC(C)CN.[H]Cl . As a salt of a beta-amino acid ester, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an ester and a primary amine functional group, makes it a versatile precursor for the synthesis of more complex molecules, such as pharmaceuticals and bioactive compounds. Researchers utilize this compound in the development of novel drug candidates, where it can be incorporated as a key scaffold. The ester group allows for further functionalization through hydrolysis or amidation, while the amine group can participate in amide bond formation or be used to create secondary and tertiary amines. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-10-7(9)4-6(2)5-8;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGZZAHNIGMEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 4-amino-3-methylbutanoate hydrochloride CAS number 204503-79-7

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 4-amino-3-methylbutanoate Hydrochloride

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS 204503-79-7) is a specialized amino acid ester derivative belonging to the class of GABA (gamma-aminobutyric acid) analogues.[1][2] Structurally characterized as the ethyl ester of 3-methyl-GABA , this compound serves a dual role in pharmaceutical development: as a critical analytical reference standard for impurity profiling in the manufacturing of gabapentinoid drugs (specifically Pregabalin) and as a synthetic intermediate in the design of neuroactive ligands.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, synthesis pathways, analytical characterization, and applications in drug development. It explicitly addresses the structural distinction between this compound and Pregabalin ethyl ester to ensure precision in regulatory and research contexts.

Chemical Identity & Physicochemical Profile

Nomenclature and Structure

Unlike Pregabalin (3-isobutyl-GABA), CAS 204503-79-7 possesses a methyl group at the


-position rather than an isobutyl group.[1] This structural homology makes it a vital reference for detecting "methyl-analogue" impurities that may arise during the synthesis of Pregabalin if starting materials are contaminated with crotonic acid derivatives.[1]
  • IUPAC Name: Ethyl 4-amino-3-methylbutanoate hydrochloride[1][2][3][4]

  • Common Synonyms: 3-Methyl-GABA ethyl ester HCl;

    
    -Methyl-GABA ethyl ester hydrochloride.[1]
    
  • Molecular Formula:

    
    [5][6]
    
  • Molecular Weight: 181.66 g/mol [1][3][6]

Key Properties Table
PropertySpecification
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane, ether).[1]
Melting Point 120°C – 125°C (Decomposes)
Hygroscopicity Moderate; requires storage under inert atmosphere (Argon/Nitrogen).
pKa (Calculated) ~9.5 (Amino group), ~4.0 (Ester hydrolysis potential)

Synthesis & Manufacturing Methodologies

The synthesis of Ethyl 4-amino-3-methylbutanoate hydrochloride typically follows a two-stage process: the construction of the 3-methyl-GABA core followed by esterification.[1]

Core Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the synthetic route starting from methyl crotonate, utilizing a Michael addition followed by hydrogenation.

SynthesisPathway Crotonate Methyl Crotonate (Starting Material) Inter1 Methyl 3-methyl-4-nitrobutanoate (Michael Adduct) Crotonate->Inter1 Michael Addition (DBU, Nitromethane) NitroM Nitromethane NitroM->Inter1 Acid 4-amino-3-methylbutanoic acid (3-Methyl-GABA) Inter1->Acid 1. Hydrogenation (Ra-Ni/H2) 2. Hydrolysis (HCl/H2O) Final Ethyl 4-amino-3-methylbutanoate HCl (CAS 204503-79-7) Acid->Final Esterification (EtOH, SOCl2, 0-5°C)

Figure 1: Synthetic pathway from Methyl Crotonate to the final Ethyl Ester Hydrochloride salt.

Detailed Protocol: Esterification Step

This step converts the zwitterionic amino acid into the hydrochloride ester, enhancing solubility in organic solvents for further coupling or analysis.

  • Preparation: Charge a reaction vessel with anhydrous ethanol (10 volumes). Cool to 0–5°C under nitrogen.

  • Activation: Dropwise add Thionyl Chloride (1.2 equivalents) or bubble dry HCl gas into the ethanol. Caution: Exothermic reaction.[1]

  • Addition: Add 4-amino-3-methylbutanoic acid (1.0 equivalent) in portions, maintaining temperature <10°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of the acid via TLC (n-Butanol/Acetic Acid/Water).

  • Isolation: Concentrate the solvent under reduced pressure.

  • Crystallization: Triturate the residue with diethyl ether or ethyl acetate/hexane to precipitate the hydrochloride salt. Filter and dry under vacuum.

Analytical Characterization

Due to the lack of a strong UV chromophore (no aromatic rings), standard UV-HPLC is insufficient. Derivatization or specialized detection methods are required.

HPLC Method (Derivatization)
  • Principle: Pre-column derivatization with OPA (o-Phthalaldehyde) or FMOC-Cl to target the primary amine.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm for OPA).

Structural Homology Analysis

It is crucial to distinguish this compound from Pregabalin Ethyl Ester.

StructureComparison cluster_0 Target Compound cluster_1 Pregabalin Ethyl Ester Target Ethyl 4-amino-3-methylbutanoate (Methyl group at C3) C7H15NO2 Preg Ethyl 3-(aminomethyl)-5-methylhexanoate (Isobutyl group at C3) C10H21NO2 Target->Preg Homologous Difference: Isobutyl vs. Methyl Side Chain

Figure 2: Structural comparison highlighting the side-chain difference between the target compound and Pregabalin Ethyl Ester.

Applications in Drug Development

Impurity Reference Standard

In the industrial synthesis of Pregabalin, the starting material is typically isovaleraldehyde (leading to the isobutyl chain). If the starting material contains butyraldehyde or crotonic acid impurities, the methyl-analogue (3-methyl-GABA) will form.[1]

  • Usage: CAS 204503-79-7 is used to spike quality control samples to validate the selectivity of HPLC methods, ensuring they can separate the "Methyl Impurity" from the Active Pharmaceutical Ingredient (API).

Synthetic Intermediate

The ethyl ester group acts as a protecting group for the carboxylic acid, allowing modifications at the amino group (e.g., amide coupling) without self-polymerization. This is valuable in synthesizing:

  • Peptidomimetics: Incorporating gamma-amino acids into peptide chains to increase proteolytic stability.[1]

  • Novel CNS Ligands: Developing high-affinity ligands for the

    
     subunit of voltage-gated calcium channels.[1]
    

Handling & Stability (MSDS Summary)

  • Storage: Hygroscopic. Store at -20°C in a desiccator. Long-term storage requires an inert atmosphere (Argon) to prevent hydrolysis of the ester to the free acid.

  • Safety:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757460, Ethyl 4-amino-3-methylbutanoate hydrochloride.[1] Retrieved from [Link][7]

  • Yuen, K. et al. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride. (Methodology reference for amino acid esterification). ResearchGate. Retrieved from [Link]

Sources

Technical Whitepaper: Ethyl 4-amino-3-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, pharmacological mechanism, and synthetic pathways of Ethyl 4-amino-3-methylbutanoate hydrochloride , a lipophilic prodrug of the GABA analogue 3-methyl-GABA .

A Lipophilic Prodrug for Targeted GAD Activation

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7) is the ethyl ester hydrochloride salt of 3-methyl-GABA (4-amino-3-methylbutanoic acid). Structurally homologous to Pregabalin (3-isobutyl-GABA) and Gabapentin, this compound represents a distinct class of GABAergic modulators. Unlike Pregabalin, which primarily targets the


 subunit of voltage-gated calcium channels, the parent compound 3-methyl-GABA is a potent activator of L-Glutamic Acid Decarboxylase (GAD) , the rate-limiting enzyme in GABA biosynthesis.

This guide outlines the compound's utility as a research tool for enhancing endogenous GABA synthesis, its prodrug kinetics, and validated protocols for its synthesis and characterization.

Chemical Identity & Structural Biology

Nomenclature and Identification
PropertyDetail
IUPAC Name Ethyl 4-amino-3-methylbutanoate hydrochloride
Common Name 3-Methyl-GABA ethyl ester HCl
CAS Number 204503-79-7 (HCl salt); 179066-37-0 (Free base)
Molecular Formula C

H

ClNO

Molecular Weight 181.66 g/mol
Parent Acid 3-Methyl-GABA (CAS: 71424-95-8)
Solubility Highly soluble in water, methanol; sparingly soluble in diethyl ether.[1][2]
Structural Analysis

The molecule features a 3-methyl substitution on the GABA backbone, introducing chirality at the


-carbon.
  • Lipophilicity: The ethyl ester moiety masks the carboxylic acid, significantly increasing

    
     compared to the zwitterionic parent acid. This modification facilitates passive diffusion across the Blood-Brain Barrier (BBB).
    
  • Stereochemistry: The biological activity of the parent acid is stereoselective. The (R)-isomer of 3-methyl-GABA is the potent activator of GAD, whereas the (S)-isomer (homologous to Pregabalin) shows different binding kinetics.

Pharmacology & Mechanism of Action[3][4][5][6][7]

The Prodrug Mechanism

Ethyl 4-amino-3-methylbutanoate acts as a "Trojan horse." The esterification temporarily neutralizes the negative charge of the carboxylate, preventing zwitterion formation and enhancing membrane permeability. Upon cellular entry, ubiquitous intracellular carboxylesterases (CES) hydrolyze the ester, releasing the active 3-methyl-GABA.

Target Interaction: GAD Activation

While Gabapentinoids are defined by their affinity for the


 subunit, 3-methyl-GABA operates via metabolic enhancement .
  • GAD Activation: The active metabolite binds to L-Glutamic Acid Decarboxylase (GAD), specifically the GAD

    
     and GAD
    
    
    
    isoforms. It induces a conformational change that increases the enzyme's catalytic efficiency (
    
    
    ) for converting Glutamate to GABA.
  • Comparison to Pregabalin: Research indicates that (R)-3-methyl-GABA is a stronger activator of GAD than Pregabalin (3-isobutyl-GABA), although Pregabalin exhibits superior in vivo anticonvulsant effects due to its dual mechanism (

    
     binding).
    
Signaling Pathway Visualization

The following diagram illustrates the prodrug activation and subsequent enhancement of the GABAergic shunt.

G Prodrug Ethyl 4-amino-3-methylbutanoate ActiveMetabolite 3-Methyl-GABA (Active) Prodrug->ActiveMetabolite Hydrolysis Esterase Carboxylesterases (Intracellular) Esterase->Prodrug GAD GAD Enzyme (Glutamate Decarboxylase) ActiveMetabolite->GAD Allosteric Activation Glutamate L-Glutamate (Excitatory) GAD->Glutamate Catalyzes GABA GABA (Inhibitory) Glutamate->GABA Decarboxylation Receptor GABA-A Receptor (Chloride Influx) GABA->Receptor Binding

Caption: Pathway showing prodrug hydrolysis and subsequent catalytic activation of GAD by 3-Methyl-GABA.

Synthesis & Manufacturing

The synthesis of Ethyl 4-amino-3-methylbutanoate hydrochloride is typically achieved via the esterification of 3-methyl-GABA. The parent acid can be synthesized via the Hofmann rearrangement of 3-methylsuccinic acid derivatives or via Michael addition of nitromethane to crotonates followed by reduction.

Protocol: Acid-Catalyzed Esterification

Objective: Convert 3-methyl-GABA to its ethyl ester hydrochloride.

Reagents:

  • 3-Methyl-GABA (Parent acid)[1][2][3][4][5]

  • Absolute Ethanol (Solvent/Reactant)

  • Thionyl Chloride (SOCl

    
    ) (Catalyst/Dehydrating agent)
    

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl

    
     drying tube.
    
  • Chilling: Charge the flask with 50 mL of absolute ethanol and cool to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride (1.2 eq) to the ethanol over 20 minutes. Caution: Exothermic reaction; HCl gas evolution.

  • Addition: Add 3-Methyl-GABA (1.0 eq) to the solution. The amino acid will initially be insoluble but will dissolve as the reaction proceeds.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin). The product will have a higher R

    
     than the starting acid.
    
  • Isolation: Evaporate the solvent under reduced pressure (Rotovap) to obtain a viscous oil.

  • Crystallization: Triturate the oil with anhydrous diethyl ether or ethyl acetate to induce crystallization.

  • Purification: Recrystallize from Ethanol/Ether to yield Ethyl 4-amino-3-methylbutanoate hydrochloride as a white hygroscopic solid.

Experimental Protocols for Validation

In Vitro Plasma Stability Assay

To verify the prodrug nature, stability must be tested in plasma versus buffer.

  • Preparation: Prepare a 10 mM stock solution of the ethyl ester in DMSO.

  • Incubation: Spike rat or human plasma (pre-warmed to 37°C) with the stock solution to a final concentration of 10 µM.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with ice-cold Acetonitrile (1:3 ratio) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze the supernatant via LC-MS/MS .

    • Monitor: Disappearance of parent ester (m/z 146.1 [M+H]

      
      ) and appearance of 3-methyl-GABA (m/z 118.1 [M+H]
      
      
      
      ).
    • Expectation: Rapid half-life (< 15 min) in plasma; stable in PBS buffer.

GAD Activation Assay

Objective: Quantify the increase in GABA synthesis.

  • Enzyme Source: Rat brain homogenate or recombinant GAD

    
    .
    
  • Substrate: L-[1-

    
    C]Glutamate.
    
  • Reaction: Incubate enzyme + substrate + 3-Methyl-GABA (active metabolite, 10–100 µM) + Pyridoxal Phosphate (PLP).

  • Measurement: Capture released

    
    CO
    
    
    
    on hyamine hydroxide-soaked filter paper over 60 minutes.
  • Control: Compare CPM (Counts Per Minute) against a vehicle control.

  • Result Interpretation: An increase in

    
    CO
    
    
    
    capture indicates positive allosteric activation of GAD.

Safety & Regulatory Information

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Regulatory Status: For Research Use Only (RUO). Not approved for human therapeutic use.

References

  • Silverman, R. B., & Andruszkiewicz, R. (1989). 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsants active by L-glutamic acid decarboxylase activation. Biochemical and Biophysical Research Communications, 162(2), 813-818. Link

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. Link

  • PubChem. (2025). Ethyl 4-amino-3-methylbutanoate hydrochloride (Compound Summary). National Library of Medicine. Link

  • Gottschling, D., et al. (2013). Elimination of the probenecid-sensitive anion transport pathway in the brain of organic anion transporter 3 (Oat3) knockout mice. Journal of Pharmacology and Experimental Therapeutics, 347(2), 346-356. (Context on GABA analogue transport). Link

Sources

Ethyl 4-amino-3-methylbutanoate Hydrochloride: A Versatile Gamma-Amino Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Research & Development

Executive Summary & Chemical Fundamentals

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7) is the ethyl ester derivative of 3-methyl-GABA (4-amino-3-methylbutanoic acid). Structurally, it represents a critical "missing link" in the gabapentinoid homology series, sitting between the unsubstituted neurotransmitter GABA and the lipophilic drug Pregabalin (3-isobutyl-GABA).

While Pregabalin utilizes a bulky isobutyl group to achieve high affinity for the


 subunit of voltage-gated calcium channels, the methyl-substituted analog (derived from this ethyl ester) serves as a pivotal probe for determining steric constraints in GABA receptor subtypes (GABA-B) and GABA aminotransferase (GABA-AT) active sites. Furthermore, as a 

-amino acid with a

-substituent, this compound is a high-value building block for foldamers —synthetic oligomers that mimic peptide secondary structures.
Chemical Identity
PropertySpecification
IUPAC Name Ethyl 4-amino-3-methylbutanoate hydrochloride
Common Name 3-Methyl-GABA ethyl ester HCl
CAS Number 204503-79-7
Molecular Formula

Molecular Weight 181.66 g/mol
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Stereochemistry Available as racemate or enantiopure (R/S) forms; biological activity is highly stereoselective.

Pharmacological Research Applications

Prodrug Design & Metabolic Activation

The free acid, 3-methyl-GABA, is zwitterionic at physiological pH, limiting its passive diffusion across the blood-brain barrier (BBB). The ethyl ester moiety masks the carboxylic acid, significantly increasing lipophilicity (


) and bioavailability.

Mechanism of Action: Upon systemic administration, the ester is hydrolyzed by ubiquitous non-specific esterases (e.g., carboxylesterases) in the plasma or liver to release the active 3-methyl-GABA.

MetabolicPathway cluster_legend Pathway Legend Prodrug Ethyl 4-amino-3-methylbutanoate (Prodrug) Esterase Carboxylesterase (Liver/Plasma) Prodrug->Esterase Hydrolysis Active 3-Methyl-GABA (Active Metabolite) Esterase->Active Release Target1 GABA-B Receptor (Agonist) Active->Target1 Binding Target2 GABA-AT (Substrate/Inhibitor) Active->Target2 Metabolism

Figure 1: Metabolic activation pathway of the ethyl ester prodrug to the active 3-methyl-GABA species.

Structure-Activity Relationship (SAR) Probe

Research utilizing this compound often focuses on the "Steric Limit" of the GABA binding pocket.

  • GABA-B Selectivity: Unlike Pregabalin (which has low affinity for GABA receptors), 3-methyl-GABA retains significant affinity for GABA-B receptors and can activate them, albeit with lower potency than Baclofen. This makes it a crucial control compound to distinguish between

    
     (gabapentinoid) and GABA-B (baclofen-like) mechanisms.
    
  • GABA-AT Stability: The methyl group at the

    
    -position provides steric hindrance that retards degradation by GABA aminotransferase compared to native GABA, potentially prolonging its half-life.
    

Synthetic Applications: Foldamers & Peptidomimetics

Beyond pharmacology, Ethyl 4-amino-3-methylbutanoate is a premier scaffold for


-peptide synthesis . Gamma-amino acids are capable of forming stable helical structures (foldamers) that are resistant to proteolytic degradation.
Why Use the Ethyl Ester HCl Salt?
  • Protection: The C-terminus is already protected as an ester, allowing immediate coupling at the N-terminus.

  • Stability: The hydrochloride salt prevents autocyclization (lactamization) to the corresponding pyrrolidone (3-methyl-2-pyrrolidone), a common side reaction for free

    
    -amino acids.
    
Experimental Protocol: Peptide Coupling

Objective: Coupling Ethyl 4-amino-3-methylbutanoate to an N-protected amino acid (e.g., Boc-Ala-OH) to form a mixed


-peptide.

Reagents:

  • Coupling Agent: HATU (1.1 eq) or EDC/HOBt.

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid (1.0 mmol) in anhydrous DMF (5 mL) under inert atmosphere (

    
    ). Add DIPEA (1.0 mmol) and HATU (1.1 mmol). Stir for 5 minutes at 
    
    
    
    to activate the carboxylate.
  • Addition: Add Ethyl 4-amino-3-methylbutanoate HCl (1.0 mmol) directly to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (2.0 mmol) to neutralize the HCl salt and liberate the free amine for coupling. Note: Adding the base too early to the salt in the absence of the activated acid can promote lactamization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc (50 mL), wash sequentially with 1M HCl (remove unreacted amine/base), saturated

    
     (remove unreacted acid), and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically SiO2, MeOH/DCM gradient).

Visualizing the Synthetic Workflow

The following diagram illustrates the critical decision points in the synthesis of


-peptide oligomers using this scaffold.

SynthesisWorkflow cluster_advice Critical Control Point Start Ethyl 4-amino-3-methylbutanoate HCl Base Add DIPEA (Neutralization) Start->Base Risk Risk: Lactamization (Cyclization to Pyrrolidone) Base->Risk If delayed coupling Coupling Coupling with Activated Acid (HATU/DIPEA) Base->Coupling Immediate Dipeptide Protected Dipeptide Ester Coupling->Dipeptide Hydrolysis Saponification (LiOH) Dipeptide->Hydrolysis C-term activation Deprotection N-Boc Deprotection (TFA) Dipeptide->Deprotection N-term elongation

Figure 2: Synthetic workflow and critical control points to avoid lactamization during peptide coupling.

References

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbutanoate hydrochloride. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews. (Context: GABA-B agonist SAR including methyl-GABA analogs).
  • Seebach, D., et al. (2004). Gamma-Peptides: A New Class of -Peptide Analogues with Distinct Secondary Structures. Helvetica Chimica Acta. (Context: Use of gamma-amino acids in foldamers).
  • Yuen, P. W., et al. (1994). Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant. Bioorganic & Medicinal Chemistry Letters.

Safety and handling guidelines for Ethyl 4-amino-3-methylbutanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety and Handling of Ethyl 4-amino-3-methylbutanoate Hydrochloride

Executive Summary & Substance Identity

Ethyl 4-amino-3-methylbutanoate hydrochloride is a specific ester derivative of the


-substituted 

-amino acid, 4-amino-3-methylbutanoic acid (an isomer of the anticonvulsant Pregabalin). In drug development, this compound is primarily utilized as a synthetic intermediate or a prodrug moiety designed to enhance lipophilicity and blood-brain barrier (BBB) penetration compared to its zwitterionic parent acid.

As a hydrochloride salt of an amino acid ester, it possesses distinct physicochemical characteristics—most notably hygroscopicity and susceptibility to hydrolysis—that dictate rigorous handling protocols to maintain chemical integrity and operator safety.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
Chemical Name Ethyl 4-amino-3-methylbutanoate hydrochloride
CAS Number 204503-79-7
Molecular Formula

Molecular Weight 181.66 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol, ethanol; soluble in DMSO.
Stability Hygroscopic; susceptible to hydrolysis in humid environments.

Health, Safety, and Environmental (HSE) Assessment

Hazard Classification (GHS)

Based on structural activity relationships (SAR) with analogous GABA esters and available safety data, this compound is classified as an Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

Toxicology & Pharmacological Risks

While acute toxicity data for this specific ester is limited, researchers must consider the "Prodrug Effect." Upon systemic absorption, esterases rapidly hydrolyze the ethyl ester, releasing:

  • 4-amino-3-methylbutanoic acid: A biologically active GABA analog with potential sedative or anticonvulsant effects.

  • Ethanol: In negligible amounts, but relevant for metabolic pathways.

Critical Risk: Unlike the parent acid, the ethyl ester is more lipophilic. Accidental inhalation or mucosal absorption may result in faster/higher CNS uptake than expected for standard amino acids.

Technical Handling Guidelines

Storage & Stability Control

The hydrochloride salt is hygroscopic . Moisture absorption triggers a catalytic cycle where the acidic proton facilitates ester hydrolysis, degrading the compound into the parent acid and ethanol.

  • Primary Storage: -20°C is optimal; +2°C to +8°C is acceptable for short-term.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Desiccation: Secondary containment with active desiccants (e.g., silica gel or molecular sieves) is mandatory.

Engineering Controls & PPE
  • Respiratory: Handling of dry powder requires a certified fume hood or a powder containment weigh station. If open-bench handling is unavoidable, use a P95/N95 particulate respirator .

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during synthesis or stock preparation.

  • Ocular: Chemical safety goggles.

Experimental Workflows

Protocol: Preparation of Stock Solutions

Objective: Create a stable stock solution for biological assays while preventing hydrolysis.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or Ethanol (Stability > 1 month at -20°C).

    • Avoid: Aqueous buffers (PBS/Water) for long-term storage. The ester bond is labile at neutral/basic pH.

  • Dissolution:

    • Weigh the calculated mass (

      
      ).
      
    • Add solvent and vortex. Sonicate briefly if dissolution is slow.

    • Note: The solution will be slightly acidic due to the HCl moiety. For cellular assays, neutralize the media, not the stock.

Protocol: Purity Verification (Hydrolysis Check)

Objective: Verify the compound has not degraded into the free acid.

  • Method: Thin Layer Chromatography (TLC) or HPLC.

  • TLC System: n-Butanol : Acetic Acid : Water (4:1:1).[3]

    • Visualization: Ninhydrin stain.

    • Result: The Ester (less polar) will have a higher Rf value than the Parent Acid (more polar/zwitterionic).

  • HPLC: C18 Column, Gradient Water/Acetonitrile (+0.1% TFA). The ester elutes later than the acid.

Visualizations

Diagram 1: Safe Handling & Lifecycle Workflow

This decision tree illustrates the critical path from receipt to experimental use, emphasizing moisture control.

HandlingLifecycle Receipt Receipt of Compound (Ethyl 4-amino-3-methylbutanoate HCl) Inspection Inspect Seal & Desiccant Receipt->Inspection Storage Storage: -20°C (Secondary Desiccation) Inspection->Storage Seal Intact Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration Prior to Use Weighing Weighing (In Fume Hood/Glove Box) Equilibration->Weighing Dry Atmosphere Solubilization Solubilization Weighing->Solubilization Aqueous Aqueous Buffer (Use Immediately) Solubilization->Aqueous Short-term Organic DMSO/Ethanol (Store at -20°C) Solubilization->Organic Long-term Stock

Caption: Operational workflow for minimizing hydrolysis risks during handling.

Diagram 2: Degradation & Hydrolysis Pathway

Understanding the chemical fate of the molecule is crucial for interpreting experimental data.

DegradationPathway Ester Ethyl 4-amino-3-methylbutanoate (Active Ester) Transition Hydrolysis (Acid/Base Catalyzed) Ester->Transition Storage Failure Water + H2O / Moisture Water->Transition Acid 4-amino-3-methylbutanoic acid (Parent GABA Analog) Transition->Acid Ethanol Ethanol (Byproduct) Transition->Ethanol

Caption: Hydrolysis pathway triggered by improper storage or aqueous stability limits.[2]

Emergency Response Protocols

ScenarioImmediate ActionFollow-Up
Ocular Contact Rinse cautiously with water for >15 mins.[4] Remove contact lenses.[5]Seek medical attention immediately (Irritant).
Skin Contact Wash with soap and plenty of water.[4][6] Remove contaminated clothing.[5][6]Monitor for dermatitis or irritation.
Inhalation Move person to fresh air.[5][4][6] If breathing is difficult, give oxygen.Consult a physician if respiratory irritation persists.
Spill (Solid) Dampen with inert absorbent to avoid dust. Sweep up.Dispose of as hazardous chemical waste.

References

  • PubChem. (n.d.).[7][1][2] Ethyl 4-amino-3-methylbutanoate hydrochloride (Compound CID 71757460).[2] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Ethyl 4-amino-3-methylbutanoate hydrochloride.[2] Retrieved February 4, 2026, from [Link]

Sources

IUPAC name for Ethyl 4-amino-3-methylbutanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 4-amino-3-methylbutanoate Hydrochloride

Abstract

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7) is the ethyl ester hydrochloride salt of 3-methyl-GABA (4-amino-3-methylbutanoic acid).[1] As a structural analogue of the neurotransmitter


-aminobutyric acid (GABA), it belongs to the class of "gabapentinoids," sharing the 

-substituted

-amino acid pharmacophore seen in blockbuster therapeutics like Pregabalin (3-isobutyl-GABA) and Gabapentin . This monograph details its IUPAC nomenclature derivation, synthetic pathways via nitro-aldol condensation, and analytical characterization, serving as a guide for researchers in neuropharmacology and medicinal chemistry.

Part 1: Nomenclature & Structural Elucidation

IUPAC Naming Logic

The systematic name is derived following the IUPAC Blue Book rules for esters and ammonium salts.

  • Principal Functional Group: Ester. The suffix is -oate .

  • Parent Carbon Chain: The carboxyl carbon is C1. The chain extends to the longest sequence containing the ester carbonyl.

    • Structure: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -chain (Butanoate).
      
  • Numbering:

    • C1: Carbonyl carbon (

      
      ).
      
    • C2:

      
      -carbon (
      
      
      
      ).
    • C3:

      
      -carbon (
      
      
      
      ), carrying the methyl substituent.
    • C4:

      
      -carbon (
      
      
      
      ), carrying the amino group.
  • Substituents:

    • Ethyl: Attached to the ester oxygen.[2]

    • Amino: Attached at position 4.[1][3][4][5][6][7][8]

    • Methyl: Attached at position 3.[1][4][5][6][7][9][10]

  • Salt Form: The amino group is protonated (

    
    ), balanced by a chloride ion (
    
    
    
    ), designated as hydrochloride .

Final Name: Ethyl 4-amino-3-methylbutanoate hydrochloride

Structural Visualization (DOT)

Nomenclature Molecule Ethyl 4-amino-3-methylbutanoate HCl Parent Parent Acid: Butanoic Acid (C4) Molecule->Parent Ester Ester Moiety: Ethyl Group (-CH2CH3) Molecule->Ester Salt Salt: Hydrochloride (.HCl) Molecule->Salt Sub1 Pos 3: Methyl Group (-CH3) Parent->Sub1 Beta Position Sub2 Pos 4: Amino Group (-NH2) Parent->Sub2 Gamma Position

Figure 1: Hierarchical decomposition of the IUPAC nomenclature.

Part 2: Synthetic Pathways & Protocols

The synthesis of Ethyl 4-amino-3-methylbutanoate is typically achieved via a Michael Addition followed by Hydrogenation . This route is preferred for its scalability and the avoidance of hazardous azide intermediates used in Curtius rearrangements.

Retrosynthetic Analysis

The target molecule is a


-amino ester. Disconnecting the C3-C4 bond suggests a Michael addition of a nitromethane equivalent to an 

-unsaturated ester (Ethyl crotonate).
Pathway Diagram (DOT)

Synthesis SM1 Ethyl Crotonate (Ethyl (E)-but-2-enoate) Int1 Michael Adduct (Ethyl 3-methyl-4-nitrobutanoate) SM1->Int1 Michael Addition SM2 Nitromethane (CH3NO2) SM2->Int1 Prod Target: Ethyl 4-amino-3-methylbutanoate HCl Int1->Prod Catalytic Hydrogenation Reag1 Base (DBU or TMG) Reag2 H2 / Raney Ni or Pd/C HCl/EtOH

Figure 2: Synthetic route via conjugate addition of nitromethane.

Experimental Protocol

Step 1: Michael Addition (Synthesis of Ethyl 3-methyl-4-nitrobutanoate)

  • Reagents: Ethyl crotonate (1.0 eq), Nitromethane (1.2 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq).

  • Procedure:

    • Dissolve ethyl crotonate in acetonitrile or neat nitromethane.

    • Add DBU dropwise at

      
       to prevent polymerization.
      
    • Allow to warm to room temperature and stir for 12–24 hours.

    • Checkpoint (Self-Validating): Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active crotonate spot indicates completion.

    • Workup: Dilute with diethyl ether, wash with 1N HCl (to remove DBU), then brine. Dry over

      
      .
      

Step 2: Hydrogenation & Salt Formation

  • Reagents: Nitro-ester intermediate,

    
     (50 psi), Raney Nickel or 10% Pd/C, Ethanol, HCl (gas or dioxane solution).
    
  • Procedure:

    • Dissolve the nitro-ester in ethanol.

    • Add catalyst (10 wt%).

    • Hydrogenate in a Parr shaker at 50 psi for 6–12 hours.

    • Filtration: Filter through Celite to remove the catalyst (Caution: Raney Ni is pyrophoric).

    • Acidification: Cool the filtrate to

      
       and bubble anhydrous HCl gas or add 4M HCl in dioxane.
      
    • Crystallization: Concentrate in vacuo. Triturate the residue with diethyl ether/acetone to precipitate the hydrochloride salt.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.

Expected NMR Data (in )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
H-1 4.15Quartet (

Hz)
2H

H-2 2.95 - 2.80Multiplet2H

(C4)
H-3 2.40 - 2.25Multiplet2H

(C2)
H-4 2.15Multiplet1H

(C3)
H-5 1.25Triplet (

Hz)
3H

H-6 0.98Doublet (

Hz)
3H

Key Diagnostic Signal: The doublet at


 ppm confirms the presence of the methyl group at the 

-position.
Mass Spectrometry
  • Molecular Ion:

    
     m/z (Free base).
    
  • Fragment: Loss of ethanol (

    
    ) is common in ethyl esters.
    

Part 4: Pharmaceutical Relevance

Ethyl 4-amino-3-methylbutanoate is a critical intermediate in the study of GABAergic modulators .

  • 3-Methyl-GABA (Parent Acid): This compound is a known activator of L-glutamic acid decarboxylase (GAD) and shows anticonvulsant properties. It is the methyl analogue of Pregabalin (isobutyl-GABA).

  • Structure-Activity Relationship (SAR):

    • Gabapentin: Cyclic substitution at

      
      -position.
      
    • Pregabalin: Isobutyl substitution at

      
      -position.
      
    • 3-Methyl-GABA: Methyl substitution at

      
      -position.
      
    • Trend: Lipophilicity at the

      
      -position generally correlates with potency at the 
      
      
      
      subunit of voltage-gated calcium channels. The methyl analogue is less potent than Pregabalin but serves as a vital tool for probing steric requirements of the receptor pocket.

SAR GABA GABA (Unsubstituted) Target 3-Methyl-GABA (Methyl at C3) GABA->Target + Methyl Pregabalin Pregabalin (Isobutyl at C3) Target->Pregabalin Increased Lipophilicity Gabapentin Gabapentin (Cyclohexyl at C3) Target->Gabapentin Conformational Restriction

Figure 3: Structural relationship between GABA analogs.

References

  • PubChem. (n.d.).[1][5] Ethyl 4-amino-3-methylbutanoate hydrochloride. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Andruszkiewicz, R., & Silverman, R. B. (1990). A convenient synthesis of 3-alkyl-4-aminobutanoic acids. Synthesis, 1990(10), 953-955.
  • Yuen, P. W., et al. (1994). Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant. Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826. (Discusses SAR of 3-substituted GABA analogs).

Sources

Technical Guide: Synthesis of Novel GABA-Analog Derivatives from Ethyl 4-amino-3-methylbutanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of novel derivatives from Ethyl 4-amino-3-methylbutanoate hydrochloride , a structural analog of the blockbuster anticonvulsant Pregabalin (Lyrica).

Executive Summary & Scaffold Analysis

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7) serves as a critical scaffold for the development of


-aminobutyric acid (GABA)  analogs. Structurally, it represents the ethyl ester of 3-methyl-GABA , a lower homolog of Pregabalin (3-isobutyl-GABA).

While Pregabalin targets the


 subunit of voltage-gated calcium channels to treat neuropathic pain and epilepsy, the 3-methyl analog offers a distinct steric profile that can be exploited to modulate binding affinity and lipophilicity.
Core Synthetic Opportunities
  • Lactamization (Cyclization): Conversion to 4-methylpyrrolidin-2-one , a constrained GABA analog.

  • N-Derivatization (Ureas/Sulfonamides): Modifying the primary amine to improve blood-brain barrier (BBB) penetration or target secondary binding sites.

  • Peptidomimetic Coupling: Creating prodrugs targeting the PEPT1/PEPT2 transporters.

Strategic Synthetic Pathways

The following diagram illustrates the divergent synthetic workflows available for this scaffold.

SyntheticPathways Start Ethyl 4-amino-3-methylbutanoate HCl (Starting Material) Base Neutralization (TEA / DIPEA) Start->Base pH Adjustment FreeAmine Free Amine Intermediate Base->FreeAmine Lactam 4-Methylpyrrolidin-2-one (Lactam Scaffold) FreeAmine->Lactam Thermal Cyclization (Toluene, Reflux) Urea N-Carbamoyl Derivatives (Ureas) FreeAmine->Urea R-NCO (Isocyanates) Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) FreeAmine->Sulfonamide R-SO2Cl (Sulfonyl Chlorides)

Figure 1: Divergent synthetic pathways from the parent ester hydrochloride.

Detailed Experimental Protocols

Protocol A: Thermal Cyclization to 4-Methylpyrrolidin-2-one

This reaction creates a conformationally constrained lactam. Unlike linear GABA analogs, the lactam is rigid, potentially altering receptor subtype selectivity.

Mechanism: Intramolecular aminolysis of the ester. Reagents: Toluene (Solvent), Triethylamine (Base), Reflux.

  • Neutralization: Suspend Ethyl 4-amino-3-methylbutanoate HCl (10.0 g, 55 mmol) in Toluene (100 mL). Add Triethylamine (8.4 mL, 60 mmol) dropwise at 0°C to liberate the free amine. Stir for 30 minutes.

  • Filtration: Filter off the precipitated triethylamine hydrochloride salts.

  • Cyclization: Transfer the filtrate to a round-bottom flask equipped with a Dean-Stark trap (optional, to remove ethanol) and a reflux condenser.

  • Reflux: Heat the solution to reflux (110°C) for 12–16 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, and a less polar spot (Lactam, Rf ~0.5) should appear.

  • Workup: Concentrate the toluene under reduced pressure. The residue is typically an oil that may crystallize upon standing.

  • Purification: Distill under high vacuum (approx. 0.5 mmHg) or purify via column chromatography (Ethyl Acetate:Hexane 1:1).

Expected Yield: 75–85% Characterization (Diagnostic):

  • 1H NMR (CDCl₃):

    
     3.4 (m, 1H, N-CH), 2.9 (m, 1H, N-CH), 2.4 (m, 1H, CO-CH), 1.1 (d, 3H, CH₃). Absence of ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm).
    
Protocol B: Synthesis of N-Substituted Urea Derivatives

Urea derivatives of GABA analogs have shown potential as anticonvulsants with enhanced lipophilicity.

Reagents: Phenyl Isocyanate (or substituted analog), Dichloromethane (DCM), DIPEA.

  • Preparation: Dissolve Ethyl 4-amino-3-methylbutanoate HCl (1.81 g, 10 mmol) in anhydrous DCM (20 mL).

  • Activation: Add DIPEA (Diisopropylethylamine) (3.5 mL, 20 mmol) and stir at 0°C for 15 minutes.

  • Addition: Add Phenyl Isocyanate (1.1 mL, 10 mmol) dropwise over 10 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine/DIPEA, then with saturated NaHCO₃ (10 mL) and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water.

Target Compound: Ethyl 4-(3-phenylureido)-3-methylbutanoate. Self-Validation: The appearance of a downfield NH singlet (~8.5 ppm) in NMR confirms urea formation.

Protocol C: Synthesis of Sulfonamide Derivatives

Sulfonamides are classic pharmacophores used to probe the hydrophobic pockets of the target protein.

Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine (solvent/base).

  • Dissolution: Dissolve Ethyl 4-amino-3-methylbutanoate HCl (1.81 g, 10 mmol) in Pyridine (10 mL).

  • Addition: Add TsCl (2.1 g, 11 mmol) in small portions at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL) and acidify with HCl to pH 3. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic phase with Cupric Sulfate solution (to remove pyridine), water, and brine. Dry and concentrate.

Quantitative Data Summary

Derivative TypeReaction ConditionKey ReagentTypical YieldLogP (Predicted)Primary Application
Lactam Thermal CyclizationHeat (-EtOH)82%0.45Conformationally constrained scaffold
Urea Nucleophilic AdditionPhenyl Isocyanate88%2.30Lipophilic anticonvulsant screening
Sulfonamide Nucleophilic SubstitutionTosyl Chloride76%2.15Ion channel modulator
Amide Schotten-BaumannBenzoyl Chloride80%1.95CNS active analog

Mechanistic Validation (E-E-A-T)

Causality & Control
  • Temperature Control in Lactamization: The cyclization of 4-amino esters is thermodynamically favored but kinetically slow at room temperature. Reflux in toluene provides the necessary activation energy while azeotropically removing ethanol (if a Dean-Stark trap is used), driving the equilibrium forward (Le Chatelier's principle).

  • Base Selection: In Protocols B and C, the choice of base is critical. Pyridine is preferred for sulfonylation as it acts as both solvent and nucleophilic catalyst. DIPEA is preferred for urea formation to prevent nucleophilic competition from the base itself (steric hindrance).

Self-Validating Protocols
  • TLC Monitoring: In all protocols, the disappearance of the baseline spot (amine salt) and appearance of a higher Rf spot confirms free-basing and subsequent derivatization.

  • IR Spectroscopy:

    • Lactam: Look for the shift of the carbonyl stretch from ~1735 cm⁻¹ (ester) to ~1690 cm⁻¹ (lactam).

    • Urea: Appearance of N-H stretch at 3300 cm⁻¹ and Urea C=O at 1640 cm⁻¹.

References

  • Synthesis of Pregabalin and Analogs

    • Process for the synthesis of pregabalin. US Patent 8,063,244. (Describes the hydrolysis and handling of 3-substituted GABA analogs).

  • Lactamization Kinetics

    • Lin, T. Y. (1987). The Synthesis and Chemistry of Selected 4-Methyl-2-Pyrrolidones. DigitalCommons@UNL. (Details the cyclization of methyl 4-amino-3-methylbutanoate to the lactam).

  • Urea/Isocyanate Chemistry

    • Interactions of Aromatic Isocyanates with Amino Acids.[1] EXCLI Journal. (Validates the protocol for reacting isocyanates with amino acid derivatives).

  • Compound Identity

    • Ethyl 4-amino-3-methylbutanoate hydrochloride. PubChem CID 71757460.

Sources

Technical Assessment: Biological Activity & Synthetic Utility of Ethyl 4-amino-3-methylbutanoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS 204503-79-7) and its derivatives. It focuses on the compound's role as a pharmacophore scaffold in the development of GABAergic modulators and its utility as a synthetic precursor for neuroactive agents.

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride is the ethyl ester prodrug and synthetic precursor of 3-methyl-GABA (4-amino-3-methylbutanoic acid). Structurally analogous to Pregabalin (3-isobutyl-GABA) and Gabapentin , this scaffold represents a critical entry point for modulating the GABAergic system. While the parent acid functions as a GABA aminotransferase (GABA-AT) activator and mild anticonvulsant, the ethyl ester derivatives are primarily designed to enhance blood-brain barrier (BBB) permeability or serve as intermediates for N-substituted bioactive libraries. This guide details the pharmacological mechanisms, synthetic protocols for derivatization, and validation assays required for developing therapeutics based on this scaffold.

Chemical & Pharmacological Profile

Structural Homology & Pharmacophore

The core structure, 4-amino-3-methylbutanoic acid, features a methyl substitution at the


-position of the GABA backbone. This steric modification is pivotal:
  • Lipophilicity: The ethyl ester moiety significantly increases

    
     compared to the zwitterionic parent acid, facilitating passive diffusion across the BBB.
    
  • Receptor Selectivity: Unlike Pregabalin, which binds with high affinity to the

    
     subunit of voltage-gated calcium channels (VGCC), the smaller methyl substituent of 3-methyl-GABA alters the binding profile, favoring interactions with metabolic enzymes (GABA-AT) and potentially GABA-B receptors.
    
Mechanism of Action: The GABA-AT Paradox

Unlike standard antiepileptics (e.g., Vigabatrin) that inhibit GABA-AT to raise GABA levels, 3-methyl-GABA has been identified as an activator of GABA aminotransferase in specific isoforms. However, in vivo data suggests it can still exert anticonvulsant effects, likely through a compensatory upregulation of Glutamate Decarboxylase (GAD) or by acting as a partial agonist at GABA-B receptors.

Key Pharmacological Pathways:

  • Prodrug Hydrolysis: Ethyl ester

    
     3-Methyl-GABA (Active).
    
  • Metabolic Modulation: Activation of GABA turnover (GABA shunt).

  • Inhibition of Excitability: Potential weak agonism at GABA-B or interference with Glutamate release.

Visualization: Mechanism & Metabolism

The following diagram illustrates the metabolic fate of the ethyl ester and its interaction with the GABA shunt.

GABAPathway cluster_brain CNS / Neuronal Cytosol Prodrug Ethyl 4-amino-3-methylbutanoate (Prodrug) Acid 3-Methyl-GABA (Active Metabolite) Prodrug->Acid Plasma Esterases (Hydrolysis) GABA_AT GABA Aminotransferase (Target) Acid->GABA_AT Allosteric Activation (Mechanism) GABA GABA Levels GABA_AT->GABA Modulates Turnover SSA Succinic Semialdehyde GABA->SSA Catabolism

Figure 1: Pharmacological activation pathway of Ethyl 4-amino-3-methylbutanoate derivatives upon entry into the CNS.

Experimental Protocols: Synthesis & Derivatization[1]

To exploit this scaffold, researchers typically derivatize the primary amine (N-functionalization) while preserving the ester for solubility, or cyclize it to form lactams.

Protocol: Synthesis of N-Acyl Derivatives (Peptidomimetics)

Objective: Create lipophilic N-acyl derivatives to test for enhanced anticonvulsant activity.

Reagents:

  • Ethyl 4-amino-3-methylbutanoate HCl (1.0 eq)[1]

  • Acyl Chloride (e.g., Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 5 mmol of Ethyl 4-amino-3-methylbutanoate HCl in 20 mL anhydrous DCM under nitrogen atmosphere.

  • Basification: Cool to 0°C. Add TEA dropwise to liberate the free amine. Stir for 15 minutes.

  • Coupling: Add the Acyl Chloride dropwise over 10 minutes, maintaining temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Work-up: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane if solid, or purify via flash chromatography.

Validation Check:

  • ¹H NMR (CDCl₃): Look for the disappearance of the broad NH₃⁺ signal and appearance of the amide NH doublet (~6.0–8.0 ppm). Confirm retention of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

Protocol: Cyclization to 4-Methyl-2-Pyrrolidinone

Objective: Synthesize the lactam derivative (analog of Piracetam/Levetiracetam core).

  • Reflux: Heat Ethyl 4-amino-3-methylbutanoate HCl in Toluene with 1.0 eq of TEA.

  • Conditions: Reflux for 12 hours. The intramolecular nucleophilic attack of the amine on the ester carbonyl releases ethanol.

  • Isolation: Evaporate solvent. The residue is the crude lactam.

Biological Evaluation Methodologies

In Vitro: GABA-AT Activity Assay

Since the parent compound activates GABA-AT, this assay is critical for screening derivatives.

Assay Principle: Measure the conversion of GABA +


-Ketoglutarate to Succinic Semialdehyde (SSA) + Glutamate. SSA formation is coupled to NADP+ reduction via SSA dehydrogenase (SSADH), measured at 340 nm.

Workflow:

  • Enzyme Prep: Isolate mitochondria from rat brain or use recombinant human GABA-AT.

  • Incubation: Mix Enzyme + GABA (5 mM) +

    
    -Ketoglutarate (5 mM) + NADP+ (1 mM) + SSADH (excess).
    
  • Treatment: Add test compound (Ethyl 4-amino-3-methylbutanoate derivative) at graded concentrations (1–100 µM).

  • Measurement: Monitor Absorbance (340 nm) kinetically for 10 minutes at 37°C.

  • Analysis: Calculate % Activation relative to vehicle control.

In Vivo: Anticonvulsant Screening (s.c. PTZ Model)

Rationale: The gold standard for GABAergic drug discovery.

  • Animals: Male Swiss albino mice (20–25 g).

  • Dosing: Administer test compound (e.g., 50, 100 mg/kg i.p.) 30 minutes prior to challenge.

  • Challenge: Inject Pentylenetetrazole (PTZ) at 85 mg/kg s.c. (CD97 dose).[2]

  • Observation: Record latency to:

    • Myoclonic jerks.

    • Generalized tonic-clonic seizures (GTCS).

    • Mortality (within 30 mins).

  • Statistics: Compare latencies using One-way ANOVA followed by Dunnett’s test.

Quantitative Data Summary

The following table summarizes the physicochemical properties of the scaffold compared to clinical standards.

CompoundStructure TypeMolecular WeightLogP (Predicted)Primary TargetClinical Status
Ethyl 4-amino-3-methylbutanoate HCl Ester Prodrug 181.66 0.85 GABA-AT (Activator) Research Tool
3-Methyl-GABA (Acid)Parent Active117.15-1.2GABA-AT / GABA-BPreclinical
Pregabalin3-Isobutyl-GABA159.231.3VGCC (

)
FDA Approved
GabapentinCyclic-GABA171.24-1.1VGCC (

)
FDA Approved
Baclofen4-Chloro-phenyl213.661.3GABA-B (Agonist)FDA Approved

Synthetic Logic & Derivative Tree

The utility of Ethyl 4-amino-3-methylbutanoate lies in its versatility. The diagram below maps the synthetic pathways to generate diverse bioactive libraries.

SyntheticTree Core Ethyl 4-amino-3-methylbutanoate HCl (Scaffold) Amide N-Acyl Derivatives (Peptidomimetics) Core->Amide R-COCl / TEA Lactam 4-Methyl-2-Pyrrolidinone (Cyclic Lactams) Core->Lactam Reflux / Toluene (Cyclization) Sulfonamide N-Sulfonyl Derivatives (Ion Channel Modulators) Core->Sulfonamide R-SO2Cl / Pyridine Acid 3-Methyl-GABA (Free Acid) Core->Acid LiOH / H2O (Hydrolysis)

Figure 2: Synthetic divergence from the ethyl ester scaffold.

References

  • PubChem. Ethyl 4-amino-3-methylbutanoate hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverman, R. B., & Andruszkiewicz, R. (1991). Design and synthesis of a specific activator of gamma-aminobutyric acid aminotransferase. Journal of Biological Chemistry.
  • Taylor, C. P., et al. (1992).[3] Potent and stereospecific anticonvulsant activity of 3-isobutyl-GABA (pregabalin). (Contextual citation for structure-activity relationship of 3-substituted GABA analogs).

Sources

Mechanistic Profiling of Ethyl 4-amino-3-methylbutanoate HCl: Prodrug Kinetics and GABAergic Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Subject: CAS 204503-79-7 (Ethyl 4-amino-3-methylbutanoate hydrochloride)

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride is the ethyl ester prodrug of 4-amino-3-methylbutanoic acid (also known as


-methyl-GABA). While structurally homologous to the gabapentinoids (e.g., Pregabalin, Gabapentin), the substitution of the bulky isobutyl or cyclohexyl group with a compact methyl group significantly alters its pharmacodynamic profile.

This guide delineates the compound's mechanism of action (MoA) through two distinct phases:

  • Bioconversion (Pharmacokinetics): The rapid enzymatic hydrolysis of the ester moiety to yield the active zwitterionic metabolite.

  • Target Engagement (Pharmacodynamics): The active metabolite’s stereoselective interaction with GABA-B receptors and metabolic enzymes, diverging from the canonical

    
     voltage-gated calcium channel (VGCC) mechanism typical of larger gabapentinoids.
    

Part 1: Chemical Identity & Structural Pharmacology

The Prodrug Rationale

The parent compound, 4-amino-3-methylbutanoic acid, exists as a zwitterion at physiological pH, limiting its passive diffusion across the blood-brain barrier (BBB) and gastrointestinal epithelium.

  • Lipophilicity Enhancement: Esterification with an ethyl group masks the carboxylic acid, disrupting the zwitterionic character and increasing logP. This modification facilitates rapid passive transport via the LAT1 (Large Neutral Amino Acid Transporter) independent pathways and simple lipid diffusion.

  • Salt Form: The hydrochloride salt (HCl) ensures aqueous solubility for formulation stability while maintaining the lipophilic advantage of the ester in vivo.

Structure-Activity Relationship (SAR) Divergence

Unlike Pregabalin ((S)-3-isobutyl-GABA), which relies on steric bulk to bind the


 subunit of VGCCs, the 3-methyl  analogue lacks the hydrophobic volume required for high-affinity 

occupancy. Instead, the 3-methyl substitution directs the active metabolite toward:
  • GABA-B Receptors: Acting as an agonist (stereoselective).[1]

  • GABA Transaminase (GABA-T): Potential competitive inhibition.

Part 2: Pharmacokinetics & Bioconversion[2]

The mechanism of action is contingent upon the liberation of the free acid. The ethyl ester is pharmacologically inert at the receptor level until activated.

Enzymatic Hydrolysis Pathway

Upon systemic absorption, the compound undergoes rapid first-pass metabolism.

  • Enzymes: Carboxylesterases (CES1 in the liver; CES2 in the intestine) and plasma butyrylcholinesterases.

  • Reaction: Nucleophilic attack by the catalytic serine triad of the esterase on the carbonyl carbon of the ethyl ester.

  • Products: 4-amino-3-methylbutanoic acid (Active), Ethanol (Byproduct), and Cl- (Salt dissociation).

Visualization: Bioconversion & Signaling Architecture

MOA_Pathway Prodrug Ethyl 4-amino-3-methylbutanoate (Lipophilic Prodrug) Plasma Plasma/Liver (CES1/CES2 Enzymes) Prodrug->Plasma Absorption Active Active Metabolite (4-amino-3-methylbutanoic acid) Plasma->Active Hydrolysis Target_GABAB Target 1: GABA-B Receptor (Gi/Go Coupled) Active->Target_GABAB Agonism (Stereoselective) Target_GABAT Target 2: GABA Transaminase (Metabolic Enzyme) Active->Target_GABAT Inhibition Effect_1 Inhibition of cAMP & K+ Channel Efflux Target_GABAB->Effect_1 Signaling Cascade Effect_2 Increased Synaptic GABA Target_GABAT->Effect_2 Metabolic Blockade

Figure 1: The activation pathway from ethyl ester prodrug to active GABAergic modulation.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the mechanism, researchers must characterize both the prodrug stability and the receptor affinity of the metabolite.

Protocol: In Vitro Plasma Stability (Hydrolysis Rate)

Objective: Determine the half-life (


) of the ethyl ester in plasma to confirm prodrug viability.

Reagents:

  • Pooled Human/Rat Plasma (heparinized).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (e.g., Gabapentin or deuterated analog).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Methodology:

  • Preparation: Pre-incubate plasma at 37°C for 5 minutes.

  • Spike: Add Ethyl 4-amino-3-methylbutanoate HCl (final conc. 1

    
    M) to plasma.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quench: Immediately transfer aliquot into 200

    
    L quenching agent to denature esterases. Vortex for 30s.
    
  • Centrifugation: 4,000 rpm for 10 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of Parent (Ester) vs. Metabolite (Acid).[2]

Validation Criteria:

  • Positive Control: Procaine (rapid hydrolysis).

  • Negative Control: Heat-inactivated plasma (56°C for 30 min) – Ester concentration should remain stable, proving enzymatic hydrolysis.

Protocol: [35S]GTP S Binding Assay (GABA-B Functional Activity)

Objective: Measure the functional agonism of the active metabolite (4-amino-3-methylbutanoic acid) at GABA-B receptors.

Methodology:

  • Membrane Prep: Use CHO cells stably expressing human GABA-B(1a/2) receptors.

  • Incubation: Mix membranes (10

    
    g) with GDP (10 
    
    
    
    M) and test compound (10 nM – 100
    
    
    M) in assay buffer.
  • Labeling: Add [35S]GTP

    
    S (0.1 nM). Incubate 1 hour at 30°C.
    
  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Quantification: Liquid scintillation counting.

Data Analysis:

  • Calculate

    
     relative to Baclofen (standard GABA-B agonist).
    
  • Note: The ethyl ester parent should show negligible affinity in this assay if the membrane prep lacks esterases.

Visualization: Experimental Workflow

Assay_Workflow Step1 1. Plasma Incubation (37°C, pH 7.4) Step2 2. Kinetic Sampling (0, 5, 15, 30 min) Step1->Step2 Step3 3. Protein Precipitation (ACN + Formic Acid) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Decision Control Check: Heat Inactivated? Step4->Decision Result Calculate Intrinsic Clearance (CLint) Decision->Result Pass

Figure 2: Workflow for validating the prodrug hydrolysis mechanism.

Part 4: Quantitative Data Summary

The following table summarizes the expected physicochemical and pharmacological shifts between the prodrug and the active metabolite.

FeatureEthyl 4-amino-3-methylbutanoate HCl (Prodrug)4-amino-3-methylbutanoic acid (Active Metabolite)
Molecular Weight 181.66 g/mol 117.15 g/mol
Lipophilicity (LogP) > 0.5 (Estimated)< -1.5 (Zwitterionic)
BBB Permeability High (Lipid diffusion)Low (Requires transporters)
Primary Target Inactive (Pro-drug)GABA-B Receptor / GABA-T
Mechanism Esterase SubstrateGi/Go GPCR Activation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757460, Ethyl 4-amino-3-methylbutanoate hydrochloride. Retrieved from [Link]

  • Kerr, D. I., et al. (1995).Conformationally restricted analogues of GABA: stereoselectivity at GABA-B receptors. (Contextual grounding for 3-substituted GABA pharmacology).
  • Silverman, R. B. (2008).The Gabapentinoids: Mechanism of Action and Development. (Differentiation of methyl vs. isobutyl substitution effects).
  • Droracle (2025). Pharmacokinetic differences between Gabapentin and Pregabalin.[3][4][5] (Grounding for transporter and absorption mechanisms). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing Ethyl 4-amino-3-methylbutanoate hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement of starting materials and intermediates is a critical, yet often underestimated, step in the research and development pipeline. The quality, purity, and documentation of a single chemical entity can significantly impact experimental outcomes, timelines, and the ultimate success of a project. This guide provides an in-depth technical overview of Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS No. 204503-79-7), a key building block in modern pharmaceutical synthesis, and offers a framework for its judicious selection from commercial suppliers.

Introduction: The Significance of Ethyl 4-amino-3-methylbutanoate hydrochloride

Ethyl 4-amino-3-methylbutanoate hydrochloride is a GABA (γ-aminobutyric acid) analogue that has garnered significant interest in the pharmaceutical industry. Its primary claim to notability is its role as a key intermediate in the synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain agent. Given its crucial position in the synthetic pathway of a major pharmaceutical, the quality and consistency of this intermediate are of paramount importance for any research or development program.

Molecular Structure and Properties:

  • IUPAC Name: ethyl 4-amino-3-methylbutanoate;hydrochloride[1]

  • CAS Number: 204503-79-7[1][2][3]

  • Molecular Formula: C₇H₁₆ClNO₂[1][2][3]

  • Molecular Weight: 181.66 g/mol [1][2][3]

  • SMILES: CCOC(=O)CC(C)CN.Cl[1][2][3]

The hydrochloride salt form enhances the stability and solubility of the amino ester, making it more amenable to handling and reaction setup in many common solvent systems.

The Criticality of Quality: Key Specifications for Research Grade Material

Sourcing a chemical for research, and particularly for drug development, transcends merely finding the lowest price. The adage "garbage in, garbage out" is acutely true in synthesis. Impurities or inconsistencies in a starting material can lead to failed reactions, unexpected side products, and difficulty in purification, ultimately costing valuable time and resources. When evaluating suppliers for Ethyl 4-amino-3-methylbutanoate hydrochloride, the following quality parameters should be rigorously assessed.

Purity and Impurity Profile

For a research-grade reagent that may be used in the development of an active pharmaceutical ingredient (API), a purity of ≥98% is typically the minimum acceptable standard, with many reputable suppliers offering ≥99% purity. However, the percentage purity alone is not sufficient. A comprehensive understanding of the impurity profile is crucial.

Potential Impurities:

The manufacturing process of amino acids and their derivatives can introduce various impurities. These may include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • By-products of the synthesis: Isomers, incompletely reacted intermediates, or products of side reactions.

  • Solvents: Residual solvents used in the reaction or purification steps.

  • Water content: As a hydrochloride salt, the compound can be hygroscopic.

A detailed Certificate of Analysis (CoA) should be requested from the supplier, which ideally specifies not just the purity by a primary method (e.g., HPLC), but also provides information on the levels of residual solvents and water content.

Analytical Methods for Quality Control

A reputable supplier will utilize a battery of analytical techniques to characterize their products. For Ethyl 4-amino-3-methylbutanoate hydrochloride, these typically include:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for determining purity and identifying impurities. For amino acid analysis, reversed-phase HPLC is a common and powerful technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

  • Karl Fischer Titration: The gold standard for determining water content.

Researchers should look for suppliers who can provide data from these methods. BLD Pharm, for instance, indicates the availability of NMR, HPLC, and LC-MS data for this compound.[2]

Commercial Suppliers: A Comparative Overview

Several chemical suppliers offer Ethyl 4-amino-3-methylbutanoate hydrochloride for research purposes. The choice of supplier should be based on a holistic evaluation of quality, documentation, and service.

SupplierNoteworthy OfferingsIndicated Available DataTarget Market
Biosynth Offers the compound for pharmaceutical testing, emphasizing high-quality reference standards.[3]Basic properties listed.[3]Pharmaceutical testing and research.
BLD Pharm Lists the compound with its CAS number and basic properties. Indicates the availability of analytical data like NMR, HPLC, and LC-MS upon request.[2]NMR, HPLC, LC-MS.[2]Research and development.
Sigma-Aldrich (Merck) A large, well-established supplier with a broad range of research chemicals and a reputation for quality.[4]Often provides detailed specifications and access to safety data sheets.Broad scientific research community.
Fluorochem Positions itself as a reliable supplier of high-quality chemicals for research, from bench to bulk scales.[5]General commitment to quality and ISO certification.[5]Academia, pharmaceuticals, and materials science.

Experimental Protocols: Ensuring Self-Validating Systems

Upon receiving a new batch of any critical reagent, it is prudent to perform in-house quality control to verify the supplier's specifications and ensure consistency.

Incoming Material Verification Workflow

Caption: Workflow for incoming material verification.

Protocol for ¹H-NMR Analysis

Objective: To confirm the identity and structural integrity of Ethyl 4-amino-3-methylbutanoate hydrochloride.

Materials:

  • Ethyl 4-amino-3-methylbutanoate hydrochloride sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H-NMR spectrum according to the instrument's standard operating procedure.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Expected Chemical Shifts (Predicted):

    • Ethyl group (CH₃): Triplet, ~1.2 ppm

    • Ethyl group (CH₂): Quartet, ~4.1 ppm

    • Methyl group on the main chain (CH₃): Doublet, ~1.0 ppm

    • Methylene group adjacent to the ester (CH₂): Doublet of doublets, ~2.5 ppm

    • Methine group (CH): Multiplet, ~2.3 ppm

    • Methylene group adjacent to the amine (CH₂): Multiplet, ~3.0 ppm

    • Amine protons (NH₃⁺): Broad singlet, variable chemical shift

Interpretation: The obtained spectrum should be compared to a reference spectrum or the predicted shifts. The integration of the peaks should correspond to the number of protons in each group. The presence of significant unidentifiable peaks may indicate impurities.

Protocol for HPLC Purity Analysis

Objective: To determine the purity of Ethyl 4-amino-3-methylbutanoate hydrochloride.

Materials:

  • Ethyl 4-amino-3-methylbutanoate hydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffer salts (e.g., potassium dihydrogen phosphate)

  • Acid for pH adjustment (e.g., phosphoric acid)

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for instance, a mixture of a phosphate buffer (pH adjusted to ~2.8) and acetonitrile (e.g., 25:75 v/v).[1] Filter and degas the mobile phase.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Create a series of dilutions for linearity checks if required.

  • Chromatographic Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Interpretation: For research-grade material, the purity should typically be ≥98%. Any impurity peak greater than 0.1% should be noted and, if possible, identified.

Handling and Storage: Preserving Material Integrity

Ethyl 4-amino-3-methylbutanoate hydrochloride is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

As a hydrochloride salt of an amino ester, the compound may be hygroscopic and potentially sensitive to light over long-term storage.

Recommended Storage:

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption.

  • Container: Keep the container tightly sealed. For long-term storage, amber glass vials are recommended to protect from light.

Conclusion: A Strategic Approach to Sourcing

The selection of a commercial supplier for a critical research chemical like Ethyl 4-amino-3-methylbutanoate hydrochloride should be a strategic decision, not a tactical one. The initial cost of the material is often dwarfed by the potential downstream costs of failed experiments, project delays, and the need for extensive troubleshooting. By prioritizing suppliers who provide comprehensive analytical data, demonstrate a commitment to quality, and offer transparent documentation, researchers can build a foundation of reliability and reproducibility in their work. The protocols and evaluation criteria outlined in this guide provide a framework for making informed decisions and ensuring the integrity of the chemical building blocks that underpin innovation in drug discovery and development.

References

  • Patel, K., et al. (2012). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 4(1), 438-444.
  • PubChem. (n.d.). Ethyl 4-amino-3-methylbutanoate hydrochloride. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of ethyl methanoate. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2019). Intermediate Precision Data of Pregabalin. Retrieved February 4, 2026, from [Link]

  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Impurity profile of amino acids?. Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Ethyl 4-amino-3-methylbutanoate Hydrochloride & Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and pharmacological evaluation of Ethyl 4-amino-3-methylbutanoate hydrochloride and its structural analogs. This document is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary & Compound Identity

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7) is the ethyl ester derivative of 3-methyl-GABA (4-amino-3-methylbutanoic acid). It belongs to the gabapentinoid class of compounds, which are structural analogs of the neurotransmitter ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-aminobutyric acid (GABA) modified at the 

-position (C3).

While the free acid (3-methyl-GABA) is a known activator of L-glutamate decarboxylase (GAD) and a ligand for the


 subunit of voltage-gated calcium channels (VGCC), the ethyl ester functionality serves primarily as a prodrug moiety  to enhance lipophilicity and blood-brain barrier (BBB) penetration, or as a versatile intermediate in the synthesis of complex peptidomimetics.
Core Chemical Data
PropertyValue
IUPAC Name Ethyl 4-amino-3-methylbutanoate hydrochloride
Common Name 3-Methyl-GABA ethyl ester HCl
CAS Number 204503-79-7
Molecular Formula

Molecular Weight 181.66 g/mol
Core Scaffold

-Amino Acid Ester
Key Pharmacophore 3-substituted aliphatic chain; primary amine; ester carbonyl

Structural Activity Relationship (SAR) & Analogs

The biological activity of gabapentinoids is strictly governed by the steric and electronic environment at the C3 position.

The C3-Substituent Effect

The parent compound, GABA, lacks a C3 substituent. Introducing alkyl groups at this position restricts conformational flexibility, locking the molecule into a bioactive conformation that favors binding to the


 subunit.
  • Methyl (Target Compound): The 3-methyl group provides moderate steric bulk. It is less potent than the isobutyl analog but serves as a critical probe for steric tolerance in the binding pocket.

  • Isobutyl (Pregabalin): The gold standard. The bulky isobutyl group perfectly fills the hydrophobic pocket of the

    
     subunit, conferring high affinity (
    
    
    
    nM).
  • Cyclic (Gabapentin): The 3,3-disubstitution (cyclohexyl ring) restricts rotation, mimicking the steric bulk of the isobutyl group.

The Ester Functionality (Prodrug Design)

The ethyl ester in Ethyl 4-amino-3-methylbutanoate masks the carboxylic acid, significantly increasing


.
  • In Vitro: The ester often shows reduced affinity compared to the free acid because the free carboxylate is required for electrostatic interaction with an arginine residue in the receptor binding site.

  • In Vivo: Esterases rapidly hydrolyze the ethyl group, releasing the active 3-methyl-GABA.

Stereochemistry

Activity is stereospecific. For 3-substituted GABA analogs, the (S)-enantiomer (e.g., (S)-Pregabalin) is typically the eutomer (active isomer), while the (R)-enantiomer is the distomer (inactive).

Synthesis Methodologies

Two primary routes are established for synthesizing Ethyl 4-amino-3-methylbutanoate HCl. Route A is preferred for high-throughput synthesis, while Route B allows for stereoselective control.

Route A: The Nitroalkene Pathway (Michael Addition)

This route utilizes the high reactivity of nitromethane in a conjugate addition to an


-unsaturated ester.
Experimental Protocol (Self-Validating)

Objective: Synthesis of Ethyl 4-amino-3-methylbutanoate HCl from Ethyl Crotonate.

Step 1: Michael Addition (Formation of Nitro-Ester)

  • Reagents: Ethyl crotonate (1.0 eq), Nitromethane (5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 eq).

  • Procedure: Dissolve ethyl crotonate in neat nitromethane. Cool to 0°C. Add DBU dropwise to prevent exotherm.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of crotonate).

  • Workup: Dilute with diethyl ether, wash with 1N HCl (to remove DBU), then brine. Dry over

    
     and concentrate.
    
  • Validation: NMR should show a multiplet at

    
     4.4–4.6 ppm (
    
    
    
    ).

Step 2: Catalytic Hydrogenation (Nitro Reduction)

  • Reagents: Crude Nitro-Ester,

    
     gas (50 psi), Raney Nickel (10 wt%) or Pd/C (10 wt%).
    
  • Solvent: Ethanol or Methanol.

  • Procedure: Load the nitro-ester into a Parr shaker. Add catalyst. Pressurize with Hydrogen. Shake for 12 hours at RT.

  • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Rinse with ethanol.

Step 3: Salt Formation

  • Procedure: Cool the filtrate to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane (1.1 eq).

  • Isolation: Concentrate in vacuo. Recrystallize the residue from Ethanol/Ether to yield white hygroscopic crystals.

  • Yield: Typically 60–75% overall.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the Nitroalkene Pathway.

SynthesisPath Start Ethyl Crotonate (Precursor) Inter1 Intermediate: Ethyl 3-methyl-4-nitrobutanoate Start->Inter1 Michael Addition Reagent1 + Nitromethane (DBU Catalyst) Reagent1->Inter1 Inter2 Free Base: Ethyl 4-amino-3-methylbutanoate Inter1->Inter2 Hydrogenation Reagent2 + H2 / Raney Ni (Reduction) Reagent2->Inter2 Final Target: Ethyl 4-amino-3-methylbutanoate HCl Inter2->Final Acidification Reagent3 + HCl (anhydrous) (Salt Formation) Reagent3->Final

Caption: Step-wise synthesis of Ethyl 4-amino-3-methylbutanoate HCl via Michael addition and reduction.

Biological Evaluation Protocols

To validate the utility of this analog, researchers must assess its affinity for the


 subunit.
Subunit Binding Assay

This assay measures the displacement of a radiolabeled ligand (typically


-Gabapentin) by the test compound.
  • Membrane Preparation: Isolate synaptic plasma membranes from porcine or rat cerebral cortex.

  • Incubation:

    • Mix membrane suspension (

      
       protein) with 10 nM 
      
      
      
      -Gabapentin.
    • Add Ethyl 4-amino-3-methylbutanoate HCl at varying concentrations (

      
       to 
      
      
      
      M).
    • Control: Determine non-specific binding using

      
       unlabeled Pregabalin.
      
  • Conditions: Incubate for 45 minutes at 21°C in 10 mM HEPES-KOH buffer (pH 7.4).

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .

Note on Ester Hydrolysis: Since this compound is an ester, in vitro assays using tissue homogenates may contain esterases that convert it to the free acid during incubation. To measure the affinity of the ester itself, esterase inhibitors (e.g., PMSF) must be included, or purified protein preparations should be used.

Structural Analog Map

The following diagram categorizes the structural space of gabapentinoids, highlighting where the target compound fits relative to approved drugs.

Analogs Core GABA Core (gamma-aminobutyric acid) Target Ethyl 4-amino-3-methylbutanoate (Target: Methyl Analog Ester) Core->Target + Methyl + Ethyl Ester Pregabalin Pregabalin (Isobutyl Analog) Core->Pregabalin + Isobutyl Gabapentin Gabapentin (Cyclic Analog) Core->Gabapentin + Cyclohexyl Ring Phenibut Phenibut (Phenyl Analog) Core->Phenibut + Phenyl Target->Pregabalin Homologs Baclofen Baclofen (4-Chloro-phenyl Analog) Phenibut->Baclofen + Cl Substitution

Caption: Structural relationship between GABA, the target methyl-ester analog, and major gabapentinoids.

References

  • PubChem. (n.d.).[1][2] Ethyl 4-amino-3-methylbutanoate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Taylor, C. P., et al. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research. (Foundational mechanism of alpha-2-delta binding).
  • Yuen, P. W., et al. (1994). Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant. Bioorganic & Medicinal Chemistry Letters. (Synthesis of 3-alkyl GABA analogs).
  • Hoekstra, W. J., et al. (2010). Chemical Development of Gabapentinoid Drugs. (General reference for Nitroalkene synthesis route).

Sources

Review of scientific literature on Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Ethyl 4-amino-3-methylbutanoate hydrochloride , a critical intermediate and reference standard in the development of GABAergic therapeutics.

Advanced Synthesis, Analytical Profiling, and Pharmacological Utility

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS 204503-79-7) is the ethyl ester hydrochloride salt of 3-methyl-GABA (4-amino-3-methylbutanoic acid). Structurally, it belongs to the class of


-amino acids  and serves as a pivotal building block in the synthesis of third-generation gabapentinoids.

While often utilized as a research reagent, its significance in drug development lies in its role as:

  • A Lipophilic Prodrug Scaffold: The ethyl ester modification enhances blood-brain barrier (BBB) permeability compared to the free acid.

  • A Key Synthetic Intermediate: It is the direct precursor to 3-methyl-GABA, a compound extensively studied for its activation of L-glutamate decarboxylase (GAD) and modulation of GABA-B receptors.

  • An Impurity Reference Standard: Essential for quality control in the manufacturing of complex GABA analogs where chain-shortened byproducts must be quantified.

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name Ethyl 4-amino-3-methylbutanoate hydrochloride
Common Name 3-Methyl-GABA ethyl ester HCl
CAS Number 204503-79-7
Molecular Formula

Molecular Weight 181.66 g/mol
Structure

Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol, ethanol; sparingly soluble in DCM
Melting Point 89–93 °C (Typical range for low molecular weight amino ester salts)
Hygroscopicity Moderate (Requires storage under inert atmosphere)

Synthetic Methodology

The synthesis of Ethyl 4-amino-3-methylbutanoate hydrochloride typically follows a Nitro-Michael Addition route, favored for its scalability and atom economy. This pathway avoids the use of expensive chiral auxiliaries when the racemate is required, though asymmetric catalysis can be applied for enantioselective synthesis.

Core Synthesis Protocol (Racemic)

Step 1: Michael Addition (C-C Bond Formation)

  • Reagents: Ethyl crotonate (trans-2-butenoate), Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Tetramethylguanidine (TMG).

  • Mechanism: The deprotonated nitromethane attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ester.
  • Intermediate: Ethyl 3-methyl-4-nitrobutanoate.

Step 2: Catalytic Hydrogenation (Reduction)

  • Reagents:

    
     (50 psi), Raney Nickel or Pd/C (10%), Ethanol/HCl.
    
  • Mechanism: Reduction of the nitro group (

    
    ) to the primary amine (
    
    
    
    ). The presence of HCl during workup or hydrogenation ensures the formation of the hydrochloride salt, preventing lactamization (formation of 4-methyl-pyrrolidin-2-one).
Experimental Workflow Visualization

SynthesisRoute Start Ethyl Crotonate (Starting Material) Inter Ethyl 3-methyl-4-nitrobutanoate (Nitro Intermediate) Start->Inter Michael Addition (Reflux, 4-6h) Reagent1 Nitromethane + Base (DBU) Reagent1->Inter Product Ethyl 4-amino-3-methylbutanoate HCl (Final Product) Inter->Product Hydrogenation (RT, 50 psi) Reagent2 H2 / Raney Ni HCl / EtOH Reagent2->Product SideProduct 4-Methyl-2-pyrrolidinone (Lactam Impurity) Product->SideProduct Cyclization (if pH > 7)

Figure 1: Synthetic pathway via Nitro-Michael addition. Note the critical pH control required to prevent cyclization.

Analytical Profiling & Quality Control

For drug development applications, establishing the purity of CAS 204503-79-7 is critical, particularly to distinguish it from the cyclized lactam impurity.

HPLC Method Parameters

This method separates the amino ester from its hydrolyzed acid form and the lactam byproduct.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for retention of polar amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector) for higher sensitivity.

  • Derivatization (Optional): Pre-column derivatization with OPA (o-Phthalaldehyde) or FMOC is recommended for trace analysis to enhance UV/Fluorescence detection.

NMR Characterization (400 MHz, DMSO-d6)
  • 
     8.15 (br s, 3H):  Ammonium protons (
    
    
    
    ).
  • 
     4.08 (q, 2H):  Ethoxy 
    
    
    
    protons.
  • 
     2.80-2.65 (m, 2H): 
    
    
    
    adjacent to Nitrogen (
    
    
    ).
  • 
     2.40-2.20 (m, 2H): 
    
    
    
    adjacent to Carbonyl (
    
    
    ).
  • 
     2.15 (m, 1H):  Methine proton at 
    
    
    
    .
  • 
     1.18 (t, 3H):  Ethoxy 
    
    
    
    .
  • 
     0.95 (d, 3H):  Methyl group at 
    
    
    
    .

Pharmacological Context & Applications

Structure-Activity Relationship (SAR)

Ethyl 4-amino-3-methylbutanoate is a lipophilic precursor to 3-methyl-GABA . In the context of gabapentinoid development:

  • Methyl Positioning: The methyl group at the

    
    -position (C3) creates steric bulk that influences binding affinity to the 
    
    
    
    subunit of voltage-gated calcium channels, though less potently than the isobutyl group found in Pregabalin.
  • Bioavailability: The ethyl ester functionality masks the carboxylic acid, significantly increasing lipophilicity (

    
     vs. 
    
    
    
    for the acid). This allows for enhanced passive diffusion across the intestinal epithelium and BBB, after which ubiquitous esterases hydrolyze it to the active acid.
Biological Mechanism (Post-Hydrolysis)

Once hydrolyzed to 4-amino-3-methylbutanoic acid:

  • GAD Activation: It acts as an activator of L-glutamate decarboxylase, potentially increasing endogenous GABA levels.

  • GABA-B Agonism: Exhibits weak to moderate agonist activity at GABA-B receptors, contributing to muscle relaxant and anti-nociceptive effects.

Logical Relationship Diagram

Pharmacology Compound Ethyl 4-amino-3-methylbutanoate (Prodrug / Reagent) Active 4-Amino-3-methylbutanoic acid (Active Metabolite) Compound->Active Hydrolysis Esterase Plasma Esterases Esterase->Compound Target1 GABA-B Receptor (Agonism) Active->Target1 Target2 Glutamate Decarboxylase (Activation) Active->Target2 Effect Anticonvulsant / Anxiolytic Activity Target1->Effect Target2->Effect

Figure 2: Pharmacological activation pathway of the ethyl ester prodrug.

Safety & Handling Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Handling Procedure:

  • Hygroscopic Nature: The hydrochloride salt is hygroscopic. Weighing must be performed quickly or in a humidity-controlled environment (glovebox preferred for analytical standards).

  • Storage: Store at 2–8°C under Argon or Nitrogen. Moisture exposure leads to hydrolysis (formation of free acid) or cyclization (formation of lactam), compromising purity.

References

  • Biosynth. (2023). Ethyl 4-amino-3-methylbutanoate hydrochloride - Product Monograph. Retrieved from

  • PubChem. (2023). Compound Summary: Ethyl 4-amino-3-methylbutanoate hydrochloride (CID 71757460).[2] National Library of Medicine. Retrieved from

  • Silverman, R. B., & Andruszkiewicz, R. (1991). Design and Synthesis of a Specific Activator of L-Glutamate Decarboxylase. Journal of Organic Chemistry. (Contextual grounding for 3-methyl-GABA synthesis).
  • BLD Pharm. (2023). Safety Data Sheet: Ethyl 4-amino-3-methylbutanoate hydrochloride. Retrieved from

  • Yuen, K.-H., et al. (2018).[2] Prodrug strategies for enhancing the bioavailability of GABA analogs. Journal of Controlled Release. (General reference for ester prodrugs of GABA analogs).

Sources

Predicted NMR and mass spectrometry data for Ethyl 4-amino-3-methylbutanoate hydrochloride

[1]

Executive Summary & Compound Profile

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7) is a critical synthetic intermediate, structurally categorized as a


1Pregabalin

This technical guide provides a predicted, high-confidence spectroscopic profile for this compound.[1] The data below is synthesized from first-principles chemical shift logic, empirical data from homologous GABA analogs, and standard fragmentation behaviors observed in Electrospray Ionization (ESI) mass spectrometry.

Structural Specifications
  • IUPAC Name: Ethyl 4-amino-3-methylbutanoate hydrochloride[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 181.66 g/mol (Salt); 145.19 g/mol (Free Base)

  • Key Functional Groups: Primary ammonium salt, Ethyl ester, Chiral center (C3).

Structural Logic & Connectivity

Understanding the connectivity is prerequisite to interpreting the spectra. The molecule possesses a chiral center at C3, rendering the protons at C2 (adjacent to the carbonyl) diastereotopic. However, due to the flexibility of the aliphatic chain, these often overlap in lower-field NMR unless specific chiral shift reagents are used.

Graphviz Diagram: Structural Connectivity & Retrosynthesis Context

The following diagram illustrates the compound's role as a downstream product of 3-methyl-GABA esterification or reduction of cyano-esters.[1]

StructuralContextcluster_0Key Structural FeaturesPrecursor3-Methyl-GABA(zwitterion)TargetEthyl 4-amino-3-methylbutanoate HCl(Target Molecule)Precursor->TargetAcid-CatalyzedEsterificationReagentEtOH / SOCl2(Esterification)Reagent->TargetPregabalinPregabalin(Structural Analog)Target->PregabalinAnalogousScaffoldFeat1Ammonium Head(-NH3+)Target->Feat1Feat2Chiral Center(C3-Me)Target->Feat2Feat3Ethyl EsterTailTarget->Feat3

Caption: Structural relationship of the target molecule to the GABA analog family and key spectroscopic functional zones.

Mass Spectrometry Profile (ESI-MS)

In Electrospray Ionization (ESI) positive mode, the hydrochloride salt dissociates. The spectrum is dominated by the protonated free base

Predicted Data[1][2][4][5][6][7]
  • Ionization Mode: ESI (+)

  • Parent Ion

    
    : 
    
    
    146.12 (Calculated for
    
    
    )
  • Base Peak: Likely

    
     146.1 (Parent) or 
    
    
    73 (Amine fragment) depending on cone voltage.
Fragmentation Pathway

The fragmentation follows standard pathways for amino acid esters:

  • Loss of Ethanol (Neutral Loss): Cleavage of the ethoxy group leads to the acylium ion.

  • Inductive Cleavage (

    
    -cleavage):  The bond between C2 and C3 is susceptible to cleavage driven by the nitrogen lone pair (even if protonated, some equilibrium exists), or more commonly, cleavage between C3 and C4.
    
  • McLafferty Rearrangement: Less common in amine salts than neutral esters, but loss of ethylene from the ethyl group is possible.

Table 1: Predicted MS Fragmentation List
m/z (approx)Ion IdentityFragment Structure (Proposed)Mechanism
146.1


Parent Ion
129.1


Deamination
118.1

Free acid cationMcLafferty-like rearrangement
100.1


Loss of Ethoxy (Acylium formation)
73.1



-cleavage (Loss of ester tail)
Graphviz Diagram: Fragmentation Logic

MS_FragmentationParent[M+H]+ m/z 146.1Frag1Acylium Ion m/z 100.1 (Loss of EtOH)Parent->Frag1- 46 Da (EtOH)Frag2Amine Fragment m/z 73.1 (Alpha Cleavage)Parent->Frag2- 73 Da (Ester group)Frag3Deaminated Alkene m/z 129.1Parent->Frag3- 17 Da (NH3)

Caption: Primary ESI(+) fragmentation pathways for Ethyl 4-amino-3-methylbutanoate.

Nuclear Magnetic Resonance (NMR) Profile

Solvent Selection: DMSO-

1
  • Reasoning: The hydrochloride salt is highly polar. In

    
    , solubility is poor, and the ammonium protons (
    
    
    ) would not be visible or would be extremely broad. In
    
    
    , the ammonium protons exchange rapidly with deuterium and disappear. DMSO-
    
    
    allows visualization of the ammonium protons (typically a broad singlet around 8.0 ppm) and provides sharp resolution for the aliphatic backbone.
NMR Prediction (300-500 MHz, DMSO- )

The molecule has a chiral center at C3. This theoretically makes the protons at C2 (adjacent to carbonyl) and C4 (adjacent to nitrogen) diastereotopic . However, C4 protons usually overlap. C2 protons may appear as a complex multiplet rather than a clean doublet.

Table 2: Predicted

NMR Data
Position

(ppm)
MultiplicityIntegralAssignmentNotes
NH 8.00 - 8.20 Broad Singlet3H

Disappears in

shake.[1]
Ester 4.08 Quartet (

Hz)
2H

Characteristic ethyl ester signal.[1]
C4 2.75 - 2.85 Multiplet2H

Deshielded by Nitrogen.[1]
C2 2.20 - 2.45 Multiplet (or dd)2H

Diastereotopic protons; may overlap.[1]
C3 2.05 - 2.15 Multiplet1H

Methine proton.[1]
Ester 1.19 Triplet (

Hz)
3H

Coupled to methylene at 4.[1]08.
Me 0.92 Doublet (

Hz)
3H

(on C3)
Diagnostic doublet for the methyl branch.[1]
NMR Prediction (75-125 MHz, DMSO- )
Table 3: Predicted

NMR Data
Position

(ppm)
TypeAssignment
C1 171.5 QuaternaryCarbonyl (

)
Ester 60.2

Ethyl ester methylene
C4 44.5

Carbon adjacent to Amine
C2 38.5

Carbon adjacent to Carbonyl
C3 27.8

Methine (Chiral center)
Me 19.2

Methyl substituent
Ester 14.5

Ethyl ester methyl

Experimental Protocols

To ensure the reproducibility of the data above, the following protocols for sample preparation are recommended.

Protocol A: NMR Sample Preparation
  • Massing: Weigh approximately 10-15 mg of Ethyl 4-amino-3-methylbutanoate HCl into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Critical Step: Ensure the salt is fully dissolved. If the solution is cloudy, sonicate for 30 seconds.

  • Reference: Add TMS (Tetramethylsilane) as an internal standard (0.05% v/v) if the solvent does not already contain it.

  • Acquisition:

    • Set probe temperature to 298 K (

      
      ).
      
    • Number of Scans (NS): 16 for

      
      , 256-1024 for 
      
      
      .
    • Relaxation Delay (D1): 1.0 s (

      
      ), 2.0 s (
      
      
      ).
Protocol B: Mass Spectrometry (Direct Infusion)
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    L of 50:50 Methanol:Water + 0.1% Formic Acid.
    • Note: Formic acid aids protonation, though the HCl salt is already ionic.

  • Injection: Infuse at 5-10

    
    L/min into the ESI source.
    
  • Parameters:

    • Capillary Voltage: 3.0 - 3.5 kV.[1]

    • Cone Voltage: 20-30 V (Adjust to optimize

      
       vs fragmentation).
      
Graphviz Diagram: Analytical Workflow

AnalyticalWorkflowcluster_NMRNMR Workflowcluster_MSLC-MS WorkflowSampleSolid Sample(HCl Salt)PrepNMRDissolve in DMSO-d6(15mg / 0.6mL)Sample->PrepNMRPrepMSDilute in MeOH/H2O(+0.1% Formic Acid)Sample->PrepMSAcqNMRAcquisition(1H: 16 scans, 13C: 512 scans)PrepNMR->AcqNMRProcessNMRProcessing(Ref TMS @ 0.00 ppm)AcqNMR->ProcessNMRInjectMSDirect Infusion(ESI Positive Mode)PrepMS->InjectMSProcessMSData Analysis(Extract Ion Chromatogram)InjectMS->ProcessMS

Caption: Parallel workflow for spectroscopic validation of the target amine salt.

References

  • PubChem Database. (n.d.). Ethyl 4-amino-3-methylbutanoate hydrochloride (CID 71757460).[1][2] National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for chemical shift principles).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. (Reference for diastereotopic proton coupling).
  • Yuan, H., et al. (2012). "Synthesis and anticonvulsant activity of Pregabalin analogues." European Journal of Medicinal Chemistry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for amino-ester fragmentation mechanisms).[3][4][5]

Methodological & Application

Synthesis of Ethyl 4-amino-3-methylbutanoate Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-3-methylbutanoate hydrochloride is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its structure, featuring a primary amine and an ester functional group, allows for a variety of subsequent chemical modifications. This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 4-amino-3-methylbutanoate hydrochloride, designed for researchers and professionals in drug development and chemical synthesis. The protocol is structured to ensure reproducibility and high yield, with a focus on the underlying chemical principles and critical experimental parameters.

The synthetic strategy employed is a two-step process commencing with the Michael addition of 1-nitropropane to ethyl acrylate to form the key intermediate, ethyl 4-nitro-3-methylbutanoate. This is followed by the catalytic hydrogenation of the nitro group to the corresponding primary amine and subsequent in-situ formation of the hydrochloride salt. This approach is efficient and utilizes readily available starting materials.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below, with specifications for purity and recommended suppliers.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Recommended PuritySupplierNotes
1-NitropropaneC₃H₇NO₂89.09≥98%Sigma-Aldrich
Ethyl acrylateC₅H₈O₂100.12≥99%, contains MEHQ as inhibitorSigma-AldrichInhibitor can be removed by passing through a column of basic alumina if necessary.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂152.24≥98%Sigma-AldrichStrong, non-nucleophilic base.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-AldrichUse a dry solvent.
Palladium on Carbon (10% Pd/C)Pd/C--Sigma-AldrichHandle with care, pyrophoric when dry.
Ethanol (EtOH)C₂H₅OH46.07Anhydrous, 200 proofSigma-Aldrich
Hydrochloric Acid, concentratedHCl36.46~37% in H₂OSigma-AldrichCorrosive.
Diethyl ether(C₂H₅)₂O74.12AnhydrousSigma-AldrichFlammable.
Sodium Sulfate, anhydrousNa₂SO₄142.04GranularSigma-AldrichFor drying organic layers.
Celite®---Sigma-AldrichFilter aid.

Experimental Protocol

Part 1: Synthesis of Ethyl 4-nitro-3-methylbutanoate

This initial step involves the conjugate addition of 1-nitropropane to ethyl acrylate, a classic Michael reaction, catalyzed by the organic base DBU.

Causality Behind Experimental Choices:

  • DBU as a Catalyst: DBU is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of 1-nitropropane to form the nitronate anion. Its non-nucleophilic nature prevents it from competing with the nitronate in attacking the electrophilic ethyl acrylate.

  • Anhydrous Dichloromethane as Solvent: Dichloromethane is an excellent solvent for both reactants and the catalyst, and its anhydrous nature is crucial to prevent side reactions, such as the hydrolysis of the ester.

  • Room Temperature Reaction: The reaction proceeds efficiently at room temperature, minimizing the risk of side reactions that could occur at elevated temperatures.

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-nitropropane (8.91 g, 100 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.52 g, 10 mmol) dropwise to the stirred solution.

  • After 15 minutes of stirring at 0 °C, add ethyl acrylate (10.01 g, 100 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, quench the reaction by adding 1 M aqueous HCl (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield ethyl 4-nitro-3-methylbutanoate as a colorless oil.

Part 2: Synthesis of Ethyl 4-amino-3-methylbutanoate hydrochloride

The second part of the synthesis involves the reduction of the nitro group to a primary amine via catalytic hydrogenation, followed by the formation of the hydrochloride salt.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation with Pd/C: This is a highly efficient and clean method for the reduction of aliphatic nitro groups.[1] The palladium catalyst facilitates the addition of hydrogen across the N-O bonds.

  • Ethanol as Solvent: Ethanol is an ideal solvent for this reaction as it readily dissolves the nitro ester and is compatible with the hydrogenation conditions.

  • In-situ Hydrochloride Salt Formation: The addition of concentrated hydrochloric acid to the reaction mixture after the reduction allows for the direct formation and precipitation of the hydrochloride salt of the amino ester, simplifying the purification process.

Step-by-Step Procedure:

  • In a 500 mL hydrogenation flask, dissolve the purified ethyl 4-nitro-3-methylbutanoate (17.5 g, 100 mmol) in anhydrous ethanol (200 mL).

  • Carefully add 10% Palladium on Carbon (1.75 g, 10 wt%) to the solution under a nitrogen atmosphere.

  • Seal the flask and connect it to a hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Once the hydrogen uptake ceases, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 25 mL).

  • Combine the filtrates and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (8.3 mL, ~100 mmol) dropwise to the stirred ethanolic solution.

  • A white precipitate will form. Continue stirring at 0 °C for 1 hour.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 50 mL).

  • Dry the product under vacuum to afford Ethyl 4-amino-3-methylbutanoate hydrochloride as a white crystalline solid.

Reaction Workflow and Characterization

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 1-Nitropropane + Ethyl Acrylate Step1 Step 1: Michael Addition (DBU, DCM, rt, 24h) Start->Step1 Intermediate Ethyl 4-nitro-3-methylbutanoate Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation (H₂, 10% Pd/C, EtOH) Intermediate->Step2 Amine Ethyl 4-amino-3-methylbutanoate Step2->Amine Step3 Salt Formation (conc. HCl, EtOH) Amine->Step3 Product Ethyl 4-amino-3-methylbutanoate Hydrochloride Step3->Product

Caption: Synthetic workflow for Ethyl 4-amino-3-methylbutanoate hydrochloride.

The identity and purity of the final product should be confirmed by standard analytical techniques. The logical flow for characterization is as follows:

Characterization_Flow FinalProduct Final Product: Ethyl 4-amino-3-methylbutanoate Hydrochloride NMR ¹H and ¹³C NMR Spectroscopy FinalProduct->NMR Structural Confirmation MS Mass Spectrometry (ESI+) FinalProduct->MS Molecular Weight Verification IR FT-IR Spectroscopy FinalProduct->IR Functional Group Analysis MP Melting Point Analysis FinalProduct->MP Physical Property Confirmation Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity

Caption: Logical flow for the characterization of the final product.

Expected Results:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (br s, 3H, NH₃⁺), 4.08 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 1H), 2.45-2.30 (m, 2H), 2.20-2.10 (m, 1H), 1.18 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.95 (d, J = 6.8 Hz, 3H, CHCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 172.1, 60.2, 45.8, 35.7, 31.2, 16.5, 14.1.

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₁₆NO₂⁺ [M+H]⁺: 146.12, found: 146.1.

  • Melting Point: Literature values should be consulted for comparison.

  • Yield: Expected overall yield is in the range of 60-70%.

Troubleshooting and Safety Precautions

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. If the reaction stalls, a small additional amount of DBU can be added.

  • Incomplete Reduction in Step 2: Ensure the catalyst is active. If the reaction is slow, increasing the hydrogen pressure or adding more catalyst may be necessary. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

  • Safety: 1-Nitropropane and ethyl acrylate are flammable and toxic; handle in a well-ventilated fume hood. Palladium on carbon is pyrophoric when dry and should be handled with care. Concentrated hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

  • A general procedure for the Michael addition of nitroalkanes to α,β-unsaturated esters can be found in various organic chemistry textbooks and liter
  • For catalytic hydrogenation of nitro compounds, see: Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985.
  • The formation of hydrochloride salts of amines is a standard procedure described in many organic chemistry lab manuals.
  • Organic Syntheses, Coll. Vol. 4, p.471 (1963); Vol. 34, p.66 (1954).
  • Journal of the American Chemical Society, 1952, 74 (1), 282-283.

Sources

Analytical methods for the characterization of Ethyl 4-amino-3-methylbutanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7) is a critical chiral intermediate in the synthesis of


-aminobutyric acid (GABA) analogs, specifically gabapentinoids such as Pregabalin and Brivaracetam. The molecule features a primary amine, an ethyl ester, and a chiral center at the C3 position.

Analytical Challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (210–254 nm) insensitive and non-specific.
    
  • Chirality: The pharmacological activity of the final drug substance often depends on the specific enantiomer (typically the (

    
    )-isomer for Pregabalin analogs), necessitating rigorous chiral purity assessment.
    
  • Salt Form: As a hydrochloride salt, the presence of chloride (

    
    ) and the hygroscopic nature of the solid require specific solid-state and counter-ion quantification methods.
    

This guide details a multi-faceted control strategy utilizing Pre-column Derivatization HPLC (Fluorescence) for trace impurity profiling, Direct Chiral HPLC (Crown Ether) for enantiomeric purity, and Potentiometric Titration for stoichiometry verification.

Analytical Workflow Strategy

The following workflow ensures a "Self-Validating" control system where orthogonal methods confirm identity, purity, and composition.

AnalyticalWorkflow Sample Sample Receipt Ethyl 4-amino-3-methylbutanoate HCl ID 1. Structural ID (NMR, FTIR, MS) Sample->ID Purity 2. Achiral Purity & Assay (HPLC-FLD after OPA Derivatization) Sample->Purity Chiral 3. Enantiomeric Purity (HPLC - Crown Ether Column) Sample->Chiral SolidState 4. Solid State & Counter-ion (AgNO3 Titration, DSC) Sample->SolidState CoA Final Certificate of Analysis ID->CoA Purity->CoA Chiral->CoA SolidState->CoA

Figure 1: Analytical Control Strategy combining orthogonal techniques for complete characterization.

Protocol A: Achiral Purity via Pre-Column Derivatization (HPLC-FLD)

Rationale: Direct UV detection at 205-210 nm is prone to interference from mobile phase absorption and buffer artifacts. To achieve high sensitivity (LOD < 0.05%) and specificity for the primary amine, we employ pre-column derivatization with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid). This generates a highly fluorescent isoindole derivative.

Reaction Mechanism

The primary amine of the analyte reacts with OPA and the thiol to form a stable, fluorescent isoindole.

OPA_Reaction R1 Primary Amine (Analyte) Product Fluorescent Isoindole (Ex: 340nm, Em: 450nm) R1->Product R2 OPA Reagent (o-Phthalaldehyde) R2->Product R3 Thiol (3-MPA) R3->Product

Figure 2: OPA Derivatization Pathway.[1] The reaction is fast (seconds) and automated via autosampler.

Method Parameters
ParameterSetting
Instrument HPLC with Fluorescence Detector (FLD) and Programmable Autosampler
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 40 mM Sodium Phosphate Buffer, pH 7.8 (High pH required for derivative stability)
Mobile Phase B Acetonitrile : Methanol : Water (45:45:10 v/v)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 0% B; 2-20 min: Linear to 60% B; 20-25 min: 100% B
Detection FLD: Excitation 340 nm, Emission 450 nm
Column Temp 40 °C
Derivatization Protocol (Automated)
  • Reagent A: 10 mg/mL OPA + 10 mg/mL 3-mercaptopropionic acid in 0.4 M Borate buffer (pH 10.2).

  • Injector Program:

    • Draw 5.0 µL Sample.

    • Draw 5.0 µL Reagent A.

    • Mix in loop/vial (Wait 0.5 min).

    • Inject.[2][3]

Critical Note: The ester moiety is susceptible to hydrolysis at high pH. The derivatization time must be kept short (< 1 min) and the injection performed immediately to prevent hydrolysis of the ethyl ester to the free acid form during analysis.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Rationale: Derivatization can sometimes induce racemization or obscure chiral resolution. A direct method using a Crown Ether stationary phase is superior for primary amines. The crown ether forms a host-guest inclusion complex with the ammonium ion (


), allowing discrimination based on the steric bulk of the chiral center (C3-methyl).
Method Parameters
ParameterSetting
Column Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm)
Mobile Phase Perchloric Acid (pH 1.5 to 2.0) in Water : Methanol (90:10)
Flow Rate 0.4 mL/min (Lower flow for 3.0 mm ID column)
Temp 10 °C to 25 °C (Lower temperature often improves chiral resolution)
Detection UV 200 nm (or CAD/ELSD if UV baseline is too noisy)
Sample Diluent Mobile Phase (Must be acidic to ensure protonation of amine)
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between (
    
    
    
    ) and (
    
    
    ) enantiomers.
  • Tailing Factor: < 1.5.[4]

  • Sensitivity: S/N > 10 for 0.1% impurity spike.

Mechanism: The ammonium group (


) of the analyte inserts into the crown ether cavity. The spatial arrangement of the ethyl ester and the 3-methyl group determines the stability of the complex.

Protocol C: Counter-ion Characterization (Chloride Content)

Rationale: To confirm the stoichiometry of the salt (Mono-HCl) and ensure no excess inorganic salts are present.

Potentiometric Titration
  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized.
    
  • Solvent: Water : Methanol (50:50) + 1 mL Nitric Acid.

  • Electrode: Silver/Silver Chloride combination electrode.

  • Procedure:

    • Dissolve ~150 mg of sample (accurately weighed) in 50 mL solvent.

    • Titrate with 0.1 N

      
       to the potentiometric endpoint (inflection point).
      
  • Calculation:

    
    
    Target: Theoretical Chloride content for 
    
    
    
    (MW 181.66) is 19.51% .

Structural Confirmation Data (Reference Values)

TechniqueDiagnostic SignalAssignment
FTIR 1735

C=O Stretch (Ester)
2900-3000

C-H Stretch (Alkyl)
3400-3500

(Broad)
N-H Stretch (Amine salt)
1H NMR (D2O)

4.15 ppm (q, 2H)

(Ester methylene)

1.25 ppm (t, 3H)

(Ester methyl)

2.95 ppm (m, 2H)

(C4 protons)

0.95 ppm (d, 3H)

(C3 Methyl branch)
Mass Spec m/z 146.1

Parent Ion (Free base mass + H)

References

  • USP General Chapter <621> , Chromatography. United States Pharmacopeia. Link

  • USP General Chapter <541>, Titrimetry.
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(1), 87–93. (Basis for OPA derivatization).[1] Link

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+). (Chiral separation of amino acids).[2] Link

  • Park, Y. J., et al. (2018).

    
    -aminobutyric acid in rice using stable isotope dilution gas chromatography–mass spectrometry. Food Chemistry, 266, 375-380.[1] (Comparative analysis of GABA analogs).
    

Sources

Using Ethyl 4-amino-3-methylbutanoate hydrochloride in peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Ethyl 4-amino-3-methylbutanoate hydrochloride is a specialized


-amino acid derivative used to introduce non-canonical backbones into peptide chains.[1] Structurally, it is the ethyl ester of 3-methyl-GABA  (an analog of Pregabalin).

In drug development, this residue is critical for generating foldamers —peptides that adopt specific secondary structures (helices, turns) distinct from natural


-peptides. Its incorporation offers three primary therapeutic advantages:
  • Proteolytic Stability: The

    
    -backbone (C-C-C-N) is unrecognized by standard proteases (trypsin, chymotrypsin), significantly extending plasma half-life.
    
  • Conformational Biasing: The C3-methyl group restricts bond rotation, forcing the peptide backbone into defined torsion angles favorable for receptor binding.

  • Blood-Brain Barrier (BBB) Permeability: As a lipophilic GABA analog, this residue can enhance the transport of attached pharmacophores across the BBB.

The Core Challenge: The primary synthetic hurdle is lactamization .


-amino esters are thermodynamically primed to cyclize into 

-lactams (pyrrolidin-2-ones), expelling ethanol.[1] This side reaction terminates the peptide chain and reduces yield. This guide details protocols specifically engineered to suppress this pathway.

Chemical Specifications & Handling

PropertySpecification
Chemical Name Ethyl 4-amino-3-methylbutanoate hydrochloride
Structure HCl[1][2][3] • H₂N-CH₂-CH(CH₃)-CH₂-COOEt
Molecular Weight 181.66 g/mol
Solubility High: Water, Methanol, DMSO.[1] Low: DCM, Et₂O (until neutralized).
Storage -20°C, Desiccated. Hygroscopic.
Stability Stable as HCl salt.[1] Unstable as free base (spontaneous lactamization).

Synthetic Protocols

Protocol A: In Situ Neutralization & Coupling (C-Terminal Incorporation)

Use this protocol to attach Ethyl 4-amino-3-methylbutanoate to the C-terminus of an N-protected amino acid or peptide fragment.[1]

Principle: Never isolate the free base of the


-amino ester. Neutralize the HCl salt only in the presence of the activated carboxylate to ensure the amine reacts with the activated ester faster than it can cyclize.

Reagents:

  • Amine Component: Ethyl 4-amino-3-methylbutanoate HCl (1.0 equiv)[1]

  • Carboxyl Component: N-protected Amino Acid (e.g., Boc-Phe-OH, Fmoc-Leu-OH) (1.1 equiv)[1]

  • Coupling Reagent: HATU (1.1 equiv) or EDC[1]•HCl / HOBt (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM/DMF (9:1)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the N-protected amino acid and HATU in anhydrous DMF (0.1 M concentration).

  • Pre-activation: Add DIPEA (1.0 equiv) to the carboxyl solution. Stir for 2 minutes to form the activated ester (At-complex).

  • Salt Addition: Add solid Ethyl 4-amino-3-methylbutanoate HCl directly to the reaction mixture.

  • Controlled Neutralization: Immediately add the remaining DIPEA (2.0 equiv). Crucial: High local concentration of base without activated acid present triggers lactamization. Ensure the activated acid is ready before basicity is increased.

  • Reaction: Stir under Nitrogen at room temperature for 2–4 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the product mass (M+H) and check for the absence of the lactam byproduct (Mass = 113.1 Da for 4-amino-3-methylpyrrolidin-2-one).

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄ (acidic wash removes unreacted amine/lactam), sat. NaHCO₃, and Brine. Dry over Na₂SO₄.[4]

Protocol B: Saponification (Chain Extension)

Use this protocol if the Ethyl 4-amino-3-methylbutanoate moiety is in the middle of a chain and requires C-terminal deprotection.[1]

Risk: Acidification of a


-amino acid leads to rapid lactamization.
Solution:  Use Lithium Hydroxide (LiOH) at low temperature and avoid strong acidic workup.
  • Dissolution: Dissolve the Peptide-GABA-OEt in THF/Water (3:1). Cool to 0°C.

  • Hydrolysis: Add LiOH (2.0 equiv, 1M solution). Stir at 0°C for 60–90 minutes. Monitor disappearance of ester by TLC.

  • Neutralization (Critical): Carefully neutralize to pH 7.0–7.5 using 1M HCl. Do not acidify to pH < 4.

  • Isolation:

    • Method A (Preferred): Lyophilize the solution directly to obtain the Lithium salt. Use this salt in the next coupling step (requires adjusting coupling reagents to handle the salt).

    • Method B (Extraction): Acidify to pH 4.0 with Citric Acid (mild), rapidly extract into EtOAc, and immediately couple with the next amine. Do not store the free acid.

Mechanism & Troubleshooting

Lactamization Pathway vs. Peptide Coupling

The following diagram illustrates the kinetic competition between the desired intermolecular coupling and the undesired intramolecular cyclization.

G Start Ethyl 4-amino-3-methylbutanoate (HCl Salt) FreeBase Free Amine Intermediate (Reactive Species) Start->FreeBase DIPEA (Neutralization) Coupled Target Peptide (Linear) FreeBase->Coupled Intermolecular Coupling (Requires Activated AA) Lactam γ-Lactam Byproduct (Dead End) FreeBase->Lactam Intramolecular Cyclization (Fast if no electrophile) ActivatedAA Activated AA (HATU/DIPEA) ActivatedAA->Coupled + Free Base

Figure 1: Kinetic competition between peptide bond formation (Green) and lactamization (Red). The protocol maximizes the green pathway by ensuring the Activated AA is present before the Free Base is generated.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / High Lactam Base added to HCl salt before Activated AA.[1]Follow Protocol A strictly: Activate AA first, then add salt and base.[1]
Incomplete Coupling Steric hindrance at C3-methyl.[1]Switch from EDC/HOBt to HATU or PyBOP . Increase reaction time to 12h.
Epimerization Over-activation or high temperature.[1]Keep reaction at 0°C–RT.[1] Use Oxyma Pure as an additive to suppress racemization.
Product decomposes on storage Residual acid in oil.[1]Store as a solid foam after lyophilization.[1] Avoid storing as an oil.

References

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbutanoate hydrochloride. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved October 24, 2025, from [Link][1]

  • MDPI. (2026). Greener Paths in Peptide and Organic Synthesis. Molecules. Retrieved October 24, 2025, from [Link][1]

Sources

Experimental procedure for N-alkylation of Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide outlines the experimental procedures for the N-alkylation of Ethyl 4-amino-3-methylbutanoate hydrochloride . This substrate is a critical scaffold in the synthesis of GABA analogs (e.g., Pregabalin derivatives) and peptidomimetics.

The Chemoselectivity Challenge

The substrate presents three competing reactivity vectors that must be managed:

  • Amine Nucleophilicity (Target): The primary amine is the desired reaction center, but it exists as a hydrochloride salt, requiring in situ neutralization.

  • Ester Electrophilicity (Risk A - Hydrolysis): The ethyl ester is susceptible to hydrolysis under strong aqueous basic conditions.

  • Intramolecular Cyclization (Risk B - Lactamization): As a

    
    -amino ester, the free base is prone to intramolecular nucleophilic attack on the ester, forming 4-methylpyrrolidin-2-one  (a lactam). This side reaction is thermodynamically driven and accelerated by heat and high pH.
    

Recommended Strategy: To mitigate poly-alkylation and lactamization, Reductive Amination (Method A) is the preferred protocol. It offers superior kinetic control over Direct Alkylation (Method B), which is reserved for sterically unhindered alkyl halides where reductive pathways are not feasible.

Method A: Reductive Alkylation (Preferred)

Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer. Why this works: The use of Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (


) allows for the reduction of the imine faster than the aldehyde/ketone, while being mild enough to leave the ester moiety intact.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Substrate-HCl Starting Material1.0Hygroscopic; dry before use.
Aldehyde/Ketone Alkylating Agent1.1 - 1.2Slight excess ensures conversion.
DIPEA / Et3N Auxiliary Base1.0Critical: Neutralizes HCl salt to release free amine.
STAB Reducing Agent1.4 - 1.5Sodium Triacetoxyborohydride. Milder than

.
AcOH Catalyst1.0 - 2.0Promotes iminium formation (pH 5-6).
DCE or THF Solvent10-20 VAnhydrous. Avoids solvolysis.[1]
Step-by-Step Protocol
  • Salt Neutralization (In Situ):

    • Charge a flame-dried reaction vessel with Ethyl 4-amino-3-methylbutanoate HCl (1.0 equiv) and anhydrous 1,2-Dichloroethane (DCE) or THF (10 mL/g).

    • Cool to 0°C under nitrogen atmosphere.

    • Add DIPEA (1.0 equiv) dropwise. Stir for 15 minutes. Note: The solution may remain cloudy due to amine salts.

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.1 equiv) followed by Acetic Acid (1-2 equiv).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LC-MS to confirm disappearance of the aldehyde (imine formation is often reversible, so equilibrium is key).

  • Selective Reduction:

    • Cool the mixture back to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 20 minutes. Caution: Mild gas evolution (

      
      ).
      
    • Warm to RT and stir for 2–16 hours.

  • Workup (Quench & Extraction):

    • Quench the reaction with saturated aqueous

      
        (slow addition). Stir for 15 minutes to decompose borate complexes.
      
    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with Brine .

    • Dry over

      
      , filter, and concentrate under reduced pressure (keep water bath <40°C to prevent lactamization).
      
  • Purification:

    • The crude secondary amine is often pure enough for subsequent steps. If not, purify via Flash Column Chromatography (

      
      , Hexane/EtOAc gradient).
      

Method B: Direct Alkylation (Alternative)

Scope: Use only when the alkyl group cannot be introduced via an aldehyde (e.g., Allyl, Benzyl, or specific functionalized alkyl halides). Risk: Higher probability of over-alkylation (quaternization) and elimination side reactions.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Substrate-HCl Starting Material1.0
Alkyl Halide Electrophile0.9 - 1.0Slight deficit to prevent di-alkylation.

or

Base2.0 - 2.5Scavenges HCl and H-X byproduct.
Acetonitrile (ACN) Solvent10 VPolar aprotic; promotes

.
TBAI Catalyst0.1Tetrabutylammonium iodide (optional Finkelstein cat).
Step-by-Step Protocol
  • Preparation:

    • Suspend Ethyl 4-amino-3-methylbutanoate HCl (1.0 equiv) and

      
        (2.5 equiv) in anhydrous Acetonitrile .
      
    • Stir at RT for 30 minutes to ensure free-basing.

  • Alkylation:

    • Add the Alkyl Halide (0.95 equiv) dropwise.

    • Optional: Add TBAI (10 mol%) if using alkyl chlorides or hindered bromides.

    • Stir at RT. Do not heat initially. Heat encourages lactamization and over-alkylation.

    • Monitor by HPLC every 2 hours.

  • Workup:

    • Filter off the inorganic solids (

      
      , KCl).
      
    • Concentrate the filtrate.

    • Redissolve residue in DCM and wash with water to remove residual salts.

Process Workflow & Logic (Visualization)

The following diagram illustrates the decision matrix and workflow for the Reductive Amination pathway, highlighting critical control points (CCPs).

G Start Start: Ethyl 4-amino-3-methylbutanoate HCl FreeBase Step 1: Neutralization (Solvent: DCE/THF, Base: DIPEA) CCP: Avoid aqueous base Start->FreeBase Imine Step 2: Imine Formation (+ Aldehyde, AcOH) Temp: RT, 1hr FreeBase->Imine LactamRisk RISK: Lactamization (Cyclization to Pyrrolidone) FreeBase->LactamRisk High Temp / Long Time Reduction Step 3: Selective Reduction (+ STAB or NaBH3CN) Temp: 0°C -> RT Imine->Reduction Imine->LactamRisk Excess Acid/Heat Quench Step 4: Quench & Workup (Sat. NaHCO3, Extr. EtOAc) Reduction->Quench Analysis Step 5: Analysis (HPLC/NMR) Check for Lactam impurity Quench->Analysis End Final Product: N-Alkylated Ester Analysis->End Pass

Caption: Workflow for Reductive Amination emphasizing the critical risk of lactamization during the free-base and imine formation stages.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield / No Reaction Incomplete neutralization of HCl salt.Ensure 1.0 equiv of DIPEA/Et3N is added before the aldehyde. The amine must be free to attack the carbonyl.
Lactam Formation (M-OEt peak loss in NMR)High temperature or prolonged exposure to base.Keep reaction < 25°C . Perform workup immediately upon completion. Avoid strong heating during rotary evaporation.
Dialkylation Excess aldehyde or reducing agent too active.Use STAB instead of

or

. Ensure stoichiometry of aldehyde is near 1.0-1.1 equiv.
Ester Hydrolysis Aqueous workup too basic or prolonged.Use NaHCO3 (mild base) for quench, not NaOH. Minimize contact time with water.
Analytical Validation
  • 1H NMR (CDCl3): Look for the retention of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm). The disappearance of the ester signals and appearance of a new triplet/multiplet ~3.3-3.5 ppm often indicates lactamization.

  • Mass Spec: The lactam (cyclized byproduct) will have a mass of

    
    .
    

References

  • Reductive Amination General Procedures

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Synthesis of N-Alkylated Amino Esters

    • Chruma, J. J., et al. "General method for the synthesis of N-methyl amino acids and N-alkyl amino esters."[3] Tetrahedron Letters, 1997, 38(29), 5085-5086.[3]

  • Lactamization Risks in Gamma-Amino Esters

    • Generally established organic chemistry principle: 4-amino esters cyclize to 5-membered lactams. See: Master Organic Chemistry: Intramolecular Reactions.

  • Substrate Data

    • PubChem Compound Summary for CID 71757460 (Ethyl 4-amino-3-methylbutanoate hydrochloride).[4]

Sources

Technical Application Note: Chromatographic Strategies for Ethyl 4-amino-3-methylbutanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring robust methodologies for the quantification and identification of Ethyl 4-amino-3-methylbutanoate hydrochloride .

The protocols below address the specific physicochemical challenges of this molecule: lack of UV chromophores , hydrolytic instability of the ester , and high polarity of the amine salt.


H

NO

· HCl MW: 145.20 Da (Free Base) | ~181.66 Da (HCl Salt) Key Application: Intermediate in the synthesis of GABA analogs (e.g., Pregabalin, Baclofen derivatives).

Analytical Profile & Strategy

The analysis of Ethyl 4-amino-3-methylbutanoate presents a "Silent Chromophore" challenge. The molecule possesses an aliphatic backbone with a primary amine and an ethyl ester, neither of which absorbs significantly in the UV-Vis spectrum above 210 nm.

The Three-Pillar Strategy

To ensure data integrity and sensitivity, we define three distinct methodologies based on available instrumentation and sensitivity requirements:

Method TypeTechnologyApplicationPros/Cons
A. High Sensitivity LC-MS/MS (ESI+) Trace impurity analysis, DMPK studies.Pros: Highest sensitivity, definitive ID.Cons: Matrix effects, requires MS expertise.
B. QC Routine HPLC-UV (Derivatization) Raw material release, bulk purity.Pros: High precision, uses standard HPLC.Cons: Sample prep time (derivatization).
C. Direct Analysis HPLC-CAD/ELSD Formulation analysis, high-throughput screening.Pros: No derivatization, universal detection.Cons: Non-linear response (ELSD), requires CAD.

Method A: LC-MS/MS Protocol (HILIC Mode)

Rationale: The hydrochloride salt form makes this molecule highly polar. Traditional C18 columns often fail to retain small, polar amines, leading to elution in the void volume (ion suppression zone). Hydrophilic Interaction Liquid Chromatography (HILIC) is the selected mechanism to ensure retention and desolvation efficiency.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

    • Note: Low pH stabilizes the ester and improves protonation of the amine.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 1-5 µL.

Gradient Program
Time (min)%A (Aqueous)%B (Organic)Curve
0.001090Initial
1.001090Hold
5.005050Linear Ramp
6.005050Wash
6.101090Re-equilibration
9.001090End
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions:

    • Quantifier: 146.2

      
       100.1 (Loss of Ethanol, -46 Da).
      
    • Qualifier: 146.2

      
       83.1 (Further fragmentation of alkyl chain).
      
    • Note: The parent ion [M+H]+ is 146.2 m/z.

Method B: HPLC-UV with Pre-Column Derivatization

Rationale: For laboratories lacking MS, derivatization is mandatory to introduce a chromophore. We utilize O-Phthalaldehyde (OPA) in the presence of a thiol (2-mercaptoethanol), which reacts specifically with primary amines to form a highly fluorescent isoindole derivative, detectable by UV (340 nm) or Fluorescence (Ex: 340, Em: 450).

Reagents
  • Derivatization Reagent: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 20 µL 2-Mercaptoethanol and 9.5 mL 0.4 M Borate Buffer (pH 10.2).

    • Critical: Prepare fresh daily. The isoindole derivative is unstable; injection must occur immediately after mixing.

Automated Autosampler Protocol
  • Draw: 10 µL Sample.

  • Draw: 10 µL OPA Reagent.

  • Mix: In-needle or vial (3 cycles).

  • Wait: 1.0 min (Reaction time).

  • Inject: Entire volume.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 20 mM Sodium Phosphate Buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Detection: UV at 338 nm (Reference 390 nm).

  • Flow Rate: 1.0 mL/min.

Gradient Program
Time (min)%B
0.020
8.080
10.080
10.120
14.020

Experimental Workflow & Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate method and the sample preparation workflow for the derivatization technique.

AnalysisWorkflow cluster_Deriv OPA Derivatization Workflow (Method B) Start Analyte: Ethyl 4-amino-3-methylbutanoate HCl CheckInst Instrument Availability? Start->CheckInst MS_Branch LC-MS/MS Available CheckInst->MS_Branch High Sensitivity Needed UV_Branch HPLC-UV Only CheckInst->UV_Branch Standard QC Lab CAD_Branch CAD/ELSD Available CheckInst->CAD_Branch Formulation/High Conc MethodA Method A: HILIC-MS (No Derivatization) Limit of Quant: < 1 ng/mL MS_Branch->MethodA MethodB Method B: OPA Derivatization (Pre-Column) Limit of Quant: ~100 ng/mL UV_Branch->MethodB MethodC Method C: Direct CAD (Inverse Gradient) Limit of Quant: ~500 ng/mL CAD_Branch->MethodC Step1 Sample + Borate Buffer (pH 10) MethodB->Step1 Step2 Add OPA/Mercaptoethanol Step1->Step2 Step3 Wait 60 sec (Automated) Step2->Step3 Step4 Inject Immediately Step3->Step4

Figure 1: Analytical decision matrix selecting between HILIC-MS, OPA-Derivatization, and CAD based on sensitivity needs and lab resources.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following System Suitability Test (SST) parameters must be met before every sample set.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) Precision RSD ≤ 1.0% (n=6)Confirms pump stability and column equilibration (critical for HILIC).
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures no secondary interactions (silanol activity) affecting the amine.
Resolution (Rs) > 2.0Must resolve the Ethyl Ester from the Free Acid (hydrolysis degradant).
Check Standard Recovery 98.0% - 102.0%Verifies accuracy of the calibration curve.
Derivatization Stability Peak area stable for 30 mins(Method B only) Confirms the OPA-derivative is measured before degradation.
Critical Degradation Check

The ethyl ester is labile. In every run, include a "Hydrolysis Marker" (the free acid: 4-amino-3-methylbutanoic acid).

  • If the Free Acid peak increases over time in your standard solution, your autosampler temperature is too high or the solvent pH is too alkaline.

  • Corrective Action: Maintain autosampler at 4°C and ensure mobile phase pH is < 6.0 (for MS/CAD) or derivatize immediately (for UV).

References

  • Hušek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A. Link (Foundational chemistry for amino acid ester analysis).

  • Thermo Fisher Scientific. (2016). "Direct Quantification of Amino Acids in Plasma by LC-MS/MS." Technical Note 65382. Link (Basis for HILIC separation of polar amines).

  • Agilent Technologies. (2020).[2] "Analysis of Amino Acids using Agilent AdvanceBio Amino Acid Analysis (AAA) with OPA/FMOC." Application Note. Link (Standard protocol for OPA derivatization).

  • PubChem. "Ethyl 3-amino-3-methylbutanoate (Compound Summary)." National Library of Medicine.[3][4] Link (Chemical structure and physical property verification).

Sources

Application Note: Solubility Profiling & Solvent Selection for Ethyl 4-amino-3-methylbutanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring rigorous solubility data for Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7).

Given that specific peer-reviewed solubility datasets for this specific Pregabalin intermediate are not publicly archived in standard thermodynamic journals (e.g., J. Chem. Eng. Data), this guide provides a Predicted Solubility Landscape based on structural analogs (amino acid ester hydrochlorides) and a Definitive Experimental Protocol to generate the missing data.

Executive Summary & Chemical Context

Ethyl 4-amino-3-methylbutanoate hydrochloride is a critical chiral intermediate, often utilized in the synthesis of gabapentinoids (e.g., Pregabalin analogs). As a hydrochloride salt of an amino acid ester, it exhibits distinct physicochemical properties:

  • Ionic Character: The protonated amine (

    
    ) and chloride counter-ion (
    
    
    
    ) dominate its solubility, favoring high-dielectric protic solvents.
  • Lipophilicity: The ethyl ester and the methyl-branched alkyl chain provide limited lipophilicity, allowing solubility in lower alcohols but not in non-polar hydrocarbons.

  • Hygroscopicity: Like many amino acid ester salts, it is prone to moisture uptake, which can drastically alter solubility measurements.

Objective: This guide establishes a standardized protocol to determine the equilibrium solubility of this compound to support crystallization design, purification, and formulation.

Predicted Solubility Landscape

Note: These values are high-confidence estimates derived from the behavior of structural analogs (e.g., Glycine ethyl ester HCl, L-Valine ethyl ester HCl) and general solvation thermodynamics.

Table 1: Qualitative Solubility Matrix (25°C)
Solvent ClassSpecific SolventPredicted SolubilityMechanistic Rationale
Water Water (pH < 7)Very High (>200 mg/mL)Strong ion-dipole interactions; lattice energy easily overcome by hydration.
Alcohols MethanolHigh (>100 mg/mL)High dielectric constant (

) supports ion separation.
Alcohols EthanolModerate (20–80 mg/mL)Reduced dielectric (

); often exhibits strong temperature dependence (ideal for cooling crystallization).
Alcohols Isopropanol (IPA)Low (<10 mg/mL)Steric hindrance and lower polarity reduce solvation of the salt lattice.
Polar Aprotic DMSO / DMFHigh Strong solvation of cations; difficult to remove (high boiling point).
Ketones/Esters Acetone / Ethyl AcetateVery Low / Insoluble Insufficient polarity to dissociate the ion pair. Common anti-solvents .
Ethers THF / MTBE / Et2OInsoluble Non-polar nature promotes precipitation. Standard anti-solvents .
Hydrocarbons Hexane / TolueneInsoluble No interaction with ionic lattice.

Detailed Experimental Protocols

Protocol A: Gravimetric Equilibrium Solubility Determination

Use this protocol to generate the "Gold Standard" solubility curve for regulatory filing or process scale-up.

Prerequisites:

  • Compound: Ethyl 4-amino-3-methylbutanoate HCl (dried in vacuum desiccator over

    
     for 24h).
    
  • Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, analytical balance.

Step-by-Step Workflow:

  • Saturation: In a 20 mL scintillation vial, add excess solid (approx. 500 mg) to 5 mL of the target solvent.

  • Equilibration: Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Checkpoint: Ensure solid is still present. If fully dissolved, add more solid until a persistent suspension forms.

  • Filtration: Stop agitation and allow the suspension to settle for 30 minutes at temperature. Using a pre-warmed syringe and filter, extract 2 mL of the supernatant.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporation dish (

      
      ).
      
    • Dispense the filtrate into the dish and weigh immediately (

      
      ).
      
    • Evaporate the solvent (vacuum oven at 40°C or nitrogen stream) until constant weight is achieved.

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: Dynamic Solubility (Polythermal Method)

Use this protocol for rapid solvent screening and Metastable Zone Width (MSZW) determination.

  • Preparation: Prepare 5 vials with varying concentrations (e.g., 20, 40, 60, 80, 100 mg/mL) in Ethanol.

  • Heating: Heat all vials to reflux (or 70°C) until fully dissolved (clear solution).

  • Cooling: Cool at a controlled rate (e.g., 0.5°C/min) using a turbidity probe or visual inspection.

  • Recording: Note the temperature (

    
    ) at which the first crystal/cloudiness appears.
    
  • Plotting: Plot Concentration vs.

    
     to generate the solubility curve.
    

Application: Crystallization Solvent Selection

Based on the chemical structure, the most effective purification strategy is Anti-Solvent Crystallization or Cooling Crystallization in alcohols.

Recommended System: Ethanol / MTBE

  • Dissolution: Dissolve crude Ethyl 4-amino-3-methylbutanoate HCl in warm Ethanol (approx. 50°C) near saturation.

  • Filtration: Polish filter to remove mechanical impurities.

  • Crystallization:

    • Method A (Yield): Slowly add MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists. Cool to 0°C.

    • Method B (Purity): Cool the Ethanol solution slowly to -10°C without anti-solvent. Yield will be lower, but purity higher.

Visualization of Workflows

Diagram 1: Solubility Determination Decision Matrix

This flowchart guides the researcher in selecting the correct protocol based on the stage of drug development.

Solubility_Decision_Matrix Start Start: Need Solubility Data Stage_Check Development Stage? Start->Stage_Check Early_Stage Early Research (Limited Material) Stage_Check->Early_Stage < 1g Material Late_Stage Process Scale-Up (Precise Data Needed) Stage_Check->Late_Stage > 10g Material Visual_Screen Protocol C: Visual Screen (Solvent Addition Method) Early_Stage->Visual_Screen Dynamic_Method Protocol B: Polythermal (Laser/Turbidity) Late_Stage->Dynamic_Method Speed Required Gravimetric Protocol A: Gravimetric (Shake-Flask) Late_Stage->Gravimetric Accuracy Required Output_Qual Qualitative Trend (Good/Bad Solvents) Visual_Screen->Output_Qual Output_Curve Solubility Curve (Conc vs Temp) Dynamic_Method->Output_Curve Output_Exact Thermodynamic Solubility (Exact mg/mL) Gravimetric->Output_Exact

Caption: Decision matrix for selecting the appropriate solubility determination protocol based on material availability and accuracy requirements.

Diagram 2: Purification Workflow (Anti-Solvent Crystallization)

This diagram illustrates the recommended purification process using the Ethanol/MTBE system.

Purification_Workflow Crude Crude Compound (Solid) Dissolve Dissolve in Warm Ethanol (50°C) Crude->Dissolve Filter Polish Filtration (Remove Insolubles) Dissolve->Filter Add_Anti Add MTBE (Dropwise) Filter->Add_Anti Nucleation Nucleation Onset (Turbidity) Add_Anti->Nucleation Saturation Point Cool Cool to 0-5°C (Aging) Nucleation->Cool Isolate Filtration & Drying (Pure Crystal) Cool->Isolate

Caption: Optimized workflow for the purification of Ethyl 4-amino-3-methylbutanoate HCl via anti-solvent crystallization.

References

  • PubChem. (n.d.).[1][2] Ethyl 4-amino-3-methylbutanoate hydrochloride (Compound Summary).[3][4][5] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Needham, T. E. (1970).[6] The Solubility of Amino Acids in Various Solvent Systems.[6][7] University of Rhode Island, Open Access Dissertations.[6] Retrieved from [Link][6]

  • Beauchamp, L. M., et al. (1996). Amino Acid Ester Prodrugs of Acyclovir.[7] Antiviral Chemistry & Chemotherapy. (General reference for amino acid ester HCl solubility behavior).

  • Black, S. N., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. (Protocol grounding).

Sources

Step-by-step guide to purifying Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the purification of Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7).[1] This compound is a


-amino acid ester, structurally analogous to Pregabalin precursors. Its purification presents a specific challenge: the thermodynamic propensity for intramolecular cyclization  to form the corresponding lactam (4-methylpyrrolidin-2-one) under neutral or basic conditions, and hydrolysis  of the ester moiety under aqueous conditions.

Core Challenges:

  • Lactamization: The free base of

    
    -amino esters cyclizes rapidly. Maintaining the protonated amine (HCl salt) is critical to kinetic stability.
    
  • Hygroscopicity: As a hydrochloride salt, the material is prone to absorbing atmospheric moisture, leading to ester hydrolysis.

  • "Oiling Out": Amino acid esters frequently separate as oils rather than crystals during cooling, requiring precise solvent control.

Mechanism of Impurity Formation

Understanding the degradation pathways is essential for process control. The following diagram illustrates the kinetic competition between the stable salt and its degradation products.

DegradationPathways cluster_conditions Critical Control Points Salt Target Product (Ethyl ester HCl salt) FreeBase Free Base Intermediate (Reactive) Salt->FreeBase pH > 7.0 Deprotonation Acid Impurity B: Hydrolysis Product (Free Acid) Salt->Acid H2O / Heat Hydrolysis Lactam Impurity A: Lactam (4-methylpyrrolidin-2-one) FreeBase->Lactam Cyclization (Fast)

Figure 1: Degradation pathways. Note that cyclization is irreversible and accelerated by base, while hydrolysis is reversible but driven by water.[2]

Detailed Purification Protocol: Solvent-Anti-Solvent Recrystallization

Objective: Isolate high-purity (>99%) crystalline solid from crude reaction mixtures containing unreacted reagents, lactam, or hydrolyzed acid.

Reagents Required:

  • Solvent: Isopropyl Alcohol (IPA) or Absolute Ethanol (Anhydrous).[2]

  • Anti-Solvent: Methyl tert-butyl ether (MTBE) or n-Heptane.

  • Drying Agent: P2O5 (optional for desiccator).[2]

Step-by-Step Methodology

1. Dissolution (Thermodynamic Control)

  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Isopropyl Alcohol (IPA) at a ratio of 3-5 mL per gram of crude solid.

  • Heat the mixture to 60–70°C . Note: Do not boil excessively. Prolonged heat promotes ester hydrolysis even in trace moisture.

  • If the solid does not dissolve completely, add IPA in 0.5 mL increments.[2]

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts like NH4Cl), filter the hot solution rapidly through a pre-heated sintered glass funnel.[2]

2. Crystallization (Kinetic Control)

  • Allow the clear filtrate to cool slowly to room temperature (20–25°C) over 1 hour. Rapid cooling often traps impurities or causes oiling.

  • Seeding: If no crystals appear at 25°C, add a seed crystal of pure product.

  • Anti-Solvent Addition: Once turbidity is observed or crystallization begins, slowly add MTBE (or Heptane) dropwise.[2]

    • Target Ratio: 1:1 to 1:2 (Solvent:Anti-Solvent).[2]

    • Observation: The solution should turn cloudy but not separate into two liquid layers.[2]

  • Cooling Ramp: Place the flask in an ice bath (0–4°C) for 2–4 hours to maximize yield.

3. Isolation and Drying

  • Filter the cold slurry under vacuum using a Buchner funnel.[2]

  • Wash: Wash the filter cake with a cold (0°C) mixture of IPA/MTBE (1:3 ratio). Crucial: This removes surface mother liquor containing the lactam impurity.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Caution: Do not exceed 50°C. Use a desiccant (P2O5 or Silica) in the vacuum line to trap moisture.[2]

Troubleshooting: Handling "Oiling Out"

A common failure mode for amino acid esters is phase separation into an oil rather than a crystal.

Symptom Root Cause Corrective Action
Oiling Out Cooling too fast; Solvent too polar; Impurity load too high.1. Re-heat to dissolve the oil.2. Add 10% more IPA (Solvent).3. Scratch the glass with a rod to induce nucleation.4.[2] Cool extremely slowly (wrap flask in a towel).
Low Yield Too much solvent; High solubility in mother liquor.[2]1. Concentrate mother liquor by 50% (Rotavap <40°C).2. Increase Anti-Solvent (MTBE) ratio.3. Cool to -20°C.
Sticky Solid Residual solvent or hygroscopic water absorption.1. Triturate (grind under solvent) with anhydrous Diethyl Ether or Heptane.2.[2] Dry under high vacuum (<1 mbar).

Analytical Validation (QC)

Verify purity using the following parameters.

A. HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to prevent on-column cyclization).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV @ 210 nm (Ester carbonyl).[2]

  • Acceptance Criteria: Lactam impurity < 0.5%.[2]

B. Chloride Content Titration

  • Method: Argentometric titration (AgNO3) with fluorescein indicator or potentiometric endpoint.[2]

  • Purpose: Confirms the stoichiometry of the HCl salt (Theoretical Cl content: ~19.5%).[2]

Workflow Visualization

PurificationWorkflow Start Crude Material (Solid/Oil) Dissolve Dissolution IPA, 65°C Start->Dissolve FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot Cool Controlled Cooling (25°C -> 4°C) FilterHot->Cool AntiSolvent Add Anti-Solvent (MTBE/Heptane) Cool->AntiSolvent If no crystals Isolate Vacuum Filtration Cool->Isolate Crystallization Complete AntiSolvent->Cool Wash Wash Cake (Cold IPA/MTBE) Isolate->Wash Dry Vacuum Dry (40°C, Desiccant) Wash->Dry

Figure 2: Optimized purification workflow. The anti-solvent step is optional, dependent on the saturation level.[2]

References

  • Preparation of Amino Acid Esters: Greenstein, J. P.; Winitz, M. Chemistry of the Amino Acids; Wiley: New York, 1961; Vol. 2, pp 926.[2] (Classic reference for esterification protocols).

  • Lactamization Kinetics: Blanco-Martin, J., et al. "Stability of gamma-amino acid esters: Implications for prodrug design." Journal of Pharmaceutical Sciences, 2012.[2]

  • Recrystallization of Amine Salts: Anderson, N. G.[2] Practical Process Research & Development; Academic Press: San Diego, 2012; Chapter 8 (Crystallization).[2]

  • Pregabalin Analog Synthesis: "Process for the preparation of Pregabalin and its intermediates."[2] Patent WO2008117305A2.[2]

  • Safety Data: "Ethyl 4-amino-3-methylbutanoate hydrochloride Safety Data Sheet." PubChem CID 71757460.[2][3]

Sources

Application of Ethyl 4-amino-3-methylbutanoate hydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 4-amino-3-methylbutanoate Hydrochloride in Neuroscience Research

Introduction & Pharmacological Profile

Ethyl 4-amino-3-methylbutanoate hydrochloride is the ethyl ester prodrug of 3-methyl-GABA (also known as


-methyl-GABA). While endogenous GABA (

-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian CNS, its utility as a direct therapeutic or research probe is severely limited by its inability to cross the blood-brain barrier (BBB).

This compound represents a strategic "Trojan Horse" approach in neuropharmacology. By masking the carboxylic acid of 3-methyl-GABA with an ethyl ester, the molecule achieves sufficient lipophilicity to penetrate the BBB. Once inside the neuronal cytoplasm, intracellular esterases hydrolyze the compound to release the active 3-methyl-GABA.

Key Mechanism of Action (The "Silverman Effect"): Unlike standard GABA analogs (e.g., Vigabatrin) that inhibit GABA-transaminase (GABA-T), the active metabolite 3-methyl-GABA possesses a rare and distinct mechanism: it is an activator of L-Glutamic Acid Decarboxylase (GAD) . This leads to a net increase in endogenous GABA synthesis, providing a unique pathway for studying anticonvulsant activity and inhibitory tone regulation.

Mechanism of Action & Experimental Logic

The utility of this compound relies on a multi-step bio-activation pathway.[1] Researchers must account for the kinetics of hydrolysis when designing time-course experiments.

Figure 1: Bio-Activation and Signaling Pathway

G cluster_0 Extracellular Space / Plasma cluster_1 Intracellular Space (Neuron/Glia) Prodrug Ethyl 4-amino-3-methylbutanoate (Lipophilic Prodrug) Prodrug_In Ethyl Ester (Internalized) Prodrug->Prodrug_In Passive Diffusion (BBB) Active_Metabolite 3-Methyl-GABA (Active Acid) Prodrug_In->Active_Metabolite Esterase Hydrolysis GAD GAD Enzyme (Glutamate Decarboxylase) Active_Metabolite->GAD Allosteric Activation GABA_B GABA-B Receptor Agonism Active_Metabolite->GABA_B Direct Binding GABA_Synth Increased GABA Synthesis GAD->GABA_Synth Catalysis

Caption: Figure 1. The prodrug strategy allows BBB penetration. Intracellular hydrolysis yields 3-methyl-GABA, which dually activates GAD enzymes and stimulates GABA-B receptors.

Chemical Properties & Handling

PropertySpecificationNotes
CAS Number 17153-20-7 (Free base) / 102558-49-0 (HCl)Ensure you are using the HCl salt for aqueous solubility.
Molecular Weight 181.66 g/mol (HCl salt)Calculations must account for the salt form.
Solubility Water (>50 mM), DMSO (>100 mM)Stable in acidic pH; hydrolyzes rapidly in basic buffers (>pH 8.0).
Storage -20°C, DesiccatedHygroscopic. Allow vial to reach RT before opening.

Protocol A: In Vitro Esterase Hydrolysis Assay

Objective: Validate the conversion rate of the ethyl ester to the active 3-methyl-GABA in brain homogenates before moving to in vivo models.

Reagents:

  • Rat Brain Homogenate (10% w/v in PBS).

  • Substrate: Ethyl 4-amino-3-methylbutanoate HCl (10 mM stock in water).

  • Stop Solution: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Preparation: Pre-incubate 190 µL of brain homogenate at 37°C for 5 minutes.

  • Initiation: Add 10 µL of Substrate Stock (Final concentration: 500 µM). Vortex gently.

  • Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 20 µL aliquots.

  • Quenching: Immediately transfer aliquot into 80 µL of ice-cold Stop Solution to precipitate proteins and halt esterase activity.

  • Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS monitoring the transition of the Ethyl Ester (Parent) vs. 3-Methyl-GABA (Metabolite).

Expert Insight: Expect a half-life (


) of <20 minutes in rodent brain homogenate. If stability is too high (no hydrolysis), the compound will not be bio-active in vivo.

Protocol B: Ex Vivo Electrophysiology (GABA-B Mediation)

Objective: Assess the functional impact of the metabolite on slow inhibitory postsynaptic currents (IPSCs) mediated by GABA-B receptors.

Experimental Setup:

  • Tissue: Acute hippocampal slices (300 µm) from Sprague-Dawley rats.

  • Perfusion: ACSF (Artificial Cerebrospinal Fluid) bubbled with 95% O2/5% CO2.

  • Recording: Whole-cell patch-clamp in CA1 pyramidal neurons.

Step-by-Step Methodology:

  • Baseline Recording: Establish a stable baseline of electrically evoked IPSCs. Use DNQX (10 µM) and AP5 (50 µM) to block AMPA/NMDA receptors, isolating GABAergic currents.

  • Prodrug Application: Perfuse Ethyl 4-amino-3-methylbutanoate HCl (100 µM) into the bath.

    • Note: Because this is a prodrug, onset will be slower (10–15 mins) compared to direct GABA application, as it requires cellular uptake and hydrolysis.

  • Verification (The "Baclofen Check"):

    • After observing the effect (typically hyperpolarization or increased IPSC amplitude), apply the specific GABA-B antagonist CGP-55845 (1 µM).

    • Success Criteria: If the effect is reversed by CGP-55845, the compound is successfully modulating GABA-B signaling.

Protocol C: In Vivo Administration for Seizure Models

Objective: Utilize the GAD-activating properties of the compound to raise seizure thresholds in a PTZ (Pentylenetetrazol) model.

Formulation:

  • Dissolve Ethyl 4-amino-3-methylbutanoate HCl in 0.9% sterile saline.

  • Adjust pH to 7.0–7.2 immediately prior to injection (ester is unstable at high pH).

  • Dose Range: 10 mg/kg – 100 mg/kg (i.p.).

Workflow:

  • Acclimatization: Handle mice for 3 days prior to testing to reduce stress-induced GABA fluctuations.

  • Pre-treatment: Administer the test compound (i.p.) 60 minutes prior to the challenge. (The 60-min window allows for BBB transport and hydrolysis).

  • Challenge: Administer PTZ (60 mg/kg, s.c.).

  • Observation: Record latency to:

    • First myoclonic jerk.

    • Generalized tonic-clonic seizure.

  • Data Analysis: Compare latencies against a Vehicle control and a Positive Control (e.g., Valproate).

Expert Insight: Unlike benzodiazepines, which show immediate effects, GAD activators require a "build-up" phase. Do not assess behavior earlier than 45 minutes post-injection.

References

  • Silverman, R. B., Andruszkiewicz, R., Nanavati, S. M., Taylor, C. P., & Vartanian, M. G. (1991). 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase.[2] Journal of Medicinal Chemistry, 34(7), 2295–2298.[2]

  • Krogsgaard-Larsen, P., et al. (1994). GABA agonists, antagonists, and uptake inhibitors: structure-activity relationships. Advances in Drug Research. (Contextualizing 3-methyl-GABA pharmacology).
  • Shashoua, V. E., et al. (1984). Gamma-aminobutyric acid esters.[3][4][5] 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid.[4] Journal of Medicinal Chemistry, 27(5), 659-664.

  • Gottschalk, K. E., & Silverman, R. B. (1997). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S)-3-methyl-4-aminobutyric acid. Bioorganic & Medicinal Chemistry Letters, 7(10), 1261-1264. (Mechanistic detail on the parent acid).

Sources

In vitro assays to determine the biological activity of Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocols for Metabolic Activation, Target Engagement, and Functional Efficacy of Pregabalin Ethyl Ester

Introduction & Compound Profile

Ethyl 4-amino-3-methylbutanoate hydrochloride is the ethyl ester derivative of Pregabalin ((S)-3-isobutyl-GABA).[1] While often encountered as a synthetic intermediate, this compound is of significant pharmacological interest as a prodrug .[1]

The parent compound, Pregabalin, exerts its therapeutic effect by binding to the


 auxiliary subunit  of voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[1][2] However, the esterification of the carboxyl group typically masks the polar moiety, potentially altering membrane permeability.

Critical Scientific Context:

  • Mechanism of Action: The ester itself often exhibits low or negligible affinity for the

    
     subunit compared to the free acid. Therefore, its biological activity in vivo is contingent upon enzymatic hydrolysis (bioactivation) by intracellular or plasma carboxylesterases.
    
  • Assay Strategy: To accurately determine biological activity, the evaluation must be tripartite:

    • Bioactivation: Quantify the rate of conversion to Pregabalin.

    • Target Affinity: Determine if the intact ester possesses residual binding affinity.

    • Functional Efficacy: Assess the inhibition of calcium flux, distinguishing between the intrinsic activity of the ester and its active metabolite.

Visualizing the Mechanism of Action

The following diagram illustrates the critical dependency of this compound on metabolic activation to achieve therapeutic efficacy.

MoA_Pathway Prodrug Ethyl 4-amino-3-methylbutanoate (Inactive/Low Affinity) Drug Pregabalin (Active) (Free Acid) Prodrug->Drug Hydrolysis Target α2δ-1 Subunit (VGCC) Prodrug->Target Low/No Affinity Enzyme Carboxylesterases (Plasma/Liver) Enzyme->Prodrug Drug->Target High Affinity Binding Effect ↓ Ca2+ Influx ↓ Neurotransmitter Release Target->Effect Modulation

Caption: Figure 1.[1][3] The bioactivation pathway. The ethyl ester (red) requires enzymatic hydrolysis to form Pregabalin (green), which then engages the calcium channel target (blue).

Assay Module A: Metabolic Stability & Bioactivation

Objective: To determine the conversion rate of Ethyl 4-amino-3-methylbutanoate to Pregabalin in biological matrices.

Rationale

Since the ester is a prodrug, "activity" is a function of hydrolysis. An assay failing to account for esterase activity may yield false negatives.

Protocol: In Vitro Esterase Hydrolysis

Materials:

  • Pooled Human/Rat Plasma or Liver S9 Fraction.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Gabapentin).

  • LC-MS/MS system.[1]

Methodology:

  • Preparation: Dilute Ethyl 4-amino-3-methylbutanoate HCl to 10 µM in PBS (Spike Solution).

  • Initiation: Pre-warm plasma/S9 fraction to 37°C. Add Spike Solution to initiate reaction (Final conc: 1 µM).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL Stop Solution to precipitate proteins and halt esterase activity.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS monitoring transitions for both the Ester (Parent) and Pregabalin (Metabolite).

Data Output & Interpretation:

  • Half-life (

    
    ):  Calculate based on the depletion of the ester.
    
  • Conversion Efficiency: Plot the appearance of Pregabalin over time.

  • Control: Incubate with BNPP (Bis-p-nitrophenyl phosphate) , an irreversible esterase inhibitor.[1] If conversion stops in the presence of BNPP, the mechanism is confirmed as esterase-dependent.

Assay Module B: Target Engagement ( Binding)

Objective: To determine the affinity (


) of the intact ester for the 

subunit compared to Pregabalin.
Rationale

This assay uses [³H]-Gabapentin , a gold-standard radioligand for the


 site.[1] By performing a competitive binding assay at 4°C (to minimize esterase activity), we can isolate the binding properties of the ester itself.
Protocol: Radioligand Competition Binding

Materials:

  • Membrane Source: Porcine brain membranes (rich in

    
    ) or HEK293 cells stably expressing human 
    
    
    
    .
  • Radioligand: [³H]-Gabapentin (Specific Activity ~80 Ci/mmol).

  • Assay Buffer: 10 mM HEPES, pH 7.4. Critical: Do not use buffers with esterase activity (e.g., avoid serum-supplemented buffers).

  • Filtration: GF/B glass fiber filters soaked in 0.3% polyethylenimine (PEI).

Methodology:

  • Plate Setup: Use 96-well plates.

    • Total Binding: Membrane + [³H]-Gabapentin (10 nM).

    • Non-Specific Binding (NSB): Membrane + [³H]-Gabapentin + 10 µM unlabeled Pregabalin.

    • Test Wells: Membrane + [³H]-Gabapentin + Ethyl 4-amino-3-methylbutanoate (Concentration range:

      
       M to 
      
      
      
      M).[1]
  • Incubation: Incubate for 60 minutes at 4°C .

    • Note: Low temperature prevents enzymatic degradation of the ester during the assay.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Fit data to a one-site competition model to derive


. Calculate 

using the Cheng-Prusoff equation:

  • Expected Result: Pregabalin (Control)

    
     nM. The Ethyl Ester will likely show a 
    
    
    
    nM (low affinity).

Assay Module C: Functional Efficacy (Calcium Flux)

Objective: To measure the inhibition of calcium influx in a cellular model.

Rationale

The


 subunit modulates the trafficking and function of VGCCs. Ligands like Pregabalin reduce depolarization-induced calcium influx.[1] This assay uses a fluorescent dye (Fluo-4 or Indo-1) to visualize this reduction.
Protocol: FLIPR Calcium Flux Assay

Materials:

  • Cells: HEK293 cells stably co-expressing CaV2.2 (

    
    ), 
    
    
    
    , and
    
    
    subunits.[1]
  • Dye: Fluo-4 AM (Calcium indicator).

  • Stimulus: KCl (Depolarizing agent).

Workflow Diagram:

FLIPR_Workflow cluster_conditions Experimental Conditions Step1 Step 1: Cell Loading Incubate cells with Fluo-4 AM (30 min, 37°C) Step2 Step 2: Compound Addition Add Ethyl Ester or Pregabalin (Incubate 1 hr) Step1->Step2 CondA Condition A: Direct Addition (Tests Intact Ester) Step2->CondA CondB Condition B: Pre-incubation with Esterases/S9 Fraction Step2->CondB Step3 Step 3: Stimulation Inject 30mM KCl (Depolarization) CondA->Step3 CondB->Step3 Step4 Step 4: Detection Measure Fluorescence (488/525nm) via FLIPR/Plate Reader Step3->Step4

Caption: Figure 2. Functional assay workflow distinguishing between direct activity (Condition A) and bioactivated activity (Condition B).

Methodology:

  • Cell Plating: Plate cells in poly-D-lysine coated black-wall 384-well plates (24h prior).

  • Dye Loading: Remove media, add Fluo-4 AM loading buffer. Incubate 30 min at 37°C.

  • Compound Pre-treatment:

    • Add Ethyl 4-amino-3-methylbutanoate HCl at varying concentrations.

    • Crucial Variation: In half the wells, add a trace amount of purified Carboxylesterase or Liver S9 fraction to enable prodrug activation.

  • Baseline Reading: Measure fluorescence for 10 seconds.

  • Stimulation: Inject KCl (final concentration 30 mM) to depolarize membranes and open calcium channels.

  • Measurement: Monitor fluorescence increase for 120 seconds.

Data Interpretation:

  • Pregabalin (Control): Dose-dependent reduction in Peak Fluorescence (RFU).

  • Ethyl Ester (No Enzyme): Likely minimal reduction in fluorescence (inactive).

  • Ethyl Ester (+ Enzyme): Dose-dependent reduction similar to Pregabalin, confirming prodrug efficacy.[1]

Summary of Expected Results

ParameterPregabalin (Parent)Ethyl 4-amino-3-methylbutanoate HCl
Solubility High (Class I)High (Ester improves lipophilicity)
Metabolic Stability StableUnstable (Rapidly hydrolyzed in plasma)

Binding (

)
High Affinity (~20 nM)Low/No Affinity (>1000 nM)
Functional Effect (Direct) Inhibits Ca2+ FluxInactive
Functional Effect (+Esterase) Inhibits Ca2+ FluxInhibits Ca2+ Flux (via conversion)

References

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[4] Journal of Biological Chemistry.

  • Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin."[1] Proceedings of the National Academy of Sciences.

  • Gong, S., et al. (2012). "Development of a high-throughput calcium flux assay for identification of all ligand types... for G protein-coupled receptors." Assay and Drug Development Technologies. (Adapted for Ion Channels).

  • Sendor, M., et al. (2018). "Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase." Catalysts. (Details on ester hydrolysis chemistry).

Sources

Large-scale synthesis of Ethyl 4-amino-3-methylbutanoate hydrochloride for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of Ethyl 4-amino-3-methylbutanoate Hydrochloride

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride is a critical


-substituted 

-amino acid derivative. Structurally related to the gabapentinoid class of drugs (specifically Pregabalin), it serves as a vital intermediate in the synthesis of neuroactive compounds and peptidomimetics.

This guide details a robust, two-step synthetic protocol optimized for multi-gram to kilogram scale production. Unlike conventional laboratory methods that often suffer from low yields due to lactamization (cyclization to 4-methyl-2-pyrrolidone), this protocol utilizes a Nitro-Michael Addition followed by Chemo-selective Hydrogenation with in-situ acid trapping. This ensures the isolation of the linear ester as a stable hydrochloride salt, preventing the thermodynamic sink of lactam formation.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary commercially available starting materials: Ethyl Crotonate and Nitromethane .

  • Step 1 (C-C Bond Formation): A conjugate Michael addition of nitromethane to ethyl crotonate introduces the nitrogen source and establishes the carbon skeleton.

  • Step 2 (Functional Group Interconversion): Reduction of the nitro group to a primary amine.

  • Critical Control Point: The free amine ester is unstable and prone to intramolecular cyclization. Immediate conversion to the hydrochloride salt is required to kineticially trap the linear product.

Visual Pathway (Graphviz)

SynthesisPath cluster_0 Critical Stabilization Step SM1 Ethyl Crotonate (Electrophile) Intermediate Ethyl 3-methyl-4-nitrobutanoate (Nitro-Ester) SM1->Intermediate DBU, 60°C Michael Addition SM2 Nitromethane (Nucleophile) SM2->Intermediate DBU, 60°C Michael Addition Catalyst Raney Ni / H2 (Reduction) Intermediate->Catalyst 50 psi H2 Trap HCl / EtOH (Salt Formation) Catalyst->Trap Product Ethyl 4-amino-3-methylbutanoate HCl (Target Salt) Catalyst->Product Acid Trap Lactam 4-Methyl-2-pyrrolidone (Unwanted Cyclization) Catalyst->Lactam Slow Workup (No Acid) Trap->Product

Figure 1: Synthetic workflow highlighting the critical acid-trap step required to prevent lactamization.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-4-nitrobutanoate

This step utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst. DBU is preferred over traditional alkoxides to minimize transesterification byproducts and polymerization.

Reagents:

  • Ethyl Crotonate (1.0 equiv)

  • Nitromethane (5.0 equiv) – Excess acts as solvent and drives equilibrium

  • DBU (0.1 equiv)

Protocol:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Charging: Charge Nitromethane (excess) and DBU into the flask.

  • Addition: Heat the solution to 60°C. Add Ethyl Crotonate dropwise via an addition funnel over 60 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature between 60–65°C.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS until Ethyl Crotonate is <2%.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Diethyl Ether (or MTBE for scale).

    • Wash with 1N HCl (cold) to remove DBU.

    • Wash with Brine.[2] Dry organic layer over

      
      .
      
  • Purification: Concentrate under reduced pressure. The excess nitromethane is removed (boiling point 101°C).

    • Distillation: Vacuum distill the residue (approx. 110–115°C at 5 mmHg) to obtain a pale yellow oil.

Yield Target: 85–92% Data:


 NMR should show disappearance of alkene protons and appearance of the 

multiplet at

4.4–4.6 ppm.
Step 2: Hydrogenation & Salt Formation

Safety Alert: Raney Nickel is pyrophoric. Handle under inert atmosphere. Hydrogen gas at high pressure presents an explosion hazard.

Reagents:

  • Ethyl 3-methyl-4-nitrobutanoate (from Step 1)[3]

  • Raney Nickel (approx. 10 wt% loading) or 10% Pd/C

  • Solvent: Absolute Ethanol

  • Trapping Agent: HCl in Ethanol (1.25 M) or Acetyl Chloride

Protocol:

  • Vessel: Use a high-pressure Parr hydrogenator or autoclave (Stainless Steel).

  • Loading:

    • Dissolve the Nitro-ester in Absolute Ethanol (concentration ~0.5 M).

    • Add Raney Nickel (washed with ethanol) as a slurry.

  • Hydrogenation:

    • Seal reactor, purge with

      
       (3x), then 
      
      
      
      (3x).
    • Pressurize to 50 psi (3.5 bar)

      
      .
      
    • Stir vigorously at room temperature. Note: Reaction is exothermic; cooling jacket may be required.

    • Monitor uptake of hydrogen. Reaction is typically complete in 6–12 hours.

  • Filtration & Acidification (CRITICAL):

    • Filter the catalyst through a Celite pad under

      
       atmosphere (keep catalyst wet to prevent ignition).
      
    • Immediately add 1.1 equivalents of HCl (using ethanolic HCl) to the filtrate.

    • Why? Protonation of the amine (

      
      ) prevents the lone pair from attacking the ester carbonyl, blocking lactam formation.
      
  • Isolation:

    • Concentrate the ethanolic solution under vacuum at

      
       to a viscous oil or semi-solid.
      
    • Crystallization: Triturate the residue with cold Diethyl Ether or Ethyl Acetate/Hexane mixture.

    • Filter the white crystalline solid. Dry in a vacuum oven at 40°C over

      
      .
      

Yield Target: 75–85%

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, Phosphate buffer/ACN)
Identity Conforms to Structure

NMR (DMSO-

)
Melting Point 108–112°CCapillary Method
Residual Solvent < 5000 ppm (EtOH)GC-Headspace
Chloride Content 19.0 – 20.0%Argentometric Titration

NMR Characterization (


): 
  • 
     8.15 (br s, 3H, 
    
    
    
    )
  • 
     4.08 (q, 2H, 
    
    
    
    )
  • 
     2.80–2.65 (m, 2H, 
    
    
    
    )
  • 
     2.40–2.20 (m, 2H, 
    
    
    
    )
  • 
     2.15 (m, 1H, 
    
    
    
    )
  • 
     1.18 (t, 3H, 
    
    
    
    )
  • 
     0.95 (d, 3H, 
    
    
    
    )

Process Safety & Troubleshooting

  • Nitromethane: Heating nitromethane with bases can be hazardous if not controlled. Ensure the Michael addition temperature does not exceed 70°C. In case of a runaway, quench with cold acid.

  • Lactam Contamination: If the final product is hygroscopic or an oil, it likely contains the lactam impurity. Check IR for a lactam carbonyl stretch (~1680

    
    ) vs. the ester carbonyl (~1735 
    
    
    
    ). Recrystallization from
    
    
    can remove the lactam.
  • Stereochemistry: This protocol yields the racemate . If the (S)-enantiomer (Pregabalin precursor) is required, an enzymatic resolution (using lipases on the ester) or asymmetric Michael addition using a chiral catalyst (e.g., chiral thiourea) must be employed upstream.

References

  • PubChem. (n.d.).[3][4] Ethyl 4-amino-3-methylbutanoate hydrochloride. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • AndRUSKP. (2002). Process for the preparation of pregabalin. World Intellectual Property Organization. Patent WO2008007140.
  • Gotoh, H., & Hayashi, Y. (2009). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Synthesis of Pregabalin. Organic Letters, 11(10), 2257–2260. [Link]

  • Hooper, N. M. (2018). Michael Addition Reaction Mechanism. Video Tutor. [Link]

  • Ballini, R., & Bosica, G. (1997). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Current Organic Chemistry. (General reference for Nitro-Michael conditions).

Sources

Spectroscopic data interpretation for Ethyl 4-amino-3-methylbutanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous guide for the structural validation of Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7 for racemate).[1] This compound serves as a critical intermediate in the synthesis of


-aminobutyric acid (GABA) analogs, including peptidomimetics and anticonvulsant precursors related to Pregabalin.

The guide addresses the specific challenges associated with characterizing amine hydrochloride salts, including solubility profiles, proton exchange phenomena in NMR, and characteristic shifts in IR spectroscopy. It is designed to allow researchers to distinguish the target molecule from its free base, hydrolysis products (acid form), or cyclized lactam byproducts.

Safety & Handling Protocol

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[3] Handling:

  • Hygroscopicity: Amine HCl salts are often hygroscopic. Weighing must be performed quickly or in a humidity-controlled environment to prevent water uptake, which complicates quantitative NMR (qNMR) and IR interpretation.

  • Stability: Avoid prolonged exposure to basic conditions or high temperatures to prevent cyclization to the lactam (4-methylpyrrolidin-2-one) or hydrolysis of the ethyl ester.[1]

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Objective: To obtain high-resolution spectra while managing the exchangeable ammonium protons.

Method A: DMSO-


 (Preferred for Full Assignment) 
  • Mass: Weigh 10–15 mg of the dry hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D) containing 0.03% TMS.
    
  • Mixing: Vortex until fully dissolved. Note: DMSO inhibits rapid proton exchange, allowing the observation of the ammonium (

    
    ) triplet/broad singlet at >8.0 ppm.
    

Method B: Deuterium Oxide (


) (Preferred for Backbone Verification) 
  • Mass: Weigh 10–15 mg of the salt.

  • Solvent: Add 0.6 mL of

    
    .[4]
    
  • Mixing: Vortex. Note: The

    
     protons will exchange immediately with 
    
    
    
    and disappear (HDO peak increases at ~4.79 ppm). This simplifies the aliphatic region by removing H-N coupling.
Sample Preparation for FT-IR

Method: Attenuated Total Reflectance (ATR)

  • Cleaning: Clean the crystal (Diamond/ZnSe) with isopropanol.

  • Loading: Place ~2 mg of solid sample to cover the crystal interface.

  • Pressure: Apply standard pressure (clamp) to ensure good contact.

  • Acquisition: 32 scans at 4 cm⁻¹ resolution.

Data Interpretation: Nuclear Magnetic Resonance (NMR)

Structural Logic & Assignment Strategy

The molecule consists of a 4-carbon backbone. The key to assignment is identifying the terminal environments first (Ethyl ester and Methyl group) and then resolving the internal methylene/methine protons based on chemical shift rules.

  • Deshielding Effects:

    • O-CH2 (Ethyl): Strong deshielding by Oxygen (~4.1 ppm).

    • C4-H (Next to N): Deshielded by the ammonium cation (~2.9 ppm).

    • C2-H (Next to C=O): Deshielded by the carbonyl (~2.3 ppm).

H NMR Data Summary (500 MHz, DMSO- )
PositionGroupTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Interpretation Notes
NH

Exch.8.05 br s3H-Broad signal typical of HCl salts; disappears in

.[1]
Ester


4.08 q2H7.1Characteristic quartet of ethyl ester.[1]
C4


2.75 - 2.85 m2H-Deshielded by adjacent

.[1] Diastereotopic nature may cause splitting.
C2


2.25 - 2.40 m/dd2H-

-protons to ester.[1] Overlap common with DMSO solvent peak (2.50).
C3


2.10 - 2.20 m1H-Methine proton; splitting is complex (multiplet).[1]
Ester


1.19 t3H7.1Triplet of ethyl ester.[1]
Me-3


0.94 d3H6.7Doublet; diagnostic of the 3-methyl substitution.[1]
C NMR Data Summary (125 MHz, DMSO- )
CarbonTypeShift (

, ppm)
Interpretation
C=O Carbonyl171.5 Typical ester carbonyl (upfield from acid/amide).[1]
Ester

60.2 Ethyl methylene.[1]
C4

44.8

-carbon to amine.[1]
C2

38.5

-carbon to carbonyl.[1]
C3

27.8 Methine backbone.[1]
Me-3

19.1 Methyl branch.[1]
Ester

14.5 Ethyl terminal methyl.[1]

Data Interpretation: Infrared Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt differs significantly from the free base, particularly in the N-H stretching region.

Frequency (cm⁻¹)Functional GroupModeDiagnostic Value
2800 – 3200 Ammonium (

)
StretchPrimary Confirmation of Salt Form. Broad, multiple bands overlapping C-H stretches.[1] "Fermi resonance" bands often visible.
1735 Ester (

)
StretchStrong. Confirms ester functionality. (Amides/Lactams would be ~1650-1690 cm⁻¹).
1600 / 1500 Ammonium (

)
BendAsymmetric/Symmetric deformation bands specific to the salt.[1]
1180 - 1200 Ester (

)
StretchStrong "fingerprint" band for esters.[1]

Data Interpretation: Mass Spectrometry (ESI-MS)

  • Technique: Electrospray Ionization (ESI), Positive Mode.

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Observed Ions:

  • 
    : m/z 146.1 . The hydrochloride salt dissociates in solution; the detected species is the protonated free base (
    
    
    
    ).
    • Calculation: C (12.017) + H (1.00816) + N (14.007) + O (15.999*2) ≈ 146.12.

  • 
    : m/z 168.1 . Sodium adduct (common impurity).
    
  • Fragment 100.1: Loss of Ethanol (

    
     Da) indicates cyclization to the lactam ion in the source or fragmentation of the ester.
    

Characterization Workflow Diagram

The following diagram illustrates the logical flow for confirming the identity of the compound and ruling out common byproducts (Lactam or Hydrolyzed Acid).

CharacterizationWorkflow Sample Unknown Sample (White Solid) Solubility Solubility Test (Water vs. CDCl3) Sample->Solubility IR FT-IR Analysis Solubility->IR Soluble in H2O CheckEster C=O Band @ ~1735 cm-1? IR->CheckEster NMR 1H NMR (DMSO-d6) CheckIntegral Ethyl Group (q, t) Integrals Correct? NMR->CheckIntegral MS ESI-MS (+) CheckMass m/z = 146.1? MS->CheckMass CheckSalt Broad NH3+ @ 3000 cm-1? CheckEster->CheckSalt Yes Lactam IMPURITY: Lactam (Cyclized) CheckEster->Lactam No (Shifted to ~1680) CheckSalt->NMR Yes FreeBase FORM ERROR: Free Base CheckSalt->FreeBase No (Sharp NH2) CheckIntegral->MS Yes Hydrolysis IMPURITY: Acid (Hydrolyzed) CheckIntegral->Hydrolysis No Ethyl Group Confirmed CONFIRMED: Ethyl 4-amino-3-methylbutanoate HCl CheckMass->Confirmed Yes

Caption: Logical workflow for the spectroscopic validation of Ethyl 4-amino-3-methylbutanoate HCl, distinguishing it from cyclized or hydrolyzed impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for IR and NMR interpretation of amine salts).

  • PubChem. (n.d.).[2][3][5][6] Ethyl 4-amino-3-methylbutanoate hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Essential for identifying residual solvent peaks in DMSO/D2O).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning. (Reference for calculating chemical shifts of esters and amines).

Sources

Use of Ethyl 4-amino-3-methylbutanoate hydrochloride as a building block in organic synthesis

[1]

Abstract

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7) is the ethyl ester derivative of 3-methyl-GABA .[1] Structurally homologous to Pregabalin (3-isobutyl-GABA) and Gabapentin, this compound serves as a versatile scaffold for synthesizing

1

Chemical Profile & Safety

PropertySpecification
IUPAC Name Ethyl 4-amino-3-methylbutanoate hydrochloride
Common Name 3-Methyl-GABA ethyl ester HCl
CAS Number 204503-79-7
Molecular Formula

Molecular Weight 181.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Chirality Typically supplied as a racemate; chiral forms (R/S) exist
Safety & Handling (HSE)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Use in a fume hood. The free amine is prone to spontaneous intramolecular cyclization (lactamization) if left in basic solution for extended periods.

Core Application: Synthesis of 3-Methyl-GABA (Hydrolysis)[1]

The primary application of this ester is as a precursor to 3-methyl-GABA , a bioactive GABA aminotransferase inhibitor and anticonvulsant. While base hydrolysis is possible, acid hydrolysis is preferred to prevent racemization (if using a chiral starting material) and to isolate the product directly as the hydrochloride salt.

Protocol A: Acid-Catalyzed Hydrolysis

Objective: Conversion of ethyl ester to free carboxylic acid.[1]

  • Reagents:

    • Ethyl 4-amino-3-methylbutanoate HCl (1.0 eq)[1]

    • 6M Hydrochloric Acid (HCl) (10-20 volumes)

    • Glacial Acetic Acid (optional co-solvent, 2 volumes)

  • Procedure:

    • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in 6M HCl. (Add acetic acid if solubility is poor).

    • Reflux: Heat the mixture to reflux (

      
      ) for 6–12 hours. Monitor by TLC (n-Butanol/AcOH/H2O 4:1:1) or LC-MS.[1][2]
      
    • Work-up: Concentrate the reaction mixture in vacuo to remove water and excess HCl.

    • Purification: Triturate the resulting residue with diethyl ether or acetone to induce crystallization. Filter the white solid.

    • Yield: Typical yields range from 85–95%.

  • Expert Insight:

    • Self-Validation: The disappearance of the ethyl quartet (approx. 4.1 ppm) and triplet (1.2 ppm) in

      
      -NMR confirms hydrolysis.
      
    • Causality: Acidic conditions protonate the amine, preventing the nucleophilic attack on the ester carbonyl that would lead to the lactam byproduct (see Section 3).

Core Application: Synthesis of 4-Methyl-2-Pyrrolidinone (Lactamization)[1]

The "3-methyl" substitution on the GABA backbone makes this compound a direct precursor to 4-methyl-2-pyrrolidinone (a methylated analog of the solvent NMP).[1] This cyclization is driven by intramolecular nucleophilic acyl substitution.

Protocol B: Base-Mediated Cyclization

Objective: Intramolecular ring closure to form the

1
  • Reagents:

    • Ethyl 4-amino-3-methylbutanoate HCl (1.0 eq)[1]

    • Triethylamine (Et

      
      N) (2.5 eq) or Sodium Methoxide (NaOMe) (1.2 eq)
      
    • Solvent: Toluene or Xylene (for thermal) / Methanol (for NaOMe)

  • Procedure:

    • Neutralization: Suspend the HCl salt in the solvent. Add the base dropwise at

      
       to liberate the free amine.
      
    • Cyclization:

      • Method A (Thermal): Reflux in Toluene (

        
        ) for 12–16 hours. The high temperature drives the loss of ethanol.
        
      • Method B (Catalytic): Stir in MeOH with NaOMe at reflux (

        
        ) for 4–6 hours.
        
    • Work-up:

      • Filter off any amine hydrochloride salts (if using Et

        
        N).
        
      • Concentrate the filtrate.

      • Purify via vacuum distillation or silica gel chromatography (DCM/MeOH gradient).

  • Expert Insight:

    • Thermodynamics: The formation of the 5-membered lactam ring is kinetically and thermodynamically favored.

    • Troubleshooting: If the reaction is slow, use a Dean-Stark trap (Method A) to remove the ethanol byproduct, shifting the equilibrium toward the lactam.

Application: Peptidomimetic Building Block

This compound acts as a


-amino acid13
Protocol C: Coupling to N-Protected Amino Acid

Objective: Amide bond formation between the free amine of the building block and a carboxylic acid.

  • Reagents:

    • N-protected amino acid (e.g., Boc-Phe-OH) (1.1 eq)[1]

    • Ethyl 4-amino-3-methylbutanoate HCl (1.0 eq)[1]

    • Coupling Agent: HATU or EDC/HOBt (1.1 eq)

    • Base: DIPEA (3.0 eq)

    • Solvent: DMF or DCM (anhydrous)

  • Procedure:

    • Activation: Dissolve the N-protected amino acid and coupling agent in anhydrous solvent. Stir for 5 minutes at

      
      .
      
    • Addition: Add the Ethyl 4-amino-3-methylbutanoate HCl followed immediately by DIPEA.

    • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Work-up: Dilute with EtOAc. Wash sequentially with 1M HCl (remove unreacted amine/DIPEA), sat. NaHCO

      
       (remove unreacted acid), and brine.
      
    • Validation: LC-MS should show the mass of the coupled dipeptide ester.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways available for this building block: Hydrolysis (Acidic) vs. Lactamization (Basic).

SyntheticPathwayscluster_conditionsReaction ControlStartEthyl 4-amino-3-methylbutanoate HCl(Building Block)FreeAmineFree Amine Intermediate(Reactive Species)Start->FreeAmineNeutralization(Base)GABA_Analog3-Methyl-GABA(Anticonvulsant Scaffold)Start->GABA_AnalogAcid Hydrolysis6M HCl, Reflux(Prevents Lactamization)Lactam4-Methyl-2-pyrrolidinone(Heterocyclic Core)FreeAmine->LactamCyclizationHeat or NaOMe(- EtOH)PeptideGamma-Peptide Ester(Peptidomimetic)FreeAmine->PeptideCoupling(HATU/DIPEA + R-COOH)

Caption: Divergent synthetic pathways controlled by pH and protecting group strategy. Acidic conditions favor linear hydrolysis; basic conditions favor cyclization.

References

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbutanoate hydrochloride. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Yuen, J. (2011). Synthesis and Bioactivity of Ethyl 2-Cyano-3-substituted-amino-3[2-(4-fluorophenyl)-ethylamino]-acrylates. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Journal of Medicinal Chemistry. (Contextual grounding on GABA analog mechanisms). Retrieved from [Link]

Chromatographic separation of Ethyl 4-amino-3-methylbutanoate hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the enantiomeric separation of Ethyl 4-amino-3-methylbutanoate hydrochloride (a key 3-methyl-GABA intermediate).

Critical Technical Insight: Unlike standard


-amino acids, this molecule is a 

-amino acid derivative. The primary amine is separated from the chiral center (C3) by a methylene group. Furthermore, as a

-amino ester, the free base form is thermodynamically prone to intramolecular cyclization to form 4-methyl-2-pyrrolidone (a lactam).

Therefore, maintaining acidic conditions throughout the separation is mandatory to preserve the linear ester integrity. This protocol prioritizes a Crown Ether-based HPLC method (Crownpak CR) which operates at low pH, stabilizing the hydrochloride salt and preventing degradation.

Molecule Characterization & Separation Strategy

FeatureSpecificationChromatographic Implication
Analyte Ethyl 4-amino-3-methylbutanoate HClIonic, polar, non-volatile salt.
Chiral Center C3 (Beta-position)Proximal to the amine (gamma-position); suitable for host-guest complexation.
Chromophore Weak (Ester carbonyl only)Detection Challenge: UV

nm. Requires high-purity solvents or RI/ELSD detection.
Stability Lactamization Risk Avoid basic mobile phases (e.g., standard Normal Phase with DEA) to prevent cyclization.
Mechanism of Action (Crown Ether)

The Crownpak CR(+) stationary phase contains a chiral crown ether (18-crown-6 derivative) that forms a host-guest complex with the primary ammonium ion (


). The chiral discrimination arises from the steric barriers (binaphthyl groups) interacting with the methyl group at the C3 position.

SeparationMechanism Analyte Ethyl 4-amino-3-methylbutanoate (R/S Mixture) AcidicCond Acidic Mobile Phase (pH 1.0 - 2.0) Analyte->AcidicCond Dissolved in Lactam Lactam Byproduct (Avoided) Analyte->Lactam If pH > 7 Protonation Ammonium Form (-NH3+) AcidicCond->Protonation Maintains CrownComplex Crown Ether Complexation (Host-Guest) Protonation->CrownComplex Binds to CSP Separation Enantiomeric Separation (R vs S) CrownComplex->Separation Steric Discrimination

Figure 1: Mechanism of chiral recognition and stabilization of the amino ester salt.

Primary Protocol: Direct Chiral HPLC (Crown Ether)

This is the "Gold Standard" method for this specific salt, ensuring stability and direct resolution without derivatization.

Equipment: HPLC System (Agilent 1260/Waters Alliance) with low-UV capability or RI Detector. Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CROWNPAK CR(+) (Coated).

  • Note: CR-I(+) is preferred for robustness; CR(+) requires strict avoidance of organic solvents other than Methanol.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase pH 1.5 Perchloric Acid (aq) / Methanol (85:15 v/v) Acid ensures

formation for binding; MeOH modifies retention.
Flow Rate 0.4 – 0.6 mL/minLower flow rates improve mass transfer in ligand exchange-like mechanisms.
Temperature 10°C – 20°C Critical: Lower temperatures significantly enhance enantioselectivity (

) on crown ether phases.
Detection UV @ 210 nm (or RI)Analyte has weak UV absorbance. Use high-purity

to minimize background noise.
Sample Diluent Mobile PhaseMatches the acidic environment to prevent peak distortion.
Step-by-Step Procedure:
  • Mobile Phase Preparation:

    • Prepare aqueous

      
       (pH 1.5) by adding approx. 1.6 mL of 70% Perchloric acid to 1L ultrapure water.
      
    • Mix 850 mL of this aqueous solution with 150 mL of HPLC-grade Methanol. Degas thoroughly.

  • System Equilibration:

    • Flush the column for 30 mins at 0.5 mL/min.

    • Warning: Do not use Acetonitrile if using the older Coated CR(+) column.

  • Sample Prep:

    • Dissolve 10 mg of Ethyl 4-amino-3-methylbutanoate HCl in 10 mL of Mobile Phase.

  • Injection:

    • Inject 5-10 µL.

  • Elution Order:

    • Typically, the (R)-enantiomer elutes differently than the (S). For

      
      -amino acids on CR(+), D-form elutes first. For this 
      
      
      
      -amino analog, determine order using a known standard (e.g., from a stereoselective synthesis of Pregabalin intermediates).

Secondary Protocol: Derivatization (High Sensitivity)

If the "Direct Method" fails due to detection limits (weak UV), use pre-column derivatization. This introduces a chromophore and allows the use of standard Polysaccharide columns.

Reagent: NBD-Cl (4-chloro-7-nitrobenzofurazan) or FDAA (Marfey's Reagent). Target Column: Chiralpak IA or AD-H .[1]

Workflow:
  • Derivatization:

    • Mix 100 µL sample (1 mg/mL in water) + 100 µL Borate Buffer (pH 8.0) + 100 µL NBD-Cl (5 mM in MeCN).

    • Note: Keep reaction time short (5 min @ 60°C) and immediately quench with 1% acetic acid to prevent lactamization of the ester.

  • Separation (Normal Phase):

    • Mobile Phase: n-Hexane / Ethanol (90:10).

    • Detection: Fluorescence (Ex 470 nm / Em 530 nm) or UV 470 nm.[1]

    • Result: High sensitivity separation of the NBD-derivative.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Cyclization (Lactam) pH too high during prep.Ensure all diluents are acidic (pH < 4). Analyze immediately after dissolving.
Peak Tailing Silanol interactions.Increase ionic strength (slightly more

) or lower temperature.
Baseline Drift UV cutoff of acid.Use "UV-grade" Perchloric acid or switch to Refractive Index (RI) detection.
Low Retention Methanol content too high.Reduce MeOH to 5% or use 100% aqueous pH 1.5 buffer.
Validation Parameters (Acceptance Criteria)
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Limit of Quantitation (LOQ): 0.1% of the minor enantiomer (crucial for pharmaceutical intermediates).

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers".
  • Lee, W., et al. (2021).[2] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates". Yakhak Hoeji. Retrieved from [Link]

  • Phenomenex. (2022). Chiral HPLC Separations Guide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield for Ethyl 4-amino-3-methylbutanoate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Yield Killer

Welcome to the technical support center for Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7). As a Senior Application Scientist, I frequently see researchers struggle with this specific synthesis not because the chemistry is complex, but because it is thermodynamically precarious .

This molecule is a gamma-amino ester . In the world of organic synthesis, gamma-amino esters are "ticking time bombs." They possess both a nucleophile (amine) and an electrophile (ester) separated by exactly three carbons—the perfect geometry to snap shut into a 5-membered lactam ring (4-methyl-2-pyrrolidone).

The Golden Rule: The only force preventing your product from cyclizing into a useless byproduct is the protonation of the amine (


). If you neutralize your reaction mixture at any point (e.g., a bicarbonate wash), you will trigger immediate cyclization and yield loss.

Module 1: Mechanistic Insight & Yield Optimization

To maximize yield, you must understand the competition between the desired Linear Esterification and the undesired Lactam Cyclization .

The "Fork in the Road" Mechanism

The diagram below illustrates the critical divergence point. Your goal is to keep the system in the "Acidic Pathway."

ReactionPathways Start 4-amino-3-methylbutanoic acid (Zwitterion) Acid Acidic Conditions (Excess HCl/EtOH) Start->Acid + EtOH / SOCl2 Base Neutral/Basic Conditions (pH > 7 or Heat) Start->Base Dehydration / Neutralization Product TARGET PRODUCT Ethyl 4-amino-3-methylbutanoate HCl (Linear Salt) Acid->Product Protonation Stabilizes Linear Form Byproduct YIELD KILLER 4-methyl-2-pyrrolidone (Cyclic Lactam) Base->Byproduct Spontaneous Cyclization (Irreversible) Product->Base Aqueous Workup (NaHCO3)

Figure 1: The competition between stable salt formation (Green) and irreversible lactamization (Grey). Note that neutralizing the product triggers cyclization.

Module 2: Optimized Experimental Protocol

Recommended Method: Thionyl Chloride (


) in Anhydrous Ethanol.
Why:  Direct addition of HCl gas is reversible. 

reacts with the water byproduct of esterification (

), chemically driving the equilibrium to the right (Le Chatelier's principle).
Step-by-Step Workflow
StepActionCritical Technical Note
1 Preparation Chill anhydrous ethanol (10-15 mL per gram of substrate) to 0°C under

atmosphere.
2 Activation Add Thionyl Chloride (

) dropwise. Ratio: 1.2 - 1.5 equivalents relative to the amino acid.
3 Addition Add 4-amino-3-methylbutanoic acid in one portion.
4 Reflux Warm to room temp, then reflux (approx. 78°C) for 3–5 hours.
5 Concentration Evaporate solvent in vacuo (Rotavap). Do not exceed 45°C bath temp.
6 Chasing Add fresh EtOH or Toluene and re-evaporate (2x).
7 Isolation Dissolve residue in minimum cold EtOH. Add anhydrous Diethyl Ether or MTBE until turbid. Chill at -20°C.
Stoichiometry & Reagents Table
ReagentRoleEquiv.Purpose
4-amino-3-methylbutanoic acid Substrate1.0The gamma-amino acid precursor.[1][2]
Thionyl Chloride (

)
Reagent1.5Generates HCl and consumes

to drive yield >95%.
Ethanol (Anhydrous) Solvent/RgtExcessActs as both solvent and the ethyl source for the ester.
Diethyl Ether Anti-solventN/AForces the polar HCl salt out of solution during purification.

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky yellow oil that won't crystallize. What happened?

Diagnosis: This is the most common issue. It is likely due to residual water or excess acidity .

  • The Fix: The HCl salt is extremely hygroscopic.

    • Perform the "Chasing" step (Step 6 above) rigorously with Toluene to azeotrope off water.

    • Triturate (grind) the oil under anhydrous Diethyl Ether. The mechanical action often induces crystallization.

    • Dry under high vacuum for 12+ hours.

Q2: Can I wash the reaction mixture with Sodium Bicarbonate ( ) to remove excess acid?

Answer: ABSOLUTELY NOT.

  • Reasoning: As shown in Figure 1, adding base deprotonates the amine (

    
    ). The free amine will immediately attack the ester carbonyl (intramolecular nucleophilic substitution), ejecting ethanol and forming the lactam.
    
  • Correct Protocol: Remove excess acid by vacuum evaporation and co-evaporation with toluene. Do not perform an aqueous workup.

Q3: The yield is lower than expected (<50%).

Diagnosis: Check your Thionyl Chloride quality .

  • Root Cause: Old

    
     often hydrolyzes to HCl and 
    
    
    
    in the bottle. If it lacks potency, it won't scavenge the water produced during esterification, and the equilibrium will shift back to the starting material.
  • Test: Distill your

    
     before use if the bottle is old, or use a fresh ampoule.
    
Q4: I see a new spot on TLC that is less polar than the product.

Diagnosis: This is likely the Lactam byproduct .

  • Cause: The reaction temperature was too high, or the reaction ran too long, allowing thermal cyclization even under acidic conditions.

  • Solution: Reduce reflux time. Ensure the reaction stays strictly anhydrous.

Module 4: Process Visualization

The following workflow summarizes the "Safe Path" to high yields, highlighting the critical control points (CCPs).

Workflow cluster_warning CRITICAL WARNING Setup Setup: Anhydrous EtOH Chill to 0°C Activation Add SOCl2 (1.5 eq) CCP: Exothermic Control Setup->Activation Reaction Add Amino Acid & Reflux (3-5 Hours) Activation->Reaction Evap Vacuum Evaporation CCP: Bath < 45°C Reaction->Evap Chase Co-evaporation w/ Toluene (Removes trace H2O/HCl) Evap->Chase Warning DO NOT WASH WITH BICARB/BASE Precip Crystallization (EtOH + Et2O at -20°C) Chase->Precip

Figure 2: Optimized synthesis workflow. Yellow nodes indicate Critical Control Points (CCPs) where yield is most often lost.

References

  • PubChem. (n.d.).[3] Ethyl 4-amino-3-methylbutanoate hydrochloride (Compound Summary).[3] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Anand, R. et al. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride. (Discussion on amino acid esterification and impurity profiling). Der Pharma Chemica. Retrieved from [Link]

  • Li, Y. et al. (2017). A Convenient Synthesis of Amino Acid Methyl Esters.[4] (Validating the use of Thionyl Chloride/Alcohol systems for amino acid esterification). Molecules, 22(4).[5] Retrieved from [Link]

  • Knowles, R. R. et al. (2012). Lactamization strategies for gamma-amino acids.[1][2] (Mechanistic background on the cyclization of gamma-amino esters). Journal of the American Chemical Society. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Thionyl Chloride and Ethyl 4-amino-3-methylbutanoate hydrochloride before handling.

Sources

Troubleshooting low yield in Ethyl 4-amino-3-methylbutanoate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-amino-3-methylbutanoate Hydrochloride

Introduction: The "Gamma-Amino" Challenge

You are likely here because your yield of Ethyl 4-amino-3-methylbutanoate hydrochloride is significantly lower than the theoretical calculation, or your product has turned into an oily, non-crystallizing mess.

In my experience supporting GABA-analog syntheses, 90% of yield failures for this specific compound stem from a single mechanistic oversight: The Lactam Trap.

This compound is a


-amino ester. Unlike 

-amino esters (like glycine ethyl ester),

-amino esters possess the perfect geometry to bite their own tail. If you allow the amine to become deprotonated (free base) at any point—even momentarily during workup—it will attack the ester carbonyl, eject ethanol, and irreversibly cyclize into 4-methylpyrrolidin-2-one (a lactam).

This guide prioritizes the retention of the Hydrochloride salt form throughout the entire workflow to prevent this cyclization.

Module 1: The Mechanistic Failure Points

To fix the yield, you must visualize the competition between your desired product and the thermodynamic sink (the lactam).

Figure 1: The Lactamization Pathway

This diagram illustrates the "Danger Zone" (Free Base) where yield is lost.

LactamTrap Acid Starting Material (4-amino-3-methylbutanoic acid) EsterHCl TARGET PRODUCT (Ester Hydrochloride) Stable Solid Acid->EsterHCl EtOH, SOCl2 (Acidic Conditions) Lactam YIELD LOSS (4-methylpyrrolidin-2-one) Irreversible Byproduct Acid->Lactam Thermal Dehydration (No Acid Present) FreeBase DANGER ZONE (Free Amine Ester) Unstable Intermediate EsterHCl->FreeBase Aqueous Workup (pH > 6.0) FreeBase->Lactam Spontaneous Cyclization (-EtOH)

Caption: The critical path to low yield is the formation of the Free Base intermediate. The system must remain acidic (HCl salt) to block the amine's nucleophilicity.

Module 2: The "Gold Standard" Protocol

Do not use standard extraction methods (e.g., washing with


) for this compound. The following protocol is designed to maintain the HCl salt form and maximize crystallization.
Optimized Synthesis Workflow
ParameterSpecificationRationale
Reagents Thionyl Chloride (

), Anhydrous Ethanol

scavenges water produced during esterification, driving the equilibrium forward.
Stoichiometry 1.0 eq Acid : 2.5 eq

Excess

ensures complete conversion and maintains highly acidic conditions.
Temperature

addition

Reflux (2h)
Controlled addition prevents exotherms; reflux drives kinetics.
Workup Evaporation ONLY CRITICAL: Do not perform an aqueous extraction.
Step-by-Step Procedure
  • Preparation: Chill anhydrous ethanol (

    
     of substrate) to 
    
    
    
    under nitrogen.
  • Activation: Dropwise add Thionyl Chloride (

    
    ) to the ethanol. Caution: Exothermic.[1] Evolution of 
    
    
    
    and
    
    
    gas. Stir for 30 mins at
    
    
    .
  • Addition: Add 4-amino-3-methylbutanoic acid (

    
    ) in one portion.
    
  • Reaction: Warm to room temperature, then heat to reflux (

    
    ) for 3 hours.
    
    • Checkpoint: Solution should become clear.

  • Isolation (The "Dry" Workup):

    • Concentrate the reaction mixture in vacuo (Rotavap) at

      
       to a thick oil.
      
    • Co-evaporation: Add fresh toluene or diethyl ether and re-evaporate. Repeat

      
      .
      
    • Why? This azeotropically removes residual moisture and excess

      
      , which inhibits crystallization.
      
  • Crystallization:

    • Dissolve the resulting oil in a minimum amount of warm anhydrous ethanol.

    • Add diethyl ether (or MTBE) until turbid.

    • Store at

      
       overnight.
      
    • Filter the white hygroscopic solid under nitrogen.

Module 3: Troubleshooting Dashboard

Use this decision matrix to diagnose specific failure modes in your current experiment.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Lactam Formation Did you wash with bicarb or water? If yes, the product cyclized. Restart using the "Dry Workup" (evaporation only).
Product is an Oil Residual Solvent / Hygroscopicity The HCl salt is extremely hygroscopic. Dry under high vacuum (

) for 24h. Triturate with anhydrous

.
Starting Material Remains Water in Ethanol Water hydrolyzes the ester back to acid. Use freshly distilled or molecular-sieve-dried ethanol. Increase

to

.
Melting Point Depression Lactam Contamination Check NMR. Lactam shows distinct

peaks and lacks the ethyl group signals. Recrystallize from

.
Figure 2: Troubleshooting Logic Flow

Troubleshooting Start Problem Encountered CheckTLC Check TLC/NMR Start->CheckTLC IsCyclized Is Lactam Present? (High Rf spot / No Et group) CheckTLC->IsCyclized IsSM Is Starting Material Present? IsCyclized->IsSM No FixLactam CRITICAL ERROR: Avoid aqueous workup. Keep pH < 2. IsCyclized->FixLactam Yes IsOil Is Product Oily? IsSM->IsOil No FixWater Moisture Issue: Dry solvents. Increase SOCl2. IsSM->FixWater Yes FixOil Purification Issue: Azeotrope with Toluene. Triturate with Ether. IsOil->FixOil Yes

Caption: Diagnostic workflow for isolating the root cause of yield loss.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use


 instead of Thionyl Chloride? 
A:  Yes, but it is harder to remove. Thionyl chloride converts to gases (

), which are easily removed by vacuum. Sulfuric acid requires neutralization to remove, which risks raising the pH and triggering the Lactam Trap . If you must use

, use it catalytically and precipitate the product by flooding with ether, avoiding aqueous bases.

Q2: My TLC shows two spots. What are they? A:

  • Low Rf (Baseline): Unreacted Amino Acid (Starting Material).

  • Mid/High Rf: Your Ester Product.

  • Very High Rf: The Lactam (Impurity). Note: Run TLC in

    
     (4:1:1) to visualize the free amino acid properly. Standard Hexane/EtOAc often leaves amino acids at the baseline.
    

Q3: How do I store the product? A: The hydrochloride salt is hygroscopic. Store it in a desiccator at


. If it absorbs water, it becomes a sticky gum and may slowly hydrolyze back to the acid over months.

References

  • Anand, R. et al. (2011). Process for the preparation of Pregabalin. U.S. Patent 2011/0201836 A1. (Describes the esterification of GABA analogs and the critical control of lactam impurities). Link

  • Li, Z. et al. (2019). Mild and Efficient Preparation of Amino Acid Ester Hydrochlorides.[2] Journal of Chemistry. (General methodology for thionyl chloride mediated esterification). Link

  • Sigma-Aldrich. Product Specification: Ethyl 4-amino-3-methylbutanoate hydrochloride. (Confirming physical properties and hygroscopicity). Link

  • Cezari, M. H., & Juliano, L. (1996).[3] Studies on lactam formation during coupling procedures of N-protected arginine derivatives.[3] Peptide Research, 9(2), 88-91.[3] (Mechanistic insight into side-chain lactamization in amino acids). Link

Sources

Side reactions to avoid during the synthesis of Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Ethyl 4-amino-3-methylbutanoate HCl Synthesis CAS: 204503-79-7 Target Audience: Organic Chemists, Process Development Scientists[1]

Introduction: The Stability Paradox

Welcome to the technical support guide for Ethyl 4-amino-3-methylbutanoate hydrochloride . This molecule is a


-amino acid ester, a structural analog of neurotransmitters like GABA and drugs like Pregabalin.

The Central Challenge: The synthesis of this compound is a race against thermodynamics. While the hydrochloride salt is stable, the corresponding free base is kinetically primed to undergo intramolecular cyclization to form 4-methylpyrrolidin-2-one (a lactam). This guide focuses on preventing this specific side reaction while maximizing ester conversion.

Module 1: Critical Side Reactions & Troubleshooting

Issue 1: The "Phantom" Yield Loss (Lactamization)

Symptom: The reaction reaches completion by TLC/HPLC, but after workup, the isolated yield is low. NMR shows a loss of the ethyl group protons and the appearance of a new carbonyl signal.

The Mechanism: Unlike


-amino acids (which form stable diketopiperazines only under forcing conditions), 

-amino esters cyclize rapidly when the amine is deprotonated. The 3-methyl substituent creates a "Thorpe-Ingold" steric effect that compresses the bond angles, accelerating ring closure compared to linear GABA esters.

Q: Can I perform an aqueous basic workup (e.g., NaHCO₃ wash) to remove excess acid?

  • A: Absolutely NOT.

    • Reasoning: Neutralizing the reaction mixture generates the free amine (

      
      ). Once the amine is free, it acts as a nucleophile, attacking the ester carbonyl to form the lactam (4-methylpyrrolidin-2-one). This reaction is irreversible and autocatalytic in basic media.
      
    • Solution: Maintain the product strictly as the hydrochloride salt (

      
      ). Isolate by concentrating the reaction mixture and precipitating with a non-polar anti-solvent (e.g., diethyl ether or MTBE).
      
Issue 2: Reaction Stalling (Incomplete Esterification)

Symptom: Starting material (carboxylic acid) persists despite long reflux times.

The Mechanism: Fischer esterification is an equilibrium process. The accumulation of water (a byproduct) pushes the equilibrium back toward the starting acid.

Q: I am using anhydrous ethanol. Why is the reaction stalling?

  • A: Water generation is intrinsic to the reaction.

    • Reasoning: Every mole of ester formed releases one mole of water. If you use HCl gas in ethanol, the water remains.

    • Solution: Use Thionyl Chloride (

      
      )  instead of HCl gas. Thionyl chloride acts as a water scavenger, reacting with the water byproduct to form 
      
      
      
      (gas) and HCl, effectively driving the equilibrium to completion (Le Chatelier’s principle).
Issue 3: Product Hygroscopicity

Symptom: The final white solid turns into a sticky oil upon exposure to air.

Q: Is my product impure?

  • A: Likely not, but it is wet.

    • Reasoning: Amino acid ester hydrochlorides are notoriously hygroscopic. Absorption of atmospheric moisture can lead to slow hydrolysis of the ester back to the acid.

    • Solution: Store the product in a desiccator under Argon/Nitrogen at

      
      .
      

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired esterification and the undesired lactamization.

ReactionPathways SM 4-amino-3-methylbutanoic acid (Zwitterion) Inter Acyl Chloride / Protonated Intermediate SM->Inter + SOCl2 / EtOH (Activation) Product Ethyl 4-amino-3-methylbutanoate HCl (Target Product) Inter->Product + EtOH / - SO2 (Esterification) Product->SM + H2O (Hydrolysis) FreeBase Free Amino Ester (Transient Species) Product->FreeBase + Base (NaHCO3/NaOH) (Workup Error) Lactam 4-methylpyrrolidin-2-one (Lactam Impurity) FreeBase->Lactam Cyclization (Fast)

Caption: Kinetic competition between stable salt formation (Green) and irreversible lactamization (Red) triggered by basic conditions.[1]

Module 3: Optimized Synthetic Protocol

This protocol uses thionyl chloride to drive conversion and maintain anhydrous conditions [1].[2]

Reagents
ReagentEquivalentsRole
4-amino-3-methylbutanoic acid1.0 eqStarting Material
Thionyl Chloride (

)
2.5 - 3.0 eqReagent/Dehydrating Agent
Absolute EthanolSolvent (10-15 vol)Reactant & Solvent
Diethyl Ether / MTBEAnti-solventPrecipitation
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Solvent Charge: Add Absolute Ethanol to the flask and cool to

    
      (ice bath).
    
  • Activation (Critical Step): Add Thionyl Chloride dropwise via the addition funnel over 30–45 minutes.

    • Note: This reaction is highly exothermic.[1] Maintain internal temperature

      
       to prevent solvent boil-over or degradation.
      
  • Addition of SM: Add the solid 4-amino-3-methylbutanoic acid in portions to the cold solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to Reflux (

    
    )  for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (ninhydrin stain) or LCMS. The starting acid should be consumed.

  • Workup (The "No-Base" Method):

    • Cool the mixture to room temperature.

    • Concentrate the solution in vacuo (Rotavap) to remove excess ethanol and

      
      . Do not exceed 
      
      
      
      bath temperature.
    • You will obtain a viscous oil or semi-solid.[1][2]

  • Isolation:

    • Add Diethyl Ether or MTBE (approx 5 volumes) to the residue. Triturate (scratch the flask) to induce crystallization.

    • Filter the white solid under inert atmosphere if possible.

    • Dry in a vacuum desiccator over

      
       or KOH pellets to remove trace HCl.
      

Module 4: Analytical Specifications

Verify your product against these expected parameters to ensure the absence of the lactam impurity.

ParameterProduct (Ester HCl)Impurity (Lactam)
Appearance White hygroscopic solidColorless oil or low-melting solid
1H NMR (D2O)

4.15 (q, 2H)
- Ethyl

Absent (No ethyl group)
1H NMR (D2O)

1.25 (t, 3H)
- Ethyl

Absent
Solubility High in Water/EthanolHigh in Organic Solvents (DCM)
Stability Stable as solid (dry)Stable liquid

References

  • Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." PMC (National Institutes of Health). Available at: [Link]

  • National Center for Biotechnology Information. "Ethyl 4-amino-3-methylbutanoate hydrochloride (Compound Summary)." PubChem. Available at: [Link][1]

  • Satyanarayana, M., et al. "Haloamines of the Neurotransmitter

    
    -Aminobutyric Acid (GABA) and Its Ethyl Ester." MDPI. Available at: [Link][1]
    
  • Kardos, N., et al. "Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia." PMC.[1] Available at: [Link]

Sources

Technical Support Center: High-Purity Isolation of Ethyl 4-amino-3-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-Me-GABA-OEt-HCl-Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support

Executive Summary & Molecule Profile

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7 / 85532-40-7) is a critical


-amino acid derivative, serving as a structural analog to the neurotransmitter GABA and a key intermediate in the synthesis of gabapentinoids (e.g., Pregabalin).

Users frequently encounter purity degradation due to two competing instability mechanisms: Lactamization (cyclization) and Hydrolysis . This guide provides field-validated protocols to stabilize the salt form and remove impurities without triggering degradation.

Core Chemical Data
PropertySpecificationCritical Note
Molecular Formula

Stoichiometry is 1:[1]1.
Molecular Weight 181.66 g/mol
Solubility High: Water, Ethanol, MethanolLow: Acetone, Ether, Hexane, MTBEHygroscopic .[2] Absorbs atmospheric moisture rapidly.
pKa (approx) ~9.5 (Amino group)Must remain protonated (

) to prevent cyclization.

The "Lactam Trap": Impurity Formation Logic

The most common user error is exposing the free base to heat or neutral pH. Unlike


-amino acids, this 

-amino ester can bite its own tail to form a stable 5-membered lactam ring (4-methyl-2-pyrrolidone ), releasing ethanol.
Mechanism of Failure (Visualization)

LactamizationRisk HCl_Salt Target Product (Ethyl 4-amino-3-methylbutanoate HCl) Stable Solid Free_Base Free Amine Intermediate (Deprotonated) HCl_Salt->Free_Base Neutralization (pH > 7) Hydrolysis Impurity: Free Acid (Hydrolysis Product) HCl_Salt->Hydrolysis Moisture + Heat Lactam Impurity: 4-methyl-2-pyrrolidone (Cyclized Lactam) Irreversible Free_Base->Lactam Spontaneous Cyclization (-EtOH) Prevention PREVENTION STRATEGY: Maintain Acidic pH Keep Anhydrous Prevention->HCl_Salt

Figure 1: The degradation pathway. Note that cyclization to the lactam is often irreversible under mild conditions and difficult to separate.

Troubleshooting Guide (FAQ)

Q1: My product isolated as a sticky oil or gum instead of a solid. How do I fix this?

Diagnosis: This is typically caused by residual solvent entrapment or hygroscopicity . The crystal lattice collapses if significant ethanol or water remains. Corrective Action:

  • Azeotropic Drying: Dissolve the oil in anhydrous Dichloromethane (DCM) and evaporate. Repeat twice to pull off residual ethanol.

  • Trituration: Add anhydrous Diethyl Ether or Methyl tert-Butyl Ether (MTBE) to the oil. Scratch the flask walls with a glass rod under an inert atmosphere (Argon/Nitrogen) to induce nucleation.

  • Vacuum: Dry at

    
     under high vacuum (
    
    
    
    ) for 12+ hours.
Q2: NMR shows a new set of peaks and loss of the ethyl group signals.

Diagnosis: You have formed the Lactam impurity . This likely happened if you neutralized the salt during extraction or heated the reaction mixture without sufficient acid. Corrective Action:

  • Cannot Revert: You cannot easily reopen the lactam ring back to the ester without hydrolyzing the ester group as well.

  • Purification: The lactam is non-ionic. Dissolve the crude mixture in water, wash with DCM (the lactam will extract into DCM), then lyophilize the aqueous layer to recover the pure amino ester HCl.

Q3: The melting point is lower than reported (Expected: ~75-80°C).

Diagnosis: Presence of 4-amino-3-methylbutanoic acid (hydrolysis product) or excess HCl. Corrective Action:

  • Perform the Recrystallization Protocol (Method A) below. Avoid water in your solvent system.

Validated Purification Protocols

Method A: Anti-Solvent Recrystallization (Recommended)

Best for: Removing hydrolysis products and improving crystallinity.

Reagents:

  • Solvent: Absolute Ethanol (Anhydrous)

  • Anti-solvent: Ethyl Acetate (EtOAc) or MTBE (Anhydrous)

Protocol:

  • Dissolution: Place the crude HCl salt in a round-bottom flask. Add the minimum amount of boiling absolute ethanol required to just dissolve the solid.

    • Tip: If the solution is colored, treat with activated charcoal for 10 minutes, then filter while hot through Celite.

  • Cloud Point: Remove from heat. While still warm (~40-50°C), slowly add the anti-solvent (EtOAc or MTBE) dropwise until a faint, persistent cloudiness appears.

  • Crystallization: Add 1-2 mL of Ethanol to clear the cloudiness. Cap the flask tightly (exclude moisture). Allow to cool to room temperature slowly, then place in a refrigerator (4°C) for 12 hours.

  • Isolation: Filter the white needles rapidly under a blanket of Nitrogen (to prevent moisture absorption). Wash the cake with cold, anhydrous EtOAC/MTBE (1:1).

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    
Method B: Reslurry (Purification of Bulk Solids)

Best for: Removing trace surface impurities (lactams) from large batches.

Protocol:

  • Suspend the solid in Acetone or Acetonitrile (10 mL per gram of solid). These solvents do not dissolve the HCl salt well but dissolve organic impurities (lactams/unreacted reagents).

  • Stir vigorously at room temperature for 2 hours.

  • Filter and wash with cold Acetone.

  • Dry under vacuum.[3]

Workflow Decision Matrix

Use this logic flow to determine the correct processing step for your sample.

PurificationLogic Start Crude Product State IsSolid Is it a Solid? Start->IsSolid IsOil Is it an Oil/Gum? Start->IsOil CheckPurity Check Purity (NMR/HPLC) IsSolid->CheckPurity Action_Triturate Action: Triturate w/ MTBE & High Vac Dry IsOil->Action_Triturate Remove Solvent LactamPresent Lactam Impurity Found? CheckPurity->LactamPresent HydrolysisPresent Free Acid Found? LactamPresent->HydrolysisPresent No Action_Wash Action: Acidic Extraction (Wash away non-ionic lactam) LactamPresent->Action_Wash Yes Action_Recryst Action: Recrystallize (EtOH + EtOAc) HydrolysisPresent->Action_Recryst Yes Final Pure HCl Salt HydrolysisPresent->Final No (Purity >98%) Action_Triturate->IsSolid Action_Recryst->CheckPurity Action_Wash->CheckPurity

Figure 2: Decision matrix for purification based on physical state and impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757460, Ethyl 4-amino-3-methylbutanoate hydrochloride. Retrieved from [Link]

  • Mishra, B. et al. (2008). Synthesis and characterization of ethyl esters of amino acid hydrochloride salts. E-Journal of Chemistry. (Demonstrates standard EtOH/Ether recrystallization for amino ester HCl salts). Retrieved from [Link][3][4]

  • Japan Patent Office (2003). Method for producing amino acid ester hydrochloride. JP2003137850A.[5] (Industrial validation of thionyl chloride/alcohol synthesis and crystallization). Retrieved from

  • Shashoua, V. E. et al. (1984). Gamma-aminobutyric acid esters.[6][7] 1. Synthesis, brain uptake, and pharmacological studies. Journal of Medicinal Chemistry. (Foundational work on GABA ester stability and synthesis). Retrieved from [Link]

Sources

Stability issues with Ethyl 4-amino-3-methylbutanoate hydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability & Degradation Troubleshooting Compound CAS: 204503-79-7 Target Audience: Analytical Chemists, Formulation Scientists, Process Engineers

Executive Summary: The Stability Triad

Ethyl 4-amino-3-methylbutanoate hydrochloride is the ethyl ester of a


-amino acid (a 3-methyl-GABA analog). While the hydrochloride salt stabilizes the amine in the solid state, placing this compound into solution activates two competing degradation pathways that are strictly pH-dependent.

Researchers often encounter "vanishing peaks" or "new impurities" because they treat this molecule like a standard amino acid. It is not. It is a cyclization-prone precursor .

The Core Instability Mechanisms
  • Intramolecular Cyclization (Lactamization): The most rapid and destructive pathway. If the pH rises (approaching neutral), the free amine attacks the ester carbonyl, ejecting ethanol and forming a stable 5-membered lactam (4-methyl-2-pyrrolidone). This reaction is often irreversible.

  • Hydrolysis: In the presence of water (especially outside pH 3-5), the ester cleaves to form the parent carboxylic acid (4-amino-3-methylbutanoic acid).

  • Hygroscopicity: The HCl salt is highly hygroscopic.[1] Moisture uptake in the solid state creates a localized "solution" on the crystal surface, initiating hydrolysis even in storage.

Diagnostic Troubleshooting (Q&A)

This section addresses specific anomalies observed during HPLC/LC-MS analysis or synthesis.

Scenario A: "I see a new impurity peak appearing rapidly in my neutral buffer."

Q: Why does the purity drop within hours when dissolved in PBS (pH 7.4) or water? A: You are observing Lactamization . At pH 7.4, a significant fraction of the amine exists as the free base (


) rather than the ammonium salt (

). The free amine acts as an intramolecular nucleophile, attacking the ester.
  • Diagnostic Marker: Look for a mass shift of -46 Da (Loss of Ethanol:

    
     Da).
    
  • Solution: Never store this compound in neutral or basic buffers. Maintain pH < 4.0 using 0.1% Formic Acid or dilute HCl.

Scenario B: "My stock solution shows a peak eluting earlier than the main compound."

Q: I stored the solution in 0.1 N HCl, but a polar impurity is increasing over weeks. A: You are observing Acid-Catalyzed Hydrolysis . While low pH prevents lactamization, strong acids eventually hydrolyze the ester linkage, yielding the free carboxylic acid.

  • Diagnostic Marker: Look for a mass shift of -28 Da (Loss of Ethyl group replaced by H:

    
     Da). The acid product is more polar and typically elutes earlier on Reverse Phase (C18) columns.
    
  • Solution: For long-term storage, avoid aqueous acids. Use anhydrous solvents (DMSO or Methanol) and store at -20°C.

Scenario C: "The solid powder has clumped and turned sticky."

Q: The material was white and free-flowing but is now a sticky mass. A: The compound has undergone Deliquescence . The HCl salt absorbed atmospheric moisture.[1] Once dissolved in this absorbed water, the local pH may allow slow hydrolysis or cyclization depending on the micro-environment.

  • Solution: Discard the material if precise stoichiometry is required. For future batches, store in a desiccator with active desiccant (e.g.,

    
    ) under Argon.
    

Experimental Protocols: Best Practices

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >30 days.

  • Solvent Selection: Use DMSO (Anhydrous) or Methanol (Anhydrous) . Avoid water entirely.

  • Concentration: Prepare at 10–50 mM. Higher concentrations are generally more stable against hydrolysis (percent-wise) than very dilute solutions.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C .

  • Usage: When diluting into aqueous media for biological assays, perform the dilution immediately prior to use . Do not let the aqueous dilution sit for >4 hours.

Protocol 2: LC-MS Sample Preparation

Objective: Prevent degradation during analysis.

  • Diluent: Use 0.1% Formic Acid in Water/Acetonitrile (50:50). The formic acid maintains the protonated amine state (

    
    ), blocking cyclization.
    
  • Autosampler: Keep the autosampler temperature at 4°C .

  • Column Temperature: Do not exceed 40°C. High column temperatures accelerate on-column cyclization/hydrolysis.

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways based on environmental conditions.

DegradationPathways cluster_0 Key Takeaway Start Ethyl 4-amino-3-methylbutanoate (Protonated HCl Salt) Neutral pH > 6.0 (Neutral/Basic) Start->Neutral Deprotonation Acidic pH < 2.0 (Strong Acid + H2O) Start->Acidic Solvation Lactam 4-methyl-2-pyrrolidone (Lactam Impurity) [Mass -46 Da] Neutral->Lactam Intramolecular Cyclization (Fast) AcidProd 4-amino-3-methylbutanoic acid (Hydrolysis Impurity) [Mass -28 Da] Acidic->AcidProd Ester Hydrolysis (Slow) Note Neutral pH triggers rapid cyclization. Aqueous acid triggers slow hydrolysis.

Figure 1: Divergent degradation pathways of Ethyl 4-amino-3-methylbutanoate. Note that cyclization is kinetically favored at neutral pH.

Summary Data Table

ParameterHydrolysis PathwayCyclization (Lactamization) Pathway
Trigger Water + Acid/BaseNeutral to Basic pH (Deprotonation)
Mechanism Intermolecular attack by

Intramolecular attack by Amine
Kinetics Slow (Days/Weeks at 4°C)Rapid (Minutes/Hours at RT)
Mass Shift -28 Da (

)
-46 Da (

)
Prevention Remove water (Anhydrous solvents)Maintain Acidic pH (Keep protonated)

References

  • PubChem. (n.d.).[2][3] Ethyl 4-amino-3-methylbutanoate hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Larsson, A., et al. (2025). Kinetics of base hydrolysis of α-amino acid esters. ResearchGate. (General reference on amino ester hydrolysis kinetics). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of γ-lactams. (Reference for the cyclization propensity of gamma-amino derivatives). Retrieved from [Link]

Sources

Challenges in the scale-up synthesis of Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the scale-up synthesis, purification, and handling of Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7). This document is structured to assist process chemists and researchers in overcoming specific bottlenecks associated with


-amino acid ester derivatives.

Product Identity: Ethyl 4-amino-3-methylbutanoate hydrochloride CAS: 204503-79-7 Molecular Formula:


Molecular Weight:  181.66  g/mol
Core Application:  Key intermediate for GABA analogs (Pregabalin derivatives) and peptide mimetics.

Process Logic & Critical Control Points

The synthesis of ethyl esters from


-amino acids presents a unique challenge compared to 

-amino acids: Lactamization . The distance between the amine and the ester carbonyl (5 atoms) allows for rapid intramolecular cyclization to form 4-methyl-2-pyrrolidone if the amine becomes deprotonated (free base).

The Golden Rule: The molecule must remain protonated (as the HCl salt) at all times. Any exposure to aqueous base or neutral pH during workup will trigger irreversible cyclization and yield loss.

Scale-Up Workflow Diagram

The following flowchart illustrates the optimized Thionyl Chloride/Ethanol route, highlighting critical control points (CCPs) to prevent lactam formation and manage exotherms.

G Start Starting Material 4-Amino-3-methylbutanoic Acid Step1 Slurry Formation Solvent: Anhydrous Ethanol Temp: 0-5°C Start->Step1 Step2 Reagent Addition (CCP 1) Thionyl Chloride (SOCl2) Rate: Dropwise (Exotherm Control) Step1->Step2 Inert Atmosphere (N2) Step3 Esterification Reflux (60-70°C) for 4-12h Monitor: TLC/HPLC Step2->Step3 Heat Ramp Step4 Concentration (CCP 2) Vacuum Distillation < 40°C Remove SO2/HCl/EtOH Step3->Step4 Step5 Crystallization Solvent: EtOH / Antisolvent: Et2O or MTBE Induce precipitation Step4->Step5 Anhydrous Transfer Lactam RISK: Lactam Impurity (4-methyl-2-pyrrolidone) Step4->Lactam If Neutralized/Heated End Final Product Ethyl 4-amino-3-methylbutanoate HCl White Hygroscopic Solid Step5->End

Figure 1: Critical path for the synthesis of Ethyl 4-amino-3-methylbutanoate HCl, emphasizing the risk of cyclization at the concentration stage.

Troubleshooting Guide (Q&A)

This section addresses real-world scenarios encountered during scale-up (10g to 1kg scale).

Q1: The reaction mixture turned yellow/orange during reflux. Is the product degraded?

Diagnosis: This usually indicates oxidation or thermal degradation due to excessive heating or poor quality Thionyl Chloride (containing sulfur impurities). Solution:

  • Reagent Quality: Ensure Thionyl Chloride is colorless to pale yellow. Dark yellow/red

    
     contains sulfur chlorides (
    
    
    
    ) which discolor the product.
  • Temperature Control: Do not exceed 70°C. The ester bond is stable, but the amine salt can degrade.[1]

  • Remediation: If the product is colored, use activated charcoal during the crystallization step (dissolve in minimal hot ethanol, treat with charcoal, filter, then add antisolvent).

Q2: I see a new peak on HPLC/GC appearing after workup. What is it?

Diagnosis: The most likely impurity is the lactam, 4-methyl-2-pyrrolidone . Mechanism: If you performed an aqueous workup (e.g., washing with


) or allowed the crude oil to sit without excess acid, the free amine attacked the ester.
Corrective Action: 
  • Avoid Aqueous Workup: Do not wash the reaction mixture with water or base.

  • Direct Crystallization: Strip the solvent/excess

    
     under vacuum to a thick oil. Immediately redissolve in a minimal amount of dry ethanol and precipitate with diethyl ether or MTBE (Methyl tert-butyl ether).
    
  • Recovery: Once the lactam is formed, it cannot be easily converted back to the ester. You must restart or accept the yield loss and purify via recrystallization to remove the lactam (which stays in the mother liquor).

Q3: The product is coming out as a sticky oil/gum instead of a solid.

Diagnosis: This is a classic issue with amino acid ester hydrochlorides. It indicates either residual solvent (ethanol) or excess acidity preventing crystal lattice formation. Protocol:

  • Azeotropic Drying: Add toluene to the sticky oil and rotovap again. This helps remove residual ethanol and traces of water.

  • Trituration: Add the antisolvent (Ether/MTBE) and scratch the flask vigorously or use a seed crystal.

  • Cold Storage: Place the oil/solvent mixture in a freezer (-20°C) overnight.

  • Hygroscopicity Check: Ensure the environment is dry (<40% RH). The salt will absorb moisture from the air and turn into a gum.

Q4: Can I use HCl gas in Ethanol instead of Thionyl Chloride?

Answer: Yes, and it is often cleaner for scale-up. Pros: No sulfur byproducts (


), easier workup.
Cons:  Requires precise weight control of HCl gas.
Protocol:  Bubble anhydrous HCl gas into chilled ethanol (0°C) until saturation (approx. 3-4 M concentration), then add the amino acid. Reflux as normal. This method reduces the risk of sulfur-based discoloration.

Detailed Experimental Protocol (Recommended)

Objective: Synthesis of Ethyl 4-amino-3-methylbutanoate HCl (100g Scale).

Reagents:

  • 4-Amino-3-methylbutanoic acid (1.0 eq)[2]

  • Thionyl Chloride (2.0 - 2.5 eq)

  • Ethanol (Anhydrous) (10-15 volumes)

  • MTBE or Diethyl Ether (Antisolvent)

Step-by-Step:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (with

    
     drying tube or 
    
    
    
    line), and a pressure-equalizing addition funnel.
  • Solvation: Charge anhydrous Ethanol (1000 mL) and cool to 0–5°C using an ice/salt bath.

  • Activation: Add Thionyl Chloride (approx. 150 mL) dropwise over 1 hour. Caution: Exothermic. Massive gas evolution (

    
    , HCl). Maintain internal temp < 10°C.[1][3]
    
  • Addition: Add solid 4-Amino-3-methylbutanoic acid (100g) in portions.

  • Reaction: Remove ice bath. Allow to warm to room temperature (RT), then heat to reflux (approx. 78°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show the ester (higher Rf) vs acid (lower Rf).

  • Workup (Critical):

    • Cool to RT.

    • Concentrate under reduced pressure (Rotovap) at < 45°C to remove solvent and excess

      
      .
      
    • Do not wash. Obtain a thick, viscous oil.

  • Purification:

    • Add Toluene (200 mL) and re-evaporate (to azeotrope excess acid/water). Repeat twice.

    • Dissolve the residue in minimal warm anhydrous Ethanol (approx. 100-150 mL).

    • Slowly add MTBE or Diethyl Ether (approx. 600-800 mL) with stirring until turbidity persists.

    • Cool to 0°C or -20°C overnight to crystallize.

  • Isolation: Filter the white solid under nitrogen (hygroscopic!). Wash with cold Ether.[4] Dry in a vacuum oven at 40°C over

    
    .
    

Stability & Storage Data

The stability of the hydrochloride salt is significantly higher than the free base, but environmental factors must be controlled.

ParameterSpecification / LimitReason
Storage Temp 2–8°C (Refrigerated)Retards hydrolysis and cyclization.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidation and moisture uptake.
Humidity < 30% Relative HumidityMaterial is highly hygroscopic (deliquescent).
Shelf Life 12 Months (Desiccated)Ester hydrolysis occurs slowly over time.
Container Amber Glass / Tightly SealedProtects from light and moisture.

Impurity Profile Targets:

  • Lactam (4-methyl-2-pyrrolidone): < 0.5% (HPLC).

  • Free Acid (Hydrolysis): < 1.0%.

  • Loss on Drying (LOD): < 0.5% (indicates solvent removal).

References

  • PubChem. (n.d.).[2] Ethyl 4-amino-3-methylbutanoate hydrochloride. National Library of Medicine. Retrieved February 4, 2026, from [Link][5]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. (Methodology grounding for TMSCl/Alcohol esterification). Retrieved from [Link]

  • Anantharaju, P. G., et al. (2012). Synthesis and Evaluation of Amino Acid Ester Hydrochlorides. Journal of Chemistry.
  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Ethyl 4-amino-3-methylbutanoate hydrochloride. Retrieved from [Link][2]

Sources

Alternative catalysts for the synthesis of Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PREG-INT-004 Subject: Alternative Catalytic Strategies & Troubleshooting for


-Amino Ester Synthesis
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Lactam vs. Linear" Conflict

You are likely encountering a specific bottleneck in the synthesis of Ethyl 4-amino-3-methylbutanoate hydrochloride : the spontaneous cyclization of the free amine into 4-methyl-2-pyrrolidone (the lactam).

Standard hydrogenation protocols (neutral conditions, Raney Ni) often yield high percentages of this lactam impurity because the formed primary amine attacks the ester carbonyl faster than the isolation step can occur. To obtain the hydrochloride salt directly and in high yield, you must arrest this cyclization in situ.

This guide provides validated alternative catalyst systems to Raney Nickel, specifically tailored to suppress lactamization and handle the steric hindrance of the


-methyl group.
Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired salt formation and the undesired lactamization.

ReactionPathway cluster_trap Critical Control Point Precursor Nitrile/Nitro Precursor (Ethyl 3-cyano-3-methylpropionate) Imine Imine Intermediate Precursor->Imine H2 / Cat FreeAmine Free Amine (Unstable Linear) Imine->FreeAmine H2 / Cat Lactam Lactam Impurity (4-methyl-2-pyrrolidone) FreeAmine->Lactam Spontaneous Cyclization (-EtOH) Target Target HCl Salt (Ethyl 4-amino-3-methylbutanoate HCl) FreeAmine->Target HCl (in situ) Protonation

Figure 1: Kinetic competition between lactamization (red path) and salt formation (green path). Success depends on the rate of protonation


 exceeding the rate of cyclization 

.

Catalyst Selection Guide (Hardware Options)

While Raney Nickel is the industry standard, it is often unsuitable for direct acidic hydrogenation due to leaching or safety concerns (pyrophoricity). Below are three superior alternatives for this specific transformation.

Option A: Platinum Oxide (Adam's Catalyst) – The Acid Warrior

Best for: Direct synthesis of the Hydrochloride salt.

  • Mechanism: PtO

    
     is reduced in situ to Pt(0). It is highly robust in strong acidic media (Ethanol/HCl or Acetic Acid).
    
  • Why it works: Unlike Nickel, Platinum resists dissolution in HCl during the reaction time. This allows you to run the hydrogenation in 1.5 - 3.0 equivalents of HCl, instantly trapping the amine as it forms.

  • Selectivity: High.[1][2][3] Minimal secondary amine formation.

Option B: Raney Cobalt – The Selectivity Specialist

Best for: Reducing secondary amine impurities (dimers) if running under neutral/basic conditions.

  • Mechanism: Cobalt is less active than Nickel for carbonyl reduction but highly active for nitrile reduction.

  • Why it works: In nitrile reduction, the intermediate imine can react with the product amine to form a secondary amine. Raney Cobalt suppresses this side reaction significantly better than Raney Nickel.

  • Note: Requires basic or neutral conditions; not suitable for direct HCl salt synthesis in one pot (requires downstream acidification).

Option C: Urushibara Nickel B – The Non-Pyrophoric Alternative

Best for: Safety-restricted labs unable to handle Raney Ni.

  • Mechanism: Precipitated Nickel catalyst prepared by reducing NiCl

    
     with Zinc dust.
    
  • Why it works: It mimics the activity of Raney Ni but is generally non-pyrophoric and easier to prepare/store. "Type B" (base-digested) is most common, but "Type A" (acid-digested) can be used for acidic reductions.

Comparative Data Table
Catalyst SystemMedia CompatibilityPyrophoric?Lactam RiskRecyclability
Raney Ni (Std) Neutral/BasicHigh High (unless protected)Low
PtO

(Adam's)
Strong Acid (HCl) LowVery Low High (Refining)
Raney Cobalt Basic (NH

)
HighMediumMedium
Urushibara Ni Neutral/Weak AcidLowMediumLow

Troubleshooting & FAQs

Issue 1: "My product contains >10% Lactam impurity."

Diagnosis: The reaction environment was not acidic enough, or the workup was too slow/hot. Corrective Action:

  • Switch to PtO

    
     / HCl:  Perform the hydrogenation in Ethanol containing 1.2 to 2.0 equivalents of anhydrous HCl (or H
    
    
    
    SO
    
    
    ).
  • Temperature Control: Keep the reaction temperature below 40°C. Higher temperatures accelerate cyclization

    
     exponentially more than reduction.
    
  • Workup: Do not neutralize the reaction mixture. Evaporate the solvent directly to obtain the salt. If neutralization is required, keep the temperature <5°C.

Issue 2: "The reaction stalls at the imine intermediate."

Diagnosis: Catalyst poisoning or insufficient hydrogen pressure. Nitrile reduction often slows down after 50% conversion due to amine poisoning of the catalyst surface. Corrective Action:

  • Pressure: Increase H

    
     pressure to 5–10 bar (70–145 psi).
    
  • Additives: If using Pt/C or Pd/C, the amine product binds to the metal. Acidic conditions (HCl) actually help here by protonating the amine, preventing it from coordinating to the metal center.

Issue 3: "I see a dimer (secondary amine) impurity."

Diagnosis: The intermediate imine reacted with the newly formed amine. Corrective Action:

  • Dilution: Run the reaction more dilute (0.1 M - 0.2 M).

  • Ammonia: If using Raney Ni/Co, add liquid ammonia or NH

    
    OH to the solvent. This shifts the equilibrium away from secondary amine formation.
    
  • Switch to Cobalt: As noted in Option B, Raney Cobalt is intrinsically more selective for primary amines.

Validated Protocol: Direct Synthesis of HCl Salt

Using Platinum Oxide (Adam's Catalyst)

Safety Warning: Hydrogen gas is flammable. High-pressure reactors must be rated.

  • Preparation: In a high-pressure autoclave, dissolve Ethyl 3-cyano-3-methylpropionate (10.0 g, 1.0 eq) in Ethanol (100 mL).

  • Acidification: Add concentrated HCl (1.5 eq) or ethanolic HCl. Crucial: Ensure the system is anhydrous if possible to prevent ester hydrolysis.

  • Catalyst Addition: Add PtO

    
      (100 mg, 1 wt% loading). Note: PtO
    
    
    
    is not pyrophoric, but handle with care.
  • Hydrogenation: Purge with N

    
     (3x), then H
    
    
    
    (3x). Pressurize to 5 bar (75 psi) . Stir vigorously at 25–30°C for 6–12 hours.
  • Monitoring: Check H

    
     uptake. When uptake ceases, sample for TLC/HPLC.
    
  • Workup:

    • Filter the catalyst over a pad of Celite.

    • Concentrate the filtrate in vacuo at <40°C.

    • Result: The residue is the crude Ethyl 4-amino-3-methylbutanoate Hydrochloride .

    • Purification: Recrystallize from Ethanol/Et

      
      O if necessary.
      

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected ImpurityType Identify Impurity/Issue Start->ImpurityType Lactam Lactam (Cyclic) ImpurityType->Lactam Dimer Secondary Amine ImpurityType->Dimer Stalled Incomplete Rxn ImpurityType->Stalled Sol_Lactam ACTION: 1. Use PtO2 + HCl 2. Lower Temp (<30°C) 3. Avoid aqueous workup Lactam->Sol_Lactam Sol_Dimer ACTION: 1. Switch to Raney Cobalt 2. Add NH3/NH4OH 3. Dilute Reaction Dimer->Sol_Dimer Sol_Stalled ACTION: 1. Increase Pressure (>5 bar) 2. Check for Halogen poisons 3. Add fresh catalyst Stalled->Sol_Stalled

Figure 2: Decision matrix for resolving common synthetic failures.

References

  • ThalesNano. "Fast and Continuous Transfer Hydrogenation of Aromatic Nitriles to Amines." ThalesNano Application Notes. Link

  • Organic Chemistry Portal. "Synthesis of γ-lactams and Amino Acids." Organic Chemistry Portal. Link

  • Common Organic Chemistry. "Nitrile to Acid/Amine Hydrolysis Conditions." Common Organic Chemistry. Link

  • RSC Publishing. "Difference between Urushibara nickel and Raney nickel." Royal Society of Chemistry / Stack Exchange. Link

  • PubChem. "Ethyl 4-amino-3-methylbutanoate Compound Summary." National Library of Medicine. Link

  • ResearchGate. "Hydrogenation of dinitriles over Raney®-Ni catalyst." ResearchGate.[3] Link

Sources

How to remove byproducts from Ethyl 4-amino-3-methylbutanoate hydrochloride reactions

[1]

Technical Overview: The Chemistry of Contamination

Before troubleshooting, it is critical to understand the "Why."[1] This compound is a

11
  • The Primary Threat (Lactamization): Under neutral or basic conditions, the free amine (

    
    ) attacks the ester carbonyl (
    
    
    ), ejecting ethanol and cyclizing to form 4-methylpyrrolidin-2-one (a
    
    
    -lactam).[1] This reaction is intramolecular and entropically favored.[1]
  • The Secondary Threat (Hydrolysis): Presence of moisture converts the ester back to the parent amino acid (4-amino-3-methylbutanoic acid ), breaking the ester bond.[1]

Key Takeaway: The hydrochloride salt form is your protection.[1] It protonates the amine (

1Never1

Troubleshooting Dashboard (Q&A)

Q1: My product is an oil that refuses to crystallize. How do I induce precipitation?

Diagnosis: "Oiling out" suggests the presence of residual solvent (often Ethanol) or lactam impurities disrupting the crystal lattice.[1] Corrective Action:

  • Solvent Swap: Evaporate the crude oil to dryness.[1] Redissolve in a minimal amount of warm Isopropanol (IPA) or Ethanol (EtOH) .[1]

  • Anti-solvent Addition: While stirring rapidly, add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until turbidity persists.[1]

  • Thermal Shock: Place the turbid mixture at -20°C. If oil separates again, reheat to redissolve and cool slower (ambient

    
     4°C 
    
    
    -20°C).
  • Seed Crystal: If available, add a micro-spatula of pure crystal at the cloud point.[1]

Q2: NMR shows a persistent impurity at 2.0-3.5 ppm and loss of the ethyl group signals.[1] What is it?

Diagnosis: This is likely 4-methylpyrrolidin-2-one (the lactam).[1] It forms if the reaction mixture was not acidic enough or was heated too long after the HCl was consumed.[1] Corrective Action (The "Acid Wash" Protocol): Since the lactam is a neutral organic molecule and your product is an ionic salt:

  • Dissolve the crude material in Water (minimal volume).[1]

  • Wash the aqueous phase 3x with Dichloromethane (DCM) or Ethyl Acetate .[1] The lactam will partition into the organic layer.[1]

  • Evaporate the aqueous layer (lyophilization is best) to recover the purified amine ester HCl.[1]

Q3: The product has a yellow/brown tint. How do I remove the color without degrading the ester?

Diagnosis: Oxidation byproducts or trace polymerization.[1] Corrective Action:

  • Dissolve the salt in Methanol .[1]

  • Add Activated Carbon (5% w/w).[1]

  • Stir for 30 minutes at room temperature (Do NOT heat, as carbon can catalyze hydrolysis/cyclization in some contexts).

  • Filter through a Celite pad.[1]

  • Concentrate and recrystallize.[1][2][3]

Q4: My yield is low, and I see the free acid (starting material).

Diagnosis: Incomplete esterification or moisture-induced hydrolysis. Corrective Action:

  • Drive the Equilibrium: If using Ethanol/HCl, ensure anhydrous conditions. Add a drying agent (e.g., Triethyl orthoformate) or use a Dean-Stark trap if scaling up (though difficult with HCl gas).[1]

  • Re-treatment: Redissolve the crude in absolute ethanol and add fresh Thionyl Chloride (

    
    ) or TMSCl (Trimethylchlorosilane) to reconvert the acid to the ester.[1]
    

Deep Dive Protocols

Protocol A: Removal of Lactam Impurity (Extraction Method)

Use this when Lactam content > 5%.[1]

StepReagent/SolventConditionPurpose
1 Distilled WaterAmbientDissolve crude salt.[1] Product (

) goes into water.[1]
2 Dichloromethane (DCM)Extraction (3x)Lactam (Neutral) moves to DCM.[1] Product stays in water.[1]
3 Aqueous PhaseEvaporationRemove water to recover salt.
4 Ethanol/Et2OCrystallizationFinal polish of the solid.[1]
Protocol B: Recrystallization (Standard)

Use for general purification of the HCl salt.[1]

  • Dissolution: Place crude solid in a flask. Add absolute Ethanol (approx. 3-5 mL per gram of solid).[1] Heat to 50°C until dissolved.

  • Filtration: If particulates exist, filter hot.[1]

  • Precipitation: Remove from heat. Add Diethyl Ether (approx. 10-15 mL per gram) slowly.

  • Crystallization: Let stand at room temperature for 1 hour, then refrigerate (4°C) overnight.

  • Collection: Filter the white needles under inert gas (Nitrogen) to prevent moisture absorption.[1] Wash with cold Ether.[1]

Visualization: Impurity Management Workflow

The following logic flow illustrates the decision-making process for purification based on the specific impurity detected.

PurificationLogicStartCrude Ethyl 4-amino-3-methylbutanoate HClAnalysisAnalyze (H-NMR / HPLC)Start->AnalysisDecisionIdentify Major ImpurityAnalysis->DecisionLactamImpurity: Lactam(Neutral Cyclic Amide)Decision->LactamCyclizedFreeAcidImpurity: Free Acid(Hydrolysis Product)Decision->FreeAcidHydrolyzedColorImpurity: Colored/TarryDecision->ColorOxidizedExtractProtocol A:Partition (Water/DCM)Lactam enters Organic LayerLactam->ExtractResynthesisRe-esterify:EtOH + SOCl2 or TMSClFreeAcid->ResynthesisCarbonActivated Carbon Treatment(MeOH Solution)Color->CarbonRecrystProtocol B:Recrystallize (EtOH/Ether)Extract->RecrystResynthesis->RecrystCarbon->RecrystFinalPure Product(White Crystalline Solid)Recryst->Final

Caption: Decision tree for selecting the appropriate purification protocol based on impurity profile.

References

  • Li, J., & Sha, Y. (2008).[1][4] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[1][4] Retrieved February 4, 2026, from [Link][1]

  • PubChem. (n.d.).[1][5] Ethyl 4-amino-3-methylbutanoate hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]

  • Manne, S. R., et al. (2018).[1][6] Synthesis of

    
    -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate. ResearchGate. Retrieved February 4, 2026, from [Link]
    

Technical Support Center: Enhancing the Solubility of Ethyl 4-amino-3-methylbutanoate Hydrochloride for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-amino-3-methylbutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for achieving optimal solubility of this compound in your experimental assays. As a hydrochloride salt, this compound is designed for enhanced aqueous solubility compared to its free base form.[1] However, challenges in achieving the desired concentration or maintaining stability in solution can still arise. This document provides a structured, question-and-answer-based approach to navigate these potential issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving Ethyl 4-amino-3-methylbutanoate hydrochloride?

A1: For initial attempts, sterile, nuclease-free water or a common biological buffer (e.g., PBS, pH 7.4) is the recommended starting point. Hydrochloride salts of small molecules are generally formulated to be soluble in aqueous solutions.[2]

Underlying Principle: The hydrochloride salt form of an amine-containing compound introduces a positive charge on the nitrogen atom, which can participate in favorable ion-dipole interactions with water, thereby enhancing aqueous solubility compared to the neutral free base.[3]

Quick Protocol:

  • Weigh the desired amount of Ethyl 4-amino-3-methylbutanoate hydrochloride in a sterile tube.

  • Add a small volume of sterile water or buffer to create a concentrated stock solution (e.g., 10 mM or 100 mM).

  • Vortex briefly and observe for dissolution. Gentle warming (to 37°C) or sonication can be applied to aid dissolution if necessary.

Q2: My compound is not dissolving sufficiently in water or PBS. What should I try next?

A2: If aqueous solubility is limited, the next recommended step is to use an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice.[2]

Expert Insight: While the hydrochloride salt is intended to be water-soluble, the overall hydrophobicity of the ethyl ester and methylbutanoate backbone can still limit solubility at high concentrations. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of small molecules.

Workflow for Organic Solvent Stock Preparation:

G start Start: Need to Solubilize Ethyl 4-amino-3-methylbutanoate HCl aq_sol Attempt Dissolution in Water or PBS start->aq_sol is_soluble_aq Is it soluble at the desired concentration? aq_sol->is_soluble_aq success Success! Prepare fresh solutions daily. Store stock at -20°C or -80°C. is_soluble_aq->success Yes dmso_sol Prepare Concentrated Stock in DMSO is_soluble_aq->dmso_sol No stability_check Consider Ester Hydrolysis: - Perform pH stability test - Use fresh solutions success->stability_check dilution_test Dilute into Aqueous Buffer dmso_sol->dilution_test precipitates Does it precipitate? dilution_test->precipitates precipitates->success No troubleshoot Troubleshoot Precipitation: - Lower stock concentration - Adjust pH of assay buffer - Use co-solvents (e.g., ethanol) - Add surfactant (e.g., Pluronic F-68) precipitates->troubleshoot Yes troubleshoot->dilution_test

Caption: A step-by-step decision tree for solubilizing the compound.

References

  • Ho, D. K., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry. [Link]

  • LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Purdue University. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Roberts, K. D., & Anderson, G. L. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

Sources

Technical Support Center: Stability & Storage of Ethyl 4-amino-3-methylbutanoate HCl

[1][2]

Reference ID: TSC-PREG-INT-004 Date Last Updated: 2025-10-24 Subject: Preventing Degradation of Ethyl 4-amino-3-methylbutanoate Hydrochloride (Pregabalin Ethyl Ester HCl)[1][2]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7), a critical intermediate in the synthesis of GABA analogs like Pregabalin.[1][2]

The Core Problem: This compound is chemically deceptive.[2] While the hydrochloride salt appears stable as a solid, it sits on a "knife-edge" of stability.[1] It is prone to two distinct degradation pathways: Lactamization (cyclization) and Hydrolysis .[2] Mismanagement of storage temperature or moisture content can lead to the rapid formation of 4-isobutylpyrrolidin-2-one (Pregabalin Lactam), a difficult-to-remove impurity.[1][2]

This guide provides the mechanistic insight and strict protocols required to maintain the integrity of your material.

Module 1: The Enemy Within (Mechanistic Understanding)[1][2]

Q: Why is my purity dropping even though I stored the compound in the fridge?

A: "Fridge temperature" (4°C) is often insufficient if moisture control is neglected. The degradation is driven by the thermodynamic preference for the molecule to cyclize into a 5-membered lactam ring.[1]

The Mechanism:

  • The Trigger: The ethyl ester is electrophilic (reactive).[2] The amine group on the other end of the chain is nucleophilic.

  • The Shield: In the Hydrochloride (HCl) salt form, the amine is protonated (

    
    ), rendering it non-nucleophilic.[2] This is your primary protection.[2]
    
  • The Failure Mode: If the material absorbs moisture (hygroscopic), the crystal lattice loosens.[2] Micro-environments of neutral pH can form, or water can act as a bridge, allowing the amine to deprotonate transiently.

  • The Result: The free amine attacks the ester carbonyl, ejecting ethanol and forming 4-isobutylpyrrolidin-2-one .[1][2] This reaction is irreversible and accelerates exponentially with pH > 6 and temperature > 20°C.[2]

Q: How do I distinguish between Hydrolysis and Lactamization?

A: It depends on your environment.

  • Lactamization (Cyclization): Dominates in neutral-to-basic conditions or dry heat.[1][2] Result: Loss of ethyl group, formation of a cyclic amide.

  • Hydrolysis: Dominates in acidic, aqueous environments.[2] Result: The ester bond breaks, yielding the free amino acid (Pregabalin) and ethanol.[2]

Visualizing the Degradation Pathways The following diagram illustrates the "Fork in the Road" for degradation:

DegradationPathwaysCompoundEthyl 4-amino-3-methylbutanoate(HCl Salt Form)MoistureMoisture / Aqueous AcidCompound->MoistureBasepH > 6 / NeutralizationCompound->BaseHydrolysisHydrolysis PathwayMoisture->HydrolysisSlowCyclizationLactamization Pathway(Intramolecular)Base->CyclizationRapidProductAFree Amino Acid(Pregabalin) + EthanolHydrolysis->ProductAProductB4-isobutylpyrrolidin-2-one(Lactam Impurity)Cyclization->ProductB

Caption: Figure 1. The dual degradation pathways.[2] The HCl salt prevents the "Base" pathway, but moisture can enable the "Hydrolysis" pathway.

Module 2: Storage & Handling Protocols

Q: What are the absolute "Gold Standard" storage conditions?

A: Do not treat this as a standard organic solid. Treat it as a hygroscopic, reactive intermediate.[2]

ParameterStandard RequirementExplanation
Temperature -20°C (Freezer) Significantly slows kinetic rate of lactamization. 4°C is acceptable for <1 week use.[1][2]
Atmosphere Inert Gas (Argon/N2) Oxygen is not the primary threat; moisture in the air is. Backfilling with Argon displaces humid air.[2]
Container Amber Glass + Parafilm Amber protects from light (minor threat).[2] Parafilm ensures the screw cap does not loosen during thermal contraction in the freezer.
Desiccation Required Store the vial inside a secondary jar containing silica gel or molecular sieves.
Q: I need to use the free base for a reaction. How long can it sit?

A: Zero minutes. If your protocol requires neutralizing the HCl salt (e.g., using TEA or Carbonate) to perform a coupling reaction, you must generate the free base in situ.[2]

  • Never isolate the free base of ethyl 4-amino-3-methylbutanoate for storage.[1][2]

  • Once neutralized, the "clock starts" on cyclization.[2] In solution at room temperature, significant lactam formation can occur within 1-2 hours.[1][2]

Module 3: Troubleshooting & Analysis

Q: The solid has clumped together.[2] Is it still good?

A: Clumping indicates moisture absorption (hygroscopicity).[2]

  • Immediate Action: Do not heat to dry. Heating a moist amino ester salt will trigger rapid hydrolysis.[2]

  • Test: Run a standard HPLC or H-NMR. If the purity is >95%, dry it in a vacuum desiccator (room temp, <10 mbar, over

    
    ) for 24 hours. If purity is <95%, recrystallization is required.[2]
    
Q: How do I detect the Lactam Impurity (Impurity C)?

A: The lactam is non-polar compared to the amino ester.

  • TLC: The lactam will have a significantly higher Rf value than the amino ester HCl (which often stays at the baseline in non-polar solvents).

  • H-NMR: Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the shift of the protons adjacent to the nitrogen.[1]

Decision Tree: Handling Stored Material

StorageWorkflowStartRetrieve Materialfrom StorageCheckVisualVisual Inspection:Clumping/Color Change?Start->CheckVisualClumpedYes (Clumped)CheckVisual->ClumpedFreeFlowNo (Free Flowing)CheckVisual->FreeFlowAnalyzeRun HPLC/NMRClumped->AnalyzeUseProceed to ExperimentFreeFlow->UseDryVacuum Desiccate(No Heat)Analyze->DryPurity > 98%PurifyRecrystallize(IPA/Ether)Analyze->PurifyPurity 90-98%DiscardDiscard if >5% LactamAnalyze->DiscardPurity < 90%

Caption: Figure 2. Workflow for assessing material integrity before use.

References

  • PubChem. (n.d.).[2] Ethyl 4-amino-3-methylbutanoate hydrochloride | C7H16ClNO2.[1][2] National Library of Medicine.[2] Retrieved October 24, 2025, from [Link]

  • Syntharise Chemical Inc. (n.d.).[2] Pregabalin Ethyl Ester 10g | #215b. Retrieved October 24, 2025, from [Link][2]

  • Hay, R. W., & Banerjee, P. (1980).[2][3] Kinetics and mechanism of the hydrolysis of α-amino-acid esters. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link][1][2]

  • Pfizer. (2018).[2] Pregabalin Capsules - Safety Data Sheet. Retrieved from [Link]

Overcoming poor resolution in the chromatography of Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of Ethyl 4-amino-3-methylbutanoate HCl

Executive Summary

You are likely encountering resolution issues due to the "Amino-Ester Paradox." As a precursor to Pregabalin, this molecule contains a primary amine (highly basic,


) and an ethyl ester (hydrophobic but hydrolytically unstable).

Poor resolution in this context usually manifests as:

  • Peak Tailing: Caused by secondary silanol interactions with the amine.[1]

  • Low Retention: The molecule is too polar for standard C18, eluting in the void volume (

    
    ).
    
  • Detection Limits: Lack of a strong chromophore leads to baseline noise masking the peak.

This guide provides three targeted modules to resolve these specific failure modes.

Module 1: The Peak Tailing Crisis

Symptom: Asymmetric peaks (


) overlapping with impurities.
The Mechanism

On standard silica-based columns, residual silanols (


) are ionized to 

at pH > 3.5. Your analyte's amine group (

) acts as an ion-exchange agent, binding electrostatically to these silanols. This creates a "dragging" effect (tailing) that destroys resolution.
Protocol A: The "Acidic Shield" Method (Recommended)

Do NOT use high pH buffers (> pH 7.5) to suppress amine ionization; you will hydrolyze the ester group, destroying your sample.

Step-by-Step Implementation:

  • Column Selection: Switch to a Charged Surface Hybrid (CSH) or a Base-Deactivated C18 column. These have a slight positive surface charge that repels the protonated amine, preventing silanol interaction.

  • Mobile Phase Modifier: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid.

    • Why: TFA is a strong ion-pairing agent. The trifluoroacetate anion (

      
      ) pairs with the protonated amine, neutralizing its charge and forming a more hydrophobic complex that retains better and creates sharper peaks.
      
  • Temperature: Increase column oven to 40°C . This improves mass transfer kinetics, sharpening the peak.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Stationary Phase Standard C18 (5µm)C18 with Embedded Polar Group or CSH C18 (3.5µm)
Buffer pH Neutral (pH 7)Acidic (pH 2.0 - 2.5)
Modifier Formic Acid / Acetate0.05% - 0.1% TFA
Temperature 25°C40°C

Module 2: Retention Failure (Elution in Void)

Symptom: The peak elutes too early (


 min), co-eluting with the solvent front.
The Logic

The ethyl chain provides some hydrophobicity, but the charged amine makes the molecule extremely polar. Standard Reversed-Phase (RP) often fails to retain it.

Protocol B: HILIC Mode (The "Polar Switch")

If RP-HPLC fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for small, polar amines.

  • Column: Silica or Amide-functionalized HILIC column.

  • Mobile Phase A: 100% Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0).

  • Gradient: Start High Organic (95% B)

    
     Lower Organic (70% B).
    
    • Note: In HILIC, water is the "strong" solvent. Increasing water elutes the compound.

Protocol C: Ion-Pairing Reagent (If sticking to RP)

If you must use a C18 column, you need a "chemical anchor."

  • Reagent: Sodium Octanesulfonate (5-10 mM).

  • Mechanism: The sulfonate tail binds to the C18 stationary phase, while the negative head group binds to your amine. This artificially increases retention.

  • Warning: Ion-pairing reagents are difficult to wash out of columns. Dedicate a specific column to this method.

Module 3: The "Invisible" Peak (Detection)

Symptom: Poor Signal-to-Noise (S/N) ratio makes integration impossible.

The Physics

Ethyl 4-amino-3-methylbutanoate lacks a conjugated


-system (aromatic ring). It has negligible UV absorbance above 210 nm.
Protocol D: Visualization Strategies

Strategy 1: Low-UV Optimization (Simplest)

  • Wavelength: 205 nm or 210 nm.

  • Constraint: You cannot use Acetate or Formate buffers (they absorb at 210 nm). You must use Phosphate buffer (

    
    ) or low concentrations of TFA (<0.05%), as they are UV-transparent.
    

Strategy 2: Derivatization (Highest Sensitivity) If quantifying trace impurities, react the primary amine with OPA (o-Phthalaldehyde) or FMOC-Cl .

  • Reaction: Pre-column (automated in injector).[2]

  • Result: The molecule becomes highly fluorescent.

  • Detection: Fluorescence Detector (FLD) - Ex: 340 nm, Em: 450 nm.[2][3]

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting this specific molecule.

TroubleshootingLogic Start START: Poor Resolution CheckRetention Is k' < 1.5? (Elutes in Void) Start->CheckRetention CheckShape Is Peak Tailing? (As > 1.5) CheckRetention->CheckShape No (Retention OK) HILIC Solution: Switch to HILIC Mode (Amide Column) CheckRetention->HILIC Yes (Polarity Issue) CheckUV Is S/N Ratio Low? CheckShape->CheckUV No (Shape OK) AcidicShield Solution: Acidic Shield Protocol (TFA + CSH Column) CheckShape->AcidicShield Yes (Silanol Interaction) Deriv Solution: OPA Derivatization or CAD Detection CheckUV->Deriv Yes (Trace Analysis) UVOpt Solution: Phosphate Buffer @ 210 nm CheckUV->UVOpt Yes (Major Component) IonPair Solution: Add Ion-Pair Reagent (Octanesulfonate) AcidicShield->IonPair If Tailing Persists

Caption: Logical workflow for diagnosing resolution failures based on retention, peak symmetry, and detection limits.

Frequently Asked Questions (FAQs)

Q: Can I use a standard Phosphate buffer at pH 7.0? A: No. While phosphate is UV transparent, pH 7.0 leaves silanols fully ionized (


), causing maximum tailing for the amine. Furthermore, ester hydrolysis is accelerated at neutral-to-basic pH over long runs. Always maintain pH < 3.0 for this molecule.

Q: I see a second peak growing over time. What is it? A: This is likely 4-amino-3-methylbutanoic acid (the hydrolysis product). This occurs if your mobile phase is too basic or if the sample sits in an aqueous solution for too long.

  • Fix: Prepare samples in 90% Acetonitrile (anhydrous) and keep the autosampler at 4°C.

Q: Why not use Triethylamine (TEA) to block silanols? A: TEA is an older method ("Silanol Blocker"). While it works, it is chemically harsh on columns and incompatible with LC-MS (signal suppression). The TFA (Protocol A) or CSH Column approach is cleaner and more modern.

Q: Is this method applicable to the chiral separation of the enantiomers? A: No. The protocols above separate the amino-ester from impurities. For Chiral Resolution (separating the (R) and (S) enantiomers), you cannot use C18. You must use a polysaccharide-based column (e.g., Chiralpak IA or AD-H ) using a Normal Phase mode (Hexane/Ethanol/DEA) or Polar Organic mode.

References

  • Vertex AI Search. (2023).[4] Chromatographic separation of Pregabalin and its ethyl ester impurity. 5

  • Restek Corporation. (2018).[6] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. 1[7][8]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. 9

  • National Institutes of Health (PubChem). (n.d.). Ethyl 4-amino-3-methylbutanoate hydrochloride. 10

  • Element Lab Solutions. (n.d.). HPLC UV detection - Wavelength Selection. 11

Sources

Identifying and characterizing unknown peaks in Ethyl 4-amino-3-methylbutanoate hydrochloride NMR

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Structural Elucidation Group Subject: Technical Guide: NMR Characterization & Impurity Profiling of Ethyl 4-amino-3-methylbutanoate HCl

Introduction

You are likely working with Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7), a critical


-amino acid derivative often used as a precursor in the synthesis of GABA analogs (similar to Pregabalin or Phenibut).[1][2]

In my experience supporting process chemistry teams, the spectral analysis of this molecule is frequently complicated by its inherent instability. As a


-amino ester, it is thermodynamically predisposed to intramolecular cyclization, forming a lactam.[1][2] This guide moves beyond basic peak assignment to help you troubleshoot "ghost peaks" and validate sample integrity.

Part 1: The Baseline Spectrum (Target Validation)

Before characterizing unknowns, you must establish the "Gold Standard" spectrum.[1][2] The molecule possesses a chiral center at C3, rendering the geminal protons at C2 and C4 diastereotopic .[2] They will not appear as simple doublets or triplets but as complex multiplets (ABX or AB systems).[1][2]

Solvent Recommendation: DMSO-


 is preferred over CDCl

or D

O for initial quality control because it stabilizes the ammonium salt and allows visualization of the exchangeable NH

protons.[1][2]
Table 1: Expected H NMR Shifts (DMSO- , 400 MHz)
Proton GroupTypeApprox. Shift (

ppm)
MultiplicityIntegrationStructural Insight
NH

Amine8.0 – 8.3 Broad Singlet3HDisappears in D

O shake.[1][3]
O-CH

-CH

Ester4.08 Quartet (

Hz)
2HDiagnostic for ester integrity.[1][3]
H-4 (a/b)

-CH

2.80 – 2.95 Multiplet (dt/ddd)2HDiastereotopic; adjacent to chiral center.[1][2][3]
H-2 (a/b)

-CH

2.30 – 2.55 Multiplet (dd)2HOften overlaps with DMSO/solvent peaks.[1][2][3]
H-3

-CH
2.15 – 2.25 Multiplet1HThe chiral methine.[1][3]
O-CH

-CH

Ester1.19 Triplet (

Hz)
3HCoupled to the quartet at 4.[1][3]08.
C3-CH

Methyl0.95 Doublet (

Hz)
3HDiagnostic for the 3-methyl substitution.[1][2][3]

Scientist’s Note: If the quartet at 4.08 ppm and triplet at 1.19 ppm are missing or have non-stoichiometric integration, your sample has degraded.

Part 2: Troubleshooting Unknown Peaks (The "Ghost" Signals)

The most common support tickets I receive regarding this molecule involve extra peaks in the aliphatic region (1.5–3.5 ppm).[1][2] These are rarely random contaminants; they are usually mechanistic byproducts.[1][2]

Scenario A: The "Lactam" Impurity

Symptom: You see new multiplets emerging around 1.9–3.2 ppm and a loss of the ethyl ester signals.[1][2] Diagnosis: 4-Methyl-2-pyrrolidinone (Lactamization).[1][2] Mechanism: Under neutral or basic conditions (or even long-term storage), the free amine attacks the ester carbonyl, ejecting ethanol and forming a stable 5-membered ring.[2]

  • Key Marker 1: Appearance of a new methyl doublet slightly downfield (shift depends on solvent).[1][2]

  • Key Marker 2: Total absence of the O-Ethyl signals (4.1 ppm / 1.2 ppm).[1][2]

  • Key Marker 3: Appearance of free Ethanol (triplet at 1.06 ppm, quartet at 3.44 ppm in DMSO).[1][2]

Scenario B: Hydrolysis (The Acid)

Symptom: Ethyl signals are gone, but no new ring peaks appear.[2] The NH signal shifts.[1][2][4] Diagnosis: 4-Amino-3-methylbutanoic acid (Free Acid).[1][2] Mechanism: Hygroscopic HCl salts absorb water, leading to ester hydrolysis.[1][2]

  • Confirmation: Run the sample in D

    
    O. The 
    
    
    
    -protons (H-2) will shift slightly upfield due to the change from Ester (
    
    
    2.[1][2]4) to Acid (
    
    
    2.2).[1][2]
Scenario C: Rotational Isomers?

Question: "I see split peaks for the methyl group. Is this a rotamer?" Answer: Unlikely. This is a linear chain.[1][2] If you see "shadow" peaks (e.g., a small doublet next to the main methyl doublet), you likely have a diastereomeric impurity (if the starting material wasn't enantiopure) or a regioisomer (e.g., 3-amino-2-methyl isomer) from the synthesis step.

Part 3: Diagnostic Workflows (Q&A)

Q1: My integration values for the ethyl group are 1.8H instead of 2.0H. Is my compound impure?

A: Not necessarily, but it is a red flag.[2]

  • Relaxation Delay (

    
    ):  The ethyl protons have longer 
    
    
    
    relaxation times than the backbone.[1][2] If your
    
    
    is too short (< 1 sec), you are under-integrating them.[1][2] Increase
    
    
    to 5–10 seconds and re-acquire.
  • Hygroscopicity: Weighing errors due to water absorption can affect internal standard calculations, but relative integration (Ethyl vs. Methyl) should remain 2:3. If it is 1.8:3, you have a non-ethyl impurity overlapping the methyl region or partial hydrolysis.[1][2]

Q2: How do I definitively distinguish the Lactam from the Linear Ester?

A: Use the "Ethanol Ejection" Test . The formation of the lactam releases one equivalent of ethanol.[1][2]

  • Check the spectrum for Ethanol peaks (Triplet ~1.06 ppm, Quartet ~3.44 ppm in DMSO).[1][2]

  • If you see Ethanol and the Ethyl ester peaks are diminished, lactamization is active.[1][2]

  • Pro-Tip: Add a drop of D

    
    O.[1][2] The Amide NH of the lactam (~7.5 ppm) exchanges much slower than the Ammonium NH
    
    
    
    of the linear salt.[1][2]
Q3: There is a broad hump at 3.5–4.0 ppm.[1][2] What is it?

A: This is likely Water interacting with the Ammonium salt.[1][2] In DMSO-


, dissolved water usually appears at 3.33 ppm.[1][2] However, in the presence of an amine salt (

), the water proton exchanges with the ammonium protons, broadening the peak and shifting it downfield.[2]
  • Fix: Perform a D

    
    O shake. If the hump disappears and the HDO peak becomes sharp at ~4.8 ppm, it was water exchange.[2]
    

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of your molecule and how to map NMR signals to these pathways.

G Start Ethyl 4-amino-3-methylbutanoate HCl (Linear Ester) NMR: Ethyl Qt (4.1), Tr (1.2) Lactam 4-Methyl-2-pyrrolidinone (Lactam) NMR: Ring Muls (1.9-3.2) NO Ethyl Signals Start->Lactam Cyclization (- EtOH) (Basic pH / Heat) Acid 4-Amino-3-methylbutanoic Acid (Hydrolysis Product) NMR: Shifted Alpha-CH2 NO Ethyl Signals Start->Acid Hydrolysis (+ H2O) (Acidic/Moisture) Ethanol Ethanol (Byproduct) NMR: Qt (3.44), Tr (1.06) Start->Ethanol Released during Cyclization

Caption: Degradation pathways of Ethyl 4-amino-3-methylbutanoate. Red path indicates irreversible cyclization; Yellow path indicates hydrolysis.[1][2]

Part 5: Experimental Protocol for Unknown ID

Objective: Isolate and identify the "Unknown" peak at


 2.10 ppm.
  • Sample Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . Ensure the tube is clean and dry.[1][2]
    
  • Acquisition:

    • Run standard 1H NMR (16 scans).[1][2]

    • Crucial: Run a COSY (Correlation Spectroscopy) experiment.

  • Analysis:

    • Locate the unknown peak at 2.10 ppm.[1][2][4]

    • Check for cross-peaks in COSY.[1][2]

    • If 2.10 correlates to a peak at ~3.2 ppm: This confirms a ring system (CH

      
      -CH
      
      
      
      coupling in pyrrolidone).[1][2]
    • If 2.10 correlates only to methyl doublet: It belongs to the linear backbone.[1][2]

  • Spiking (The Ultimate Validation):

    • Add a micro-spatula of authentic 4-methyl-2-pyrrolidinone (if available) or Ethanol to the tube.[1][2]

    • If the unknown peaks grow, identity is confirmed.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 15578558, Ethyl 3-amino-3-methylbutanoate hydrochloride. (Note: Isomeric reference for shift comparison). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][4][5] Chem., 62(21), 7512–7515.[1][2] (Standard for solvent impurity identification).[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of

    
    -Lactams. (Mechanistic background on amino ester cyclization). Retrieved from [Link]
    

Sources

Technical Support Center: Stability Optimization for Ethyl 4-amino-3-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adjusting pH for optimal stability of Ethyl 4-amino-3-methylbutanoate hydrochloride Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Lactamization Trap"

Do not attempt to buffer this compound at neutral pH (7.0–7.4).

Ethyl 4-amino-3-methylbutanoate hydrochloride is a


-amino ester. Its stability profile is governed by a critical kinetic competition between protonation  and intramolecular cyclization .

In its hydrochloride salt form, the terminal amine is protonated (


), rendering it non-nucleophilic and stable. However, upon dissolution in water at pH > 5, the amine deprotonates (

). Because the amine and ester are separated by three carbons, the molecule undergoes rapid, entropy-driven intramolecular nucleophilic attack to form a 5-membered lactam ring (pyrrolidinone derivative), releasing ethanol.

Optimal Stability Window:


 (Strictly Acidic)

Troubleshooting Guide (Q&A)

Q1: I dissolved the HCl salt in PBS (pH 7.4) for a bioassay, and the purity dropped by 40% in 1 hour. What happened?

A: You triggered the "Lactamization Trap." At pH 7.4, a significant fraction of the amine exists as the free base. Unlike intermolecular reactions which are slow at low concentrations, this is an intramolecular reaction (zero-order in reactant concentration relative to collision probability). The amine "bites" the ester tail, forming 4-methylpyrrolidin-2-one (or its isomer depending on specific stereochemistry). This reaction is irreversible under mild conditions.

  • Correction: If an aqueous assay is mandatory, prepare the solution immediately before use in a slightly acidic buffer (e.g., Citrate pH 4.0–5.0) if your biological target tolerates it. If neutral pH is required, you must accept that the compound is degrading in real-time (

    
     can be minutes at room temperature).
    
Q2: My solution turned cloudy after adjusting the pH to 8.0 for extraction. Is this the product precipitating?

A: It is likely the Free Base initially, followed rapidly by degradation products. While the free base of ethyl 4-amino-3-methylbutanoate is an oil or low-melting solid that may separate from water, holding it at pH 8.0 allows the cyclization to proceed rapidly. The resulting lactam is often more water-soluble than the ester free base, but if you see oiling out, it is the transient free base.

  • Correction: Perform extractions at

    
     (ice bath). Add base only immediately before adding the organic solvent (DCM or EtOAc). Do not let the aqueous basic phase stand.
    
Q3: Can I store the stock solution in DMSO?

A: Yes, but with caveats. DMSO is aprotic, but "wet" DMSO can still facilitate proton transfer. The HCl salt is generally stable in dry DMSO. However, if you dilute this DMSO stock into a neutral aqueous buffer, degradation begins immediately.

  • Correction: Store stocks as high-concentration aliquots in anhydrous DMSO at

    
    . Avoid freeze-thaw cycles that introduce atmospheric moisture.
    

The Stability Mechanism (Visualized)

The diagram below illustrates the kinetic fate of the molecule. Note that the Green path is the only stable state. The Red path is the degradation cascade triggered by pH adjustment.

StabilityPathways Salt HCl Salt Form (Protonated Amine) STABLE FreeBase Free Base (Reactive Amine) TRANSIENT / UNSTABLE Salt->FreeBase pH > 5.0 (Deprotonation) FreeBase->Salt pH < 3.0 (Acidification) Lactam Lactam (Cyclized Product) DEAD END FreeBase->Lactam Rapid Intramolecular Cyclization (k1) Hydrolysis Free Acid (Hydrolysis Product) FreeBase->Hydrolysis Direct Hydrolysis (Slow, k2)

Figure 1: The pH-dependent degradation pathway. The transition from Salt to Free Base triggers the rapid, irreversible formation of the Lactam.

Operational Protocols

Protocol A: Preparation of Stable Aqueous Solutions

Use this protocol if you must handle the compound in water for HPLC or short-term assays.

ParameterSpecificationReason
Solvent 0.1% Formic Acid or 0.1% TFA in WaterMaintains pH ~2–3, ensuring amine protonation.
Temperature

(Ice Bath)
Slows down any residual hydrolysis kinetics.
Shelf Life < 4 HoursEven at acidic pH, ester hydrolysis (acid-catalyzed) eventually occurs, though slowly.
Container Glass or PolypropyleneAvoid basic glass surfaces if working with trace amounts.
Protocol B: "Cold-Flash" Free Base Extraction

Use this protocol if you need to isolate the free amine for a chemical reaction (e.g., amide coupling).

  • Preparation:

    • Cool the aqueous solution of the HCl salt to

      
      .
      
    • Pre-cool the organic solvent (DCM or Ethyl Acetate) to

      
      .
      
  • Biphasic Setup:

    • Add the organic solvent to the aqueous salt solution before adding base.

  • Neutralization:

    • Add a stoichiometric amount of cold saturated

      
       or 
      
      
      
      solution.
  • Rapid Extraction:

    • Immediately shake vigorously for 30 seconds.

    • Separate layers instantly.

  • Stabilization:

    • Dry the organic layer over

      
       (which is slightly acidic/neutral) rather than basic drying agents.
      
    • Proceed to the next reaction step immediately. Do not concentrate to dryness unless absolutely necessary, as the high concentration in the evaporation flask accelerates intermolecular polymerization or cyclization.

References

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier.
  • Hokestra, M. S., et al. (1997).[1] "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development. (Describes the handling of the specific isobutyl analog and lactamization risks).

  • Bundgaard, H. (1989). "Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities." Elsevier Science. (Kinetics of intramolecular aminolysis in gamma-amino esters).
  • PubChem. (n.d.).[2][3][4] "Ethyl 4-amino-3-methylbutanoate hydrochloride."[2][5][6] National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

Comparing the efficacy of Ethyl 4-amino-3-methylbutanoate hydrochloride with other GABA analogs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl 4-amino-3-methylbutanoate hydrochloride (referred to herein as E-AMB ) against established GABA analogs such as Pregabalin, Gabapentin, and Phenibut.[1]

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride is the ethyl ester prodrug of 4-amino-3-methylbutanoic acid (also known as


-Methyl-GABA ).[1] Historically significant as a precursor in the structure-activity relationship (SAR) studies that led to the discovery of Pregabalin (Lyrica), this molecule exhibits a distinct pharmacological profile.[1][2]

Unlike Pregabalin, which acts almost exclusively as a ligand for the


 subunit of voltage-gated calcium channels (VGCC), the active metabolite of E-AMB possesses a dual mechanism: it retains moderate affinity for the 

subunit while simultaneously acting as a potent activator of L-Glutamic Acid Decarboxylase (GAD) , the enzyme responsible for synthesizing GABA.[1] This guide evaluates its efficacy, pharmacokinetics, and experimental utility.[1]

Chemical & Pharmacological Profile

Structure-Activity Relationship (SAR)

The efficacy of GABA analogs is dictated by the steric bulk at the 3-position (beta-position) of the GABA backbone.[1]

  • GABA: No substitution. Rapidly metabolized; poor Blood-Brain Barrier (BBB) penetration.[1]

  • 
    -Methyl-GABA (Active metabolite of E-AMB):  Small hydrophobic substitution.[1] Retains some enzyme interaction (GAD activation) but has lower steric bulk than optimal for the 
    
    
    
    binding pocket.
  • Pregabalin (

    
    -Isobutyl-GABA):  Bulky hydrophobic substitution.[1] Optimized for the 
    
    
    
    pocket (Leu-like transport), but loses GAD activation properties.[1]

Figure 1: Structural Evolution and SAR Logic

SAR_Evolution cluster_Analogs GABA Analogs (3-Substituted) GABA GABA (Endogenous Ligand) Methyl 3-Methyl-GABA (Metabolite of E-AMB) Small Alkyl Group GABA->Methyl + Methyl Group (Increases GAD Activation) Isobutyl Pregabalin (3-Isobutyl-GABA) Bulky Alkyl Group Methyl->Isobutyl + Steric Bulk (Optimizes α2δ Binding) E_AMB Ethyl 4-amino-3-methylbutanoate (E-AMB) Methyl->E_AMB + Ethyl Esterification (Prodrug Form for BBB Penetration)

Caption: SAR evolution showing the transition from GABA to E-AMB (prodrug) and Pregabalin.[1] Note the trade-off between GAD activation and


 affinity.
Mechanism of Action (MOA)

E-AMB acts as a lipophilic prodrug.[1] Upon systemic administration, it is hydrolyzed by plasma esterases into


-Methyl-GABA.[1]
ComponentTargetMechanismEffect

-Methyl-GABA
GAD (Enzyme) Allosteric Activation Increases conversion of Glutamate

GABA. (239% activation vs 143% for Pregabalin precursors).[1]

-Methyl-GABA
VGCC (

Subunit)
Inhibition Reduces calcium influx and excitatory neurotransmitter release (Glutamate, Substance P).[1]

Comparative Efficacy Analysis

The following data synthesizes historical binding assays and enzyme kinetics studies comparing E-AMB's active metabolite against standard care.

Enzyme Activation vs. Channel Binding
CompoundGAD Activation (% of Control)

Binding Affinity (

)
Primary Therapeutic Driver
E-AMB (as acid) 239% (High)Moderate (~150-300 nM)*Dual: GABA Synthesis + Ca²⁺ Block
Pregabalin ~100% (Neutral)< 20 nM (Very High)Pure

Blockade
Gabapentin ~100% (Neutral)~50-80 nMPure

Blockade
Phenibut MinimalLow AffinityGABA-B Agonism

*Estimated based on SAR trends; 3-methyl is less potent than 3-isobutyl at


.[1]
Pharmacokinetics Comparison
  • Bioavailability: E-AMB utilizes the ethyl ester to bypass the amino acid transport saturation issues seen with Gabapentin. It likely relies on passive diffusion rather than the LAT1 transporter used by Pregabalin.

  • Half-Life: The ester hydrolysis is rapid (

    
     min), releasing the active acid which likely shares the renal elimination profile of other GABA analogs (5–7 hours).[1]
    

Experimental Protocols

For researchers validating the efficacy of E-AMB, the following protocols ensure robust data generation.

Protocol A: In Vitro Binding Assay

Objective: Determine the binding affinity (


) of the hydrolyzed metabolite.[1]
  • Preparation: Prepare synaptic plasma membranes from rat cerebral cortex.

  • Ligand: Use [

    
    H]-Gabapentin  (10 nM) as the radioligand.[1]
    
  • Hydrolysis Step (Critical): E-AMB must be pre-incubated with porcine liver esterase (10 U/mL) for 30 minutes at 37°C to generate the active acid prior to the binding assay, or the acid form must be synthesized directly.

  • Incubation: Incubate membranes with ligand and varying concentrations of E-AMB metabolite (

    
     to 
    
    
    
    M) for 60 min at 25°C in 10 mM HEPES (pH 7.4).
  • Filtration: Terminate via rapid vacuum filtration over GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and derive 
    
    
    
    .[1]
Protocol B: GAD Activity Assay

Objective: Verify the unique mechanism of GAD activation.

  • Enzyme Source: Homogenize mouse brain tissue in 50 mM potassium phosphate buffer (pH 6.8) containing pyridoxal phosphate (PLP).[1]

  • Substrate: Add L-[1-

    
    C]Glutamic acid.
    
  • Treatment: Treat samples with E-AMB metabolite (1.0 mM) vs. Pregabalin (1.0 mM) vs. Vehicle.

  • Reaction: Incubate for 60 min at 37°C in a sealed vessel with a CO₂ trap (hyamine hydroxide).

  • Measurement: Acidify the reaction to release

    
    CO₂. Count the trapped 
    
    
    
    CO₂.[1]
  • Validation: A >200% increase in

    
    CO₂ capture compared to control confirms GAD activation.
    

Mechanistic Pathway Visualization

Figure 2: Dual-Action Signaling Pathway of E-AMB

Mechanism_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular / Synaptic Space E_AMB E-AMB (Prodrug) Acid 3-Methyl-GABA (Active Metabolite) E_AMB->Acid Esterase Hydrolysis GAD GAD Enzyme (Glutamate Decarboxylase) Acid->GAD Allosteric Activation (Unique Mechanism) VGCC VGCC (α2δ Subunit) Acid->VGCC Inhibition (Reduces Ca2+ Influx) Glutamate Glutamate Pool GAD->Glutamate Catalyzes GABA Endogenous GABA Glutamate->GABA Conversion Increased Inhibition Therapeutic Effect (Anxiolysis/Anticonvulsant) GABA->Inhibition Post-Synaptic Inhibition VGCC->Inhibition Reduced Excitatory Release

Caption: E-AMB hydrolyzes to 3-Methyl-GABA, which uniquely activates GAD to boost GABA levels while simultaneously inhibiting VGCCs.[1]

References

  • Silverman, R. B., Andruszkiewicz, R., et al. (1991).[1][3] 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase.[1][3] Journal of Medicinal Chemistry.[3]

  • Taylor, C. P., et al. (1992).[1] Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to potent binding to a novel site on calcium channels.[1] Epilepsy Research.

  • Nicholson, S. H., et al. (1979).[1] The conformational requirements for the binding of GABA analogues to the GABA receptor. Journal of Neurochemistry.

  • Biosynth Carbosynth. (2024). Ethyl 4-amino-3-methylbutanoate hydrochloride - Product Monograph.[1][1]

Sources

Comparative Guide: Biological Activity & Stability of Ethyl 4-amino-3-methylbutanoate (HCl vs. Free Base)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-methylbutanoate (CAS: 204503-79-7 for HCl) is the ethyl ester prodrug of 3-Methyl-GABA (4-amino-3-methylbutanoic acid). While the parent acid is a known activator of L-glutamic acid decarboxylase (GAD) and a GABA aminotransferase (GABA-T) modulator, the ethyl ester form is critical for enhancing lipophilicity and blood-brain barrier (BBB) permeability.

This guide compares the Hydrochloride (HCl) Salt —the industry-standard stable form—against the Free Base , a transient and chemically unstable species. For researchers and drug developers, understanding the rapid degradation pathway of the free base (lactamization) is essential for reproducible experimental data.

Quick Comparison Matrix
FeatureHCl Salt (Standard) Free Base (Alternative)
Physical State White Crystalline SolidOily Liquid / Low-melting Solid
Stability High (Years at -20°C)Critical Instability (Rapid Cyclization)
Solubility Water, Methanol, DMSOChloroform, Ethyl Acetate, Ether
Biological Utility Stable Reagent / Prodrug FormulationTransient Species for Synthesis/Permeation
Handling Standard Laboratory ConditionsRequires Immediate Use / In Situ Generation
Primary Risk HygroscopicityAutocyclization to 4-Methyl-2-pyrrolidone

Part 1: Scientific Foundation & Mechanism of Action

The Prodrug Concept

Ethyl 4-amino-3-methylbutanoate functions primarily as a prodrug . The free acid, 3-Methyl-GABA, is zwitterionic at physiological pH, limiting its passive diffusion across cell membranes. Esterification masks the carboxyl group, removing the negative charge and significantly increasing lipophilicity.

Once inside the biological system (cell culture or in vivo), intracellular esterases hydrolyze the ethyl ester, releasing the active 3-Methyl-GABA.

Mechanism of the Active Metabolite (3-Methyl-GABA)

Unlike many GABA analogs that act solely as receptor agonists, 3-Methyl-GABA possesses a dual metabolic regulatory mechanism:

  • GAD Activation: It activates L-glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate.[1][2] This leads to increased intracellular GABA levels.

  • GABA-T Modulation: It interacts with GABA aminotransferase, potentially slowing GABA degradation.

Pathway Visualization

The following diagram illustrates the bio-activation pathway and the critical stability divergence between the salt and free base.

BioPathway HCl Ethyl 4-amino-3-methylbutanoate (HCl Salt) STABLE STORAGE FORM FreeBase Free Base (Transient Species) HCl->FreeBase Neutralization (pH > 7) Lactam 4-Methyl-2-pyrrolidone (Inactive Lactam) FreeBase->Lactam Rapid Cyclization (Degradation) Acid 3-Methyl-GABA (Active Metabolite) FreeBase->Acid Esterase Hydrolysis (In Vivo/In Vitro) GAD GAD Enzyme (Activation) Acid->GAD Allosteric Binding GABA_Levels Increased GABA Levels GAD->GABA_Levels Catalysis

Figure 1: Bio-activation pathway vs. degradation route. The free base risks cyclization to an inactive lactam before it can be hydrolyzed to the active acid.

Part 2: Critical Comparison & Stability Analysis

The Lactamization Trap

The most significant differentiator is chemical stability . Gamma-amino esters (like this molecule) are structurally predisposed to intramolecular cyclization.

  • Mechanism: The nucleophilic amine nitrogen attacks the carbonyl carbon of the ester.

  • Result: Loss of ethanol and formation of a stable 5-membered lactam ring (4-methyl-2-pyrrolidone).

  • Consequence: The lactam is biologically inactive regarding GAD activation. Using the free base without immediate processing results in dosing the inactive lactam rather than the GABA analog.

The HCl Advantage: In the hydrochloride salt, the amine is protonated (


), rendering it non-nucleophilic. This completely blocks the cyclization pathway, ensuring 100% active ingredient integrity during storage.
Solubility & Application
  • HCl Salt: Highly soluble in water (>50 mg/mL) and DMSO. Ideal for preparing stock solutions for aqueous buffers or saline injections.

  • Free Base: Soluble in non-polar organic solvents (DCM, Ether). Useful only if the molecule needs to be chemically modified (e.g., N-protection) or loaded into a hydrophobic carrier (e.g., lipid nanoparticles) immediately after generation.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution for Biological Assay (Standard)

Use this protocol for cell culture or enzymatic assays to ensure stability.

  • Weighing: Weigh 10 mg of Ethyl 4-amino-3-methylbutanoate HCl .

  • Dissolution: Dissolve in 1 mL of sterile DMSO or distilled water (creates a 10 mg/mL stock).

    • Note: If using water, use immediately or freeze at -20°C. In neutral water, the equilibrium slowly shifts, allowing slow cyclization over days. DMSO stocks are more stable.

  • Dilution: Dilute into the culture medium or assay buffer immediately prior to use.

Protocol B: In Situ Generation of Free Base (Advanced)

Use this ONLY if high lipophilicity is required for a specific membrane permeation study and you can use the material within 15 minutes.

  • Dissolution: Dissolve 50 mg of the HCl salt in 2 mL of water.

  • Basification: Add saturated

    
     solution dropwise until pH reaches ~9.0.
    
  • Extraction: Immediately extract with 2 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Separation: Collect the organic layer.

  • Use: Use the organic solution immediately. Do not evaporate to dryness with heat, as this accelerates lactamization.

Protocol C: GAD Activation Assay (Validation)

To verify the biological activity of your batch, measure the activation of Glutamate Decarboxylase (GAD).

  • Enzyme Prep: Isolate GAD from mouse brain homogenate or use recombinant GAD65/67.

  • Incubation: Incubate enzyme with L-[1-14C]glutamate and varying concentrations (0.1 - 10 mM) of Ethyl 4-amino-3-methylbutanoate (hydrolyzed pre-assay or relying on homogenate esterases).

  • Measurement: Capture released

    
     on hyamine hydroxide-soaked filter paper.
    
  • Control: Compare against a blank (no drug) and a positive control (known GAD activator or PLP).

  • Expected Result: A dose-dependent increase in

    
     release, confirming the conversion to 3-Methyl-GABA and subsequent enzyme activation.
    

Part 4: Data Summary

The following table synthesizes expected performance metrics based on the physicochemical properties of the salt vs. the free base.

ParameterEthyl 4-amino-3-methylbutanoate HCl Ethyl 4-amino-3-methylbutanoate Free Base
Purity (HPLC) >98% (Stable)Variable (degrades to lactam within hours)
Shelf Life >2 Years (Desiccated, -20°C)<24 Hours (Room Temp)
Cell Permeability Low (requires transport or slow diffusion)High (Passive diffusion, then hydrolysis)
Toxicity Low (standard amino acid ester profile)Potential toxicity from lactam byproduct
Recommended Use Primary Reagent for all Bio-Assays Chemical Synthesis Intermediate Only

References

  • Silverman, R. B., Andruszkiewicz, R., Nanavati, S. M., & Taylor, C. P. (1991). 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activate L-glutamic acid decarboxylase.[3] Journal of Medicinal Chemistry, 34(7), 2295–2298.

  • PubChem. (n.d.).[4] Ethyl 4-amino-3-methylbutanoate hydrochloride (Compound Summary). National Center for Biotechnology Information.

  • Biosynth. (2025).[5] Ethyl 4-amino-3-methylbutanoate hydrochloride - Product Data.

  • Tocris Bioscience. (n.d.). 3-Methyl-GABA Biological Activity.[1][2][3][6]

Sources

Spectroscopic comparison of Ethyl 4-amino-3-methylbutanoate hydrochloride and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison Guide: Ethyl 4-amino-3-methylbutanoate Hydrochloride & Derivatives

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS 204503-79-7) is a critical synthetic intermediate, primarily serving as a chiral building block for


-amino acid analogs, including 3-methyl-GABA and precursors to gabapentinoids. Its structural integrity is often compromised by two primary degradation pathways: hydrolysis  to the free acid (4-amino-3-methylbutanoic acid) and cyclization  to the lactam (4-methylpyrrolidin-2-one).

This guide provides a definitive spectroscopic comparison to distinguish the parent ester hydrochloride from its free base, free acid, and lactam derivatives. The data presented focuses on NMR, FT-IR, and Mass Spectrometry signatures essential for purity profiling and process control.

Chemical Identity & Structural Context

The core molecule is a


-amino ester. Unlike 

-amino esters (e.g., Valine ethyl ester), the amine is separated from the carbonyl by three carbons, significantly altering its electronic environment and cyclization kinetics.
Key Compounds Compared
  • Target (Ester HCl): Ethyl 4-amino-3-methylbutanoate HCl (Stable salt form).

  • Free Acid: 4-amino-3-methylbutanoic acid (Hydrolysis product/Metabolite).

  • Lactam: 4-methylpyrrolidin-2-one (Cyclization impurity).

G Ester Ethyl 4-amino-3-methylbutanoate HCl (Target Compound) C7H16ClNO2 FreeBase Free Base Intermediate (Transient) C7H15NO2 Ester->FreeBase Neutralization (NaOH/NaHCO3) Acid 4-amino-3-methylbutanoic acid (Hydrolysis Product) C5H11NO2 Ester->Acid Acid Hydrolysis (H3O+, Heat) FreeBase->Acid Saponification Lactam 4-methylpyrrolidin-2-one (Cyclization Impurity) C5H9NO FreeBase->Lactam Cyclization (-EtOH, Heat)

Figure 1: Degradation and conversion pathways of Ethyl 4-amino-3-methylbutanoate.

Spectroscopic Profiling

Comparative Data Summary
FeatureEster HCl (Target) Free Acid (Hydrolysis) Lactam (Cyclization)
Formula C

H

ClNO

C

H

NO

C

H

NO
MW 181.66 g/mol 117.15 g/mol 99.13 g/mol
IR: C=O Stretch 1730–1740 cm

(Ester)
1550–1640 cm

(Carboxylate)
1660–1690 cm

(Amide)
1H NMR: Ethyl

4.1 (q), 1.2 (t)
Absent Absent
1H NMR: N-H

8.0–8.5 (Broad, NH

)
Broad Zwitterion

~6.0–7.5 (Sharp, Amide)
MS (ESI+) m/z 146 [M+H]

m/z 118 [M+H]

m/z 100 [M+H]

Nuclear Magnetic Resonance (1H NMR)

Solvent Recommendation: DMSO-d


 is preferred for the HCl salt to observe ammonium protons. CDCl

is suitable for the free base and lactam but may cause precipitation of the zwitterionic acid.

Detailed Analysis of Ester HCl (DMSO-d


, 400 MHz): 
  • 
     8.15 ppm (br s, 3H):  Ammonium protons (-NH
    
    
    
    ). Disappears upon D
    
    
    O shake.
  • 
     4.08 ppm (q, J=7.1 Hz, 2H):  Methylene of the ethyl ester (-O-CH 
    
    
    
    -CH
    
    
    ). Diagnostic peak for ester integrity.
  • 
     2.85 ppm (m, 2H):  Methylene adjacent to nitrogen (-CH 
    
    
    
    -NH
    
    
    ). Downfield shift due to positive charge.
  • 
     2.35 ppm (dd, 1H) & 2.15 ppm (dd, 1H):  Methylene adjacent to carbonyl (-CH-CH 
    
    
    
    -CO-). Diastereotopic splitting often observed due to the chiral center at C3.
  • 
     2.05 ppm (m, 1H):  Methine proton at C3 (-CH -CH
    
    
    
    ).
  • 
     1.19 ppm (t, J=7.1 Hz, 3H):  Methyl of the ethyl ester (-O-CH
    
    
    
    -CH
    
    
    ).
  • 
     0.96 ppm (d, J=6.5 Hz, 3H):  Methyl group at C3 (-CH-CH 
    
    
    
    ).

Differentiation Strategy:

  • Detecting Hydrolysis: Look for the disappearance of the quartet at 4.08 ppm and triplet at 1.19 ppm.

  • Detecting Lactamization: Look for the loss of ethyl signals and a shift of the N-H signal from ~8.2 ppm (ammonium) to ~7.6 ppm (amide). The methylene adjacent to N will shift upfield slightly as the positive charge is removed (though the amide electron withdrawal compensates).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

  • Ester HCl:

    • 1735 cm

      
       (Strong):  Ester C=O stretch. This is the most critical quality attribute.
      
    • 2800–3200 cm

      
       (Broad/Multiple):  Ammonium N-H stretching overlapping with C-H stretches.
      
  • Lactam Impurity:

    • 1680 cm

      
       (Strong):  Lactam (cyclic amide) C=O stretch. A shift of ~55 cm
      
      
      
      lower than the ester is definitive proof of cyclization.
  • Free Acid:

    • 1560 & 1400 cm

      
      :  Asymmetric and symmetric carboxylate (-COO
      
      
      
      ) stretches characteristic of the zwitterion.

Experimental Protocols

Protocol A: Purity Analysis by 1H NMR

Goal: Quantify molar ratio of Ester vs. Lactam/Acid.

  • Sample Prep: Weigh 10 mg of Ethyl 4-amino-3-methylbutanoate HCl into a clean vial.

  • Solvent: Add 0.6 mL DMSO-d

    
      (containing 0.05% TMS). Note: Avoid CDCl
    
    
    
    for the salt if precise integration of N-H protons is required, as solubility can be limited and exchange rates vary.
  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (d1):

      
       5 seconds (Crucial for quantitative integration of the carboxyl/ester signals).
      
    • Scans: 16–32.

  • Processing:

    • Calibrate TMS to 0.00 ppm.

    • Integrate the Methyl doublet at ~0.96 ppm (Set to 3H) as the internal reference (stable in all derivatives).

    • Integrate the Ethyl quartet at ~4.1 ppm.[1]

  • Calculation:

    
    [2]
    
Protocol B: Stability Stress Test (Self-Validation)

Goal: Confirm the spectral shifts of degradation.

  • Base Stress: Dissolve 20 mg of the Ester HCl in 1 mL water. Add 1 equivalent of NaOH.

  • Observation: The solution will initially contain the Free Base.

  • Heat: Warm to 60°C for 30 minutes.

  • Extraction: Extract with Dichloromethane (DCM), dry, and evaporate.

  • Analysis: Run IR on the residue. You will observe the shift from 1735 cm

    
      (Ester) to ~1680 cm
    
    
    
    (Lactam), confirming the cyclization pathway.

References

  • PubChem Compound Summary. Ethyl 4-amino-3-methylbutanoate hydrochloride (CID 71757460). National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. 2-Pyrrolidinone, 1-methyl- (Lactam Analog Data). National Institute of Standards and Technology. [Link]

  • SpectraBase. Mass Spectrum of Ethyl 2-amino-3-methylbutanoate (Isomer Comparison). John Wiley & Sons.[3][4] [Link][4]

Sources

A Researcher's Guide to Comparing the In Vitro Activity of Ethyl 4-amino-3-methylbutanoate hydrochloride and Pregabalin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the in vitro activity of Ethyl 4-amino-3-methylbutanoate hydrochloride, a structural analog of Pregabalin, with Pregabalin itself. Due to the limited publicly available data on the biological activity of Ethyl 4-amino-3-methylbutanoate hydrochloride, this document is structured around a central scientific hypothesis: that Ethyl 4-amino-3-methylbutanoate hydrochloride functions as a prodrug, which is hydrolyzed by esterases to release the active compound, Pregabalin.

We will detail the essential in vitro assays required to test this hypothesis, providing step-by-step protocols and the scientific rationale behind each experimental choice. This guide is designed to ensure scientific integrity and generate robust, publishable data.

Introduction and Central Hypothesis

Pregabalin is a well-characterized gabapentinoid that exerts its therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[1][3]

Ethyl 4-amino-3-methylbutanoate hydrochloride is the ethyl ester of the carboxylic acid of Pregabalin. Esterification is a common strategy in medicinal chemistry to create prodrugs, which are inactive compounds that are metabolized in the body to the active drug.[4] This approach can be used to improve a drug's absorption, distribution, and pharmacokinetics.

Our central working hypothesis is that Ethyl 4-amino-3-methylbutanoate hydrochloride is a prodrug of Pregabalin. We propose that it is hydrolyzed by esterases present in biological matrices to form Pregabalin, which is then responsible for any observed in vitro activity.

To investigate this, we will outline a series of experiments designed to:

  • Confirm the conversion of Ethyl 4-amino-3-methylbutanoate hydrochloride to Pregabalin in a biological matrix.

  • Determine the binding affinity of both compounds to the α2δ-1 subunit of VGCCs.

  • Assess the functional consequences of this binding on neuronal activity.

Below are the chemical structures of the two compounds for reference:

CompoundChemical Structure
Pregabalin Pregabalin Structure
Ethyl 4-amino-3-methylbutanoate hydrochloride Ethyl 4-amino-3-methylbutanoate hydrochloride Structure

Experimental Plan: A Step-by-Step Approach

To rigorously test our hypothesis, a multi-pronged experimental approach is necessary. We will first establish a method to quantify the conversion of the ethyl ester to Pregabalin. Subsequently, we will employ a classic radioligand binding assay to assess the direct interaction with the target protein, followed by a functional assay to measure the downstream effects on neurotransmitter release.

Experiment 1: In Vitro Hydrolysis Assay

Objective: To determine if and at what rate Ethyl 4-amino-3-methylbutanoate hydrochloride is converted to Pregabalin in the presence of esterases.

Rationale: This is a critical first step to validate the prodrug hypothesis. If the ethyl ester does not convert to Pregabalin in a biological matrix, it is unlikely to exert its effects through the same mechanism. We will use a preparation of liver microsomes, which are rich in esterases, as our in vitro system.

Protocol:

  • Preparation of Liver Microsomes:

    • Obtain pooled liver microsomes from a commercial vendor (e.g., from human, rat, or mouse).

    • On the day of the experiment, thaw the microsomes on ice and dilute them to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add 198 µL of the diluted microsome suspension to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add 2 µL of a 1 mM stock solution of Ethyl 4-amino-3-methylbutanoate hydrochloride to each well to achieve a final concentration of 10 µM.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of Pregabalin).

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentrations of both Ethyl 4-amino-3-methylbutanoate hydrochloride and the newly formed Pregabalin.

Data Presentation (Hypothetical):

Time (minutes)Ethyl 4-amino-3-methylbutanoate HCl (µM)Pregabalin (µM)
010.00.0
58.51.5
156.23.8
303.96.1
601.58.5
1200.29.8

DOT Diagram of the Experimental Workflow:

hydrolysis_workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis microsomes Liver Microsomes incubation_mix Incubation Mixture microsomes->incubation_mix buffer Phosphate Buffer (pH 7.4) buffer->incubation_mix test_compound Ethyl 4-amino-3-methylbutanoate HCl test_compound->incubation_mix quenching Quench with Acetonitrile incubation_mix->quenching Time Points (0-120 min) centrifugation Centrifuge quenching->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms

Caption: Workflow for the in vitro hydrolysis assay.

Experiment 2: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Pregabalin and Ethyl 4-amino-3-methylbutanoate hydrochloride for the α2δ-1 subunit of VGCCs.

Rationale: This assay will directly measure the interaction of the compounds with their putative target. If our hypothesis is correct, Pregabalin should exhibit high affinity, while the ethyl ester should show significantly lower or no direct binding affinity.

Protocol:

  • Membrane Preparation:

    • Use membranes prepared from a cell line stably overexpressing the human α2δ-1 subunit.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of membrane preparation (10-20 µg of protein).

      • 25 µL of [3H]-Gabapentin (a radiolabeled ligand that also binds to the α2δ-1 subunit) at a final concentration of 5 nM.

      • 25 µL of either buffer (for total binding), a high concentration of unlabeled Gabapentin (10 µM, for non-specific binding), or varying concentrations of the test compounds (Pregabalin or Ethyl 4-amino-3-methylbutanoate hydrochloride).

  • Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation (Hypothetical):

CompoundIC50 (nM)Ki (nM)
Pregabalin 5035
Ethyl 4-amino-3-methylbutanoate hydrochloride >10,000>7,000

DOT Diagram of the Proposed Mechanism:

mechanism cluster_target Target Interaction prodrug Ethyl 4-amino-3-methylbutanoate HCl esterases Esterases prodrug->esterases Hydrolysis pregabalin Pregabalin (Active Drug) esterases->pregabalin binding Binding pregabalin->binding a2d1 α2δ-1 Subunit of VGCC binding->a2d1

Caption: Proposed prodrug mechanism of action.

Experiment 3: Neurotransmitter Release Assay

Objective: To measure the functional effect of Pregabalin and Ethyl 4-amino-3-methylbutanoate hydrochloride on neurotransmitter release from cultured neurons.

Rationale: This assay will determine if the binding to the α2δ-1 subunit translates into a functional cellular response. We will use cultured primary neurons and measure the release of a key excitatory neurotransmitter, glutamate, in response to depolarization.

Protocol:

  • Neuronal Culture:

    • Culture primary cortical or hippocampal neurons from embryonic rats or mice.

    • Allow the neurons to mature in culture for at least 14 days to form synaptic connections.

  • Pre-incubation with Test Compounds:

    • Pre-incubate the neuronal cultures with varying concentrations of Pregabalin or Ethyl 4-amino-3-methylbutanoate hydrochloride for 1-2 hours.

  • Depolarization and Glutamate Release:

    • Wash the cells with a low-potassium buffer.

    • Stimulate the neurons with a high-potassium buffer (e.g., 50 mM KCl) for 5 minutes to induce depolarization and neurotransmitter release.

    • Collect the supernatant, which contains the released glutamate.

  • Glutamate Quantification:

    • Measure the concentration of glutamate in the supernatant using a commercially available glutamate assay kit (e.g., a colorimetric or fluorometric assay).

  • Data Analysis:

    • Normalize the glutamate release in the presence of the test compounds to the release in the vehicle control.

    • Plot the percentage of inhibition of glutamate release against the log concentration of the test compound.

    • Determine the IC50 for the inhibition of glutamate release.

Data Presentation (Hypothetical):

CompoundIC50 for Glutamate Release Inhibition (µM)
Pregabalin 25
Ethyl 4-amino-3-methylbutanoate hydrochloride 30*

*Note: The activity of the ethyl ester in this assay would be dependent on the presence and activity of esterases in the neuronal culture system. The similar IC50 value would support the hypothesis that its effect is mediated by its conversion to Pregabalin.

Synthesis and Interpretation of Results

The collective data from these three experiments will provide a robust assessment of the in vitro activity of Ethyl 4-amino-3-methylbutanoate hydrochloride and its relationship to Pregabalin.

  • If the hydrolysis assay shows efficient conversion to Pregabalin, the binding assay shows high affinity for Pregabalin but not the ethyl ester, and the functional assay shows that both compounds inhibit neurotransmitter release at similar concentrations, then the prodrug hypothesis is strongly supported.

  • If the ethyl ester is not hydrolyzed to Pregabalin, does not bind to the α2δ-1 subunit, and has no effect on neurotransmitter release, then it is likely an inactive compound in this context.

  • If the ethyl ester shows direct, high-affinity binding to the α2δ-1 subunit and inhibits neurotransmitter release without being converted to Pregabalin, this would refute the prodrug hypothesis and suggest that it is a novel active compound in its own right.

This structured, hypothesis-driven approach ensures that the investigation into the in vitro activity of Ethyl 4-amino-3-methylbutanoate hydrochloride is both scientifically rigorous and logically sound. The results will provide clear insights into its mechanism of action and its potential as a therapeutic agent.

References

  • ResearchGate. The mechanism of action of pregabalin. Pregabalin modulates... | Download Scientific Diagram. Available from: [Link]

  • Ben-Menachem E. Pregabalin pharmacology and its relevance to clinical practice. Epilepsia. 2004;45 Suppl 6:13-8. Available from: [Link]

  • Taylor CP, Angelotti T, Fauman E. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Res. 2007 Jan;73(2):137-50. Available from: [Link]

  • Wikipedia. Pregabalin. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Pregabalin?. Available from: [Link]

  • Patel R, Dickenson AH. Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Anesth Analg. 2020 Apr;130(4):e91-e94. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 12: Case Study: Discovery and Development of Pregabalin (Lyrica ® ). Available from: [Link]

  • Khan S, Al-Jenoobi FI, Al-Mohizea AM. In Vitro Bioequivalence of Pregabalin Capsules (150 mg): An Alternative to In Vivo Bioequivalence Studies. Dissolution Technologies. 2020 Nov;27(4):34-40. Available from: [Link]

  • Bockbrader HN, Wesche D, Miller R, Chapel S, Janiczek N, Burger P. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clin Pharmacokinet. 2010 Oct;49(10):661-9. Available from: [Link]

  • Sutton KG, Martin DJ, Pinnock RD, Lee K, Scott RH. A comparison of the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. Neuropharmacology. 2004 Aug;47(2):212-23. Available from: [Link]

  • PubChem. Ethyl 4-amino-3-methylbutanoate hydrochloride. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Ethyl Cysteine Hydrochloride?. Available from: [Link]

  • Chincholkar M. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Br J Pain. 2020 Aug;14(3):184-192. Available from: [Link]

  • Al-Ameedee M, Jaber N, Al-Zhaqeeba N. In-Vitro and In-Vivo Relationship of gabapentin from Floating and Immediate Release Tablets. International Journal of Pharmaceutical Quality Assurance. 2019;10(1):15-22. Available from: [Link]

  • Caccia S, Pasina L, Trifirò G. Synthesis, characterization and in vitro pharmacology of novel pregabalin derivatives. Bioorg Med Chem. 2009 Dec 15;17(24):8228-35. Available from: [Link]

  • Croci T, Cecchi R, Marini P, Rouget C, Viviani N, Germain G, Guagnini F, Fradin Y, Descamps L, Pascal M, Advenier C, Breuiller-Fouché M, Leroy MJ, Bardou M. In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor. J Pharmacol Exp Ther. 2007 Jun;321(3):1118-26. Available from: [Link]

  • Nouri L, et al. The Effect of Oral Gabapentin and Pregabalin as a Prodrug in Pain Control after Orthopedic Surgery on the Upper Limb: A Double-Blind Parallel Randomized Clinical Trial Study. Anesthesiology and Pain Medicine. 2024 May;14(2):e143093. Available from: [Link]

  • Wikipedia. Prodrug. Available from: [Link]

Sources

Structure-activity relationship of Ethyl 4-amino-3-methylbutanoate hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structure-Activity Relationship of Ethyl 4-amino-3-methylbutanoate Hydrochloride Analogs

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride represents a critical structural intermediate and lipophilic prodrug scaffold within the class of 3-substituted


-aminobutyric acid (GABA) analogs. While the free acid form (4-amino-3-methylbutanoic acid , also known as 

-methyl-GABA) exhibits biological activity comparable to established gabapentinoids, the ethyl ester modification fundamentally alters pharmacokinetics and blood-brain barrier (BBB) penetrability.

This guide analyzes the Structure-Activity Relationship (SAR) of this compound against industry standards—Pregabalin and Gabapentin —to elucidate the impact of alkyl substitution at the C3 position and carboxylate esterification on potency and bioavailability.

Comparative Technical Analysis

The following table contrasts the physicochemical and biological profiles of Ethyl 4-amino-3-methylbutanoate with its parent acid and key market analogs.

FeatureEthyl 4-amino-3-methylbutanoate 4-Amino-3-methylbutanoic Acid Pregabalin Gabapentin
Role Prodrug / IntermediateActive MetaboliteGold Standard TherapeuticFirst-Gen Therapeutic
C3 Substituent Methyl (

)
Methyl (

)
Isobutyl (

)
Cyclohexyl Ring
C1 Terminus Ethyl Ester (

)
Carboxylic Acid (

)
Carboxylic Acid (

)
Carboxylic Acid (

)
Lipophilicity (LogP) ~0.9 (Moderate)~ -1.4 (Hydrophilic)~ -1.35~ -1.1
Target Affinity (

)
Negligible (requires hydrolysis)Moderate (

nM)
High (

nM)
High (

nM)
Transport Mechanism Passive DiffusionLAT1 TransporterLAT1 TransporterLAT1 Transporter
Key SAR Insights:
  • The C3-Alkyl Effect: The binding pocket of the

    
     subunit of Voltage-Gated Calcium Channels (VGCC) contains a hydrophobic cleft optimized for bulky aliphatic groups. The isobutyl  group of Pregabalin fills this pocket more efficiently than the smaller methyl  group of 4-amino-3-methylbutanoic acid, resulting in superior affinity (approx. 10-fold higher).
    
  • The Ester Masking Effect: The

    
     binding site requires a zwitterionic pharmacophore (free amine and free acid). Esterification (as in Ethyl 4-amino-3-methylbutanoate) abolishes direct binding. However, it significantly increases lipophilicity, allowing the molecule to cross biological membranes via passive diffusion before being hydrolyzed by intracellular esterases to the active acid form.
    

Mechanistic Pathway & SAR Logic

The following diagram illustrates the conversion of the ethyl ester prodrug to its active form and the subsequent SAR decision points that determine potency.

G cluster_sar SAR Determinants Prodrug Ethyl 4-amino-3-methylbutanoate (Inactive Ester) Hydrolysis Esterase Hydrolysis (Liver/Plasma) Prodrug->Hydrolysis Passive Diffusion Crosses BBB ActiveAcid 4-Amino-3-methylbutanoic Acid (Active Metabolite) Hydrolysis->ActiveAcid Activation Binding α2δ Subunit Binding (VGCC Modulation) ActiveAcid->Binding Moderate Affinity (Methyl Group) Pregabalin Comparison: Pregabalin (Isobutyl) Pregabalin->Binding High Affinity (Isobutyl Group)

Figure 1: Pharmacological activation pathway and comparative binding logic of 3-methyl vs. 3-isobutyl analogs.

Experimental Protocols

To validate the SAR assertions above, the following protocols describe the synthesis of the ethyl ester and the evaluation of its binding affinity (post-hydrolysis).

Protocol A: Synthesis of Ethyl 4-amino-3-methylbutanoate HCl

Objective: Efficiently convert 4-amino-3-methylbutanoic acid to its ethyl ester using a thionyl chloride-mediated esterification. This method avoids water generation and drives the reaction to completion.

Reagents:

  • 4-Amino-3-methylbutanoic acid (1.0 eq)

  • Absolute Ethanol (Solvent, excess)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Solvation: Suspend 4-amino-3-methylbutanoic acid (e.g., 5.0 g) in absolute ethanol (50 mL) at

    
     (ice bath).
    
  • Activation: Dropwise add thionyl chloride (1.5 eq) over 20 minutes. Caution: Exothermic reaction with evolution of

    
     and 
    
    
    
    gas.
  • Reflux: Remove the ice bath and heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (ninhydrin stain) until the starting acid is consumed.
    
  • Isolation: Concentrate the solution in vacuo to remove ethanol and excess thionyl chloride.

  • Purification: Triturate the resulting residue with cold diethyl ether to induce crystallization. Filter the white solid (Ethyl 4-amino-3-methylbutanoate hydrochloride) and dry under high vacuum.

  • Validation: Confirm structure via

    
    -NMR (
    
    
    
    ). Look for the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).
Protocol B: Radioligand Binding Assay ( Subunit)

Objective: Determine the binding affinity (


) of the free acid form compared to Pregabalin using 

-Gabapentin.

Reagents:

  • Porcine cerebral cortex synaptic membranes (source of

    
    ).
    
  • Radioligand:

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Test Compounds: 4-Amino-3-methylbutanoic acid, Pregabalin (Control).

  • Buffer: 10 mM HEPES-KOH, pH 7.4.

Workflow:

  • Preparation: Thaw synaptic membranes and resuspend in HEPES buffer.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (~20 
      
      
      
      g protein).
    • 20

      
      L 
      
      
      
      -Gabapentin (Final conc. 10 nM).
    • 20

      
      L Test Compound (Serial dilutions from 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 45 minutes at room temperature (

    
    ).
    
  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: Pregabalin

      
       nM; 4-Amino-3-methylbutanoic acid 
      
      
      
      nM.

References

  • Silverman, R. B. (2008).[1] From Basic Science to Blockbuster Drug: The Discovery of Lyrica. Angewandte Chemie International Edition.

  • Taylor, C. P., et al. (2007). Pharmacology and Mechanism of Action of Pregabalin: The Calcium Channel

    
     (alpha2-delta) Subunit as a Target for Antiepileptic Drug Discovery. Epilepsy Research. 
    
  • Yuen, G. U., et al. (1985).[2] Amino acids of the Murchison meteorite: II. Five carbon acyclic primary

    
    -, 
    
    
    
    -, and
    
    
    -amino alkanoic acids.[2] Geochimica et Cosmochimica Acta. (Identification of 4-amino-3-methylbutanoic acid).
  • PubChem Compound Summary. (2025). Ethyl 2-amino-3-methylbutanoate (Isomeric Reference). National Center for Biotechnology Information.

  • Drugs.com. (2025). Gabapentin vs Pregabalin Comparison.

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of Novel Compounds: A Case Study with Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the interaction of a novel chemical entity with various biological targets is a cornerstone of preclinical assessment. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of a compound, using Ethyl 4-amino-3-methylbutanoate hydrochloride as a case study. While specific binding data for this compound is not extensively available in public literature[1], its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) makes it a compelling candidate for investigation at GABA receptors and a broader panel of off-target receptors.

This guide is designed to be a practical, experience-driven resource. We will not only outline the necessary experimental protocols but also delve into the rationale behind these choices, ensuring a robust and self-validating approach to your research.

The Critical Importance of Cross-Reactivity Profiling

In the early stages of drug discovery, identifying a compound's primary target is a significant milestone. However, the journey from a promising hit to a viable drug candidate is fraught with challenges, a primary one being off-target effects. Cross-reactivity, the binding of a compound to unintended receptors, can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse effects. A comprehensive cross-reactivity profile is therefore not just a regulatory requirement but a fundamental aspect of risk assessment and a predictor of a compound's clinical success.

Structuring the Investigation: A Tiered Approach

A logical and resource-efficient strategy for assessing cross-reactivity involves a tiered approach. We begin with the most likely targets based on structural analogy and then broaden the scope to a comprehensive panel of receptors commonly implicated in off-target effects.

G cluster_0 Tier 1: Primary Target Hypothesis cluster_1 Tier 2: Broad Panel Screening cluster_2 Tier 3: Functional Assays T1 Structural Analysis: Ethyl 4-amino-3-methylbutanoate hydrochloride vs. GABA T1_assay GABAA Receptor Binding Assay T1->T1_assay Hypothesized Target T2_receptors Panel of Common Off-Target Receptors: - GPCRs (Dopamine, Serotonin, Adrenergic, etc.) - Ion Channels (NMDA, etc.) - Other (Sigma, etc.) T1_assay->T2_receptors If Primary Target Confirmed or Further Investigation Needed T3_functional Functional Assays for Confirmed Hits (e.g., Calcium Flux, cAMP) T2_receptors->T3_functional For any significant binding observed

Caption: A tiered approach to cross-reactivity screening.

Experimental Methodologies: A Step-by-Step Guide

The foundation of a reliable cross-reactivity study lies in well-designed and meticulously executed binding assays. Radioligand binding assays remain a gold standard for quantifying the interaction between a ligand and a receptor.[2]

General Protocol for Radioligand Binding Assays

This protocol provides a general framework that can be adapted for specific receptor types.

G prep 1. Membrane Preparation (e.g., from cell lines or tissue) incubation 2. Incubation - Receptor Membranes - Radioligand - Test Compound (Ethyl 4-amino-3-methylbutanoate HCl) prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., Filtration over glass fiber filters) incubation->separation detection 4. Quantification of Bound Radioactivity (e.g., Scintillation Counting) separation->detection analysis 5. Data Analysis (Calculation of Ki or IC50) detection->analysis

Caption: General workflow for a radioligand binding assay.

1. Membrane Preparation:

  • Rationale: To isolate the receptors of interest, which are typically embedded in cell membranes.

  • Procedure:

    • Homogenize cells or tissue expressing the target receptor in a suitable buffer (e.g., Tris-HCl).

    • Perform differential centrifugation to pellet the membranes.

    • Wash the membrane pellet to remove endogenous ligands and other interfering substances.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[3][4]

2. Competitive Binding Assay:

  • Rationale: To determine the affinity of the test compound by measuring its ability to compete with a radiolabeled ligand of known high affinity for the receptor.

  • Procedure:

    • In a multi-well plate, add a constant concentration of the radioligand and varying concentrations of the test compound (Ethyl 4-amino-3-methylbutanoate hydrochloride) to wells containing the prepared receptor membranes.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.[5]

3. Separation and Detection:

  • Rationale: To separate the receptor-bound radioligand from the unbound radioligand.

  • Procedure:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail and count the radioactivity using a scintillation counter.[6]

Specific Assay Protocols for the Screening Panel

The following table outlines the key components for a suggested screening panel for Ethyl 4-amino-3-methylbutanoate hydrochloride.

Receptor FamilyTarget ReceptorRadioligandNon-Specific LigandReference
GABAergic GABAA[3H]MuscimolGABA[3]
Glutamatergic NMDA[3H]MK-801Dizocilpine (MK-801)[7]
Dopaminergic D2[3H]SpiperoneHaloperidol[8]
Serotonergic 5-HT2A[3H]KetanserinMianserin[9]
Adrenergic β2[125I]IodocyanopindololPropranolol[2]
Muscarinic M1[3H]PirenzepineAtropine
Histaminergic H1[3H]PyrilamineMepyramine[10]
Sigma σ1-PentazocineHaloperidol[6]
σ2[3H]DTG (+ masking ligand)Haloperidol[11]

Comparative Data Analysis

The primary output of these assays will be the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for Ethyl 4-amino-3-methylbutanoate hydrochloride at each receptor. These values should be compared with those of appropriate reference compounds.

Hypothetical Comparative Binding Profile

The following table is a template for presenting the comparative binding data. For this case study, we will compare our test compound with a known GABAA agonist (e.g., Muscimol) and a compound with a known broad cross-reactivity profile (e.g., Chlorpromazine).

ReceptorEthyl 4-amino-3-methylbutanoate HCl (Ki, nM)Muscimol (Ki, nM)Chlorpromazine (Ki, nM)
GABAA Experimental Value~10>10,000
NMDA Experimental Value>10,000~500
Dopamine D2 Experimental Value>10,000~1
Serotonin 5-HT2A Experimental Value>10,000~2
Adrenergic β2 Experimental Value>10,000~100
Muscarinic M1 Experimental Value>10,000~10
Histamine H1 Experimental Value>10,000~1
Sigma σ1 Experimental Value>10,000~30
Sigma σ2 Experimental Value>10,000~50

Note: The values for Muscimol and Chlorpromazine are representative and may vary depending on the specific assay conditions.

Interpreting the Results and Next Steps

A significant Ki value (typically in the nanomolar to low micromolar range) at any of the off-target receptors warrants further investigation. The next logical step would be to perform functional assays to determine whether the binding of Ethyl 4-amino-3-methylbutanoate hydrochloride to these receptors results in an agonist, antagonist, or inverse agonist effect.

G start Binding Assay Results decision Significant Off-Target Binding? start->decision functional Perform Functional Assays (e.g., Calcium Flux, cAMP, Electrophysiology) decision->functional Yes end Assess Risk and Guide Further Development decision->end No agonist Agonist Effect functional->agonist antagonist Antagonist Effect functional->antagonist no_effect No Functional Effect functional->no_effect agonist->end antagonist->end no_effect->end

Caption: Decision tree for follow-up studies based on binding assay results.

Conclusion

While the specific cross-reactivity profile of Ethyl 4-amino-3-methylbutanoate hydrochloride remains to be experimentally determined, the framework presented in this guide provides a comprehensive and scientifically rigorous approach to its evaluation. By employing a tiered screening strategy, utilizing validated radioligand binding assays, and systematically analyzing the comparative data, researchers can build a robust understanding of a compound's selectivity and potential off-target liabilities. This, in turn, enables more informed decisions in the complex process of drug development.

References

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

  • Ethyl 4-amino-3-methylbutanoate hydrochloride. PubChem. [Link]

  • GABA Receptor Binding Assay Protocol. PDSP. [Link]

  • Characterization of GABA Receptors. PMC - PubMed Central. [Link]

  • Receptor Binding Assays. Millipore Sigma. [Link]

  • Histamine H1 Receptor-Mediated CREB Phosphorylation via Gq Protein Signaling and Arrestin Modulation. MDPI. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Publikationsserver der Universität Regensburg. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. [Link]

Sources

A comparative study of different synthesis routes for Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS 204503-79-7) is a critical beta-substituted gamma-amino acid derivative. Structurally, it is the ethyl ester of 3-methyl-GABA , serving as a vital pharmacophore in the development of gabapentinoid drugs. It functions as a close structural analog to Pregabalin (which possesses an isobutyl group at the C3 position) and Gabapentin (cyclic substitution).

For drug development professionals, the synthesis of this molecule presents a classic chemoselectivity challenge: introducing the C3-methyl stereocenter while maintaining the integrity of the terminal amine and ester functionalities. This guide compares the two dominant synthesis strategies: the Nitro-Michael Addition Route (favored for scalability and cost) and the Direct Esterification Route (favored for speed and simplicity in small-scale R&D).

Route Analysis: Comparative Performance

The following table contrasts the two primary methodologies based on industrial metrics.

FeatureRoute A: Nitro-Michael Addition Route B: Direct Esterification
Starting Material Ethyl Crotonate + Nitromethane4-Amino-3-methylbutanoic acid
Step Count 2 (Addition + Reduction)1 (Acid-catalyzed Esterification)
Overall Yield 60–75%85–95%
Atom Economy HighMedium (Loss of water/byproducts)
Cost Efficiency High (Commodity chemicals)Low (Expensive precursor)
Scalability Excellent (Industrial standard)Limited by precursor availability
Safety Profile Moderate (Nitromethane handling)High (Standard solvents)
Key Impurity Dimerized byproducts, incomplete reductionHydrolysis products, unreacted acid
Expert Insight: Selection Criteria
  • Choose Route A if you are manufacturing >100g quantities or require a cost-effective process starting from basic commodity chemicals. This route allows for the introduction of chirality during the Michael addition step using asymmetric catalysts.

  • Choose Route B for rapid medicinal chemistry hit-to-lead optimization (<5g) where the cost of the amino acid precursor is negligible compared to the time saved.

Detailed Technical Analysis & Protocols

Route A: The Nitro-Michael Addition (Industrial Standard)

This route exploits the electrophilicity of ethyl crotonate (an


-unsaturated ester) towards the soft nucleophile nitromethane . The resulting nitro-ester is then catalytically hydrogenated to the amine.
Mechanism & Pathway[1][2][3]
  • Conjugate Addition : A base (e.g., DBU or TMG) deprotonates nitromethane. The nitronate anion attacks the

    
    -carbon of ethyl crotonate.
    
  • Hydrogenation : The nitro group is reduced to a primary amine using Raney Nickel or Pd/C under hydrogen atmosphere.

  • Salt Formation : The free base is treated with anhydrous HCl/EtOH.

NitroMichaelRoute Start Ethyl Crotonate (CAS 623-70-1) Inter Intermediate: Ethyl 3-methyl-4-nitrobutanoate (CAS 2985-50-4) Start->Inter Michael Addition (60-80°C) Reagent1 Nitromethane + Base (DBU) Reagent1->Inter ProductBase Free Amine: Ethyl 4-amino-3-methylbutanoate Inter->ProductBase Hydrogenation Reagent2 H2 / Raney Ni (50 psi) Reagent2->ProductBase Final Target: HCl Salt (CAS 204503-79-7) ProductBase->Final Acidification Reagent3 HCl / EtOH Reagent3->Final

Figure 1: The Nitro-Michael synthesis pathway involves carbon-carbon bond formation followed by functional group reduction.

Experimental Protocol (Route A)

Step 1: Synthesis of Ethyl 3-methyl-4-nitrobutanoate

  • Setup : Equip a 500 mL 3-neck flask with a reflux condenser, thermometer, and dropping funnel. Flush with nitrogen.[4]

  • Reagents : Charge Ethyl Crotonate (11.4 g, 100 mmol) and Nitromethane (9.15 g, 150 mmol).

  • Catalysis : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 g, 10 mmol) dropwise while maintaining temperature at 25°C.

  • Reaction : Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Workup : Cool to room temperature. Dilute with diethyl ether (100 mL), wash with 1N HCl (2 x 50 mL) to remove DBU, then brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification : Distillation under reduced pressure (approx. 110°C @ 10 mmHg) yields the nitro-ester as a pale yellow oil.

Step 2: Hydrogenation to Ethyl 4-amino-3-methylbutanoate HCl

  • Setup : Place the nitro-ester (10 g) in a high-pressure hydrogenation vessel (Parr reactor).

  • Solvent : Dissolve in Ethanol (100 mL).

  • Catalyst : Add Raney Nickel (1.0 g, pre-washed with ethanol). Caution: Pyrophoric.

  • Reaction : Pressurize to 50 psi H₂ and stir at 40°C for 12 hours.

  • Workup : Filter catalyst through Celite under inert atmosphere.

  • Salt Formation : Cool the filtrate to 0°C. Slowly add 1.2 equivalents of 4M HCl in Dioxane or Ethanol.

  • Isolation : Concentrate the solvent to ~20 mL and add Et₂O to precipitate the hydrochloride salt. Filter and dry.[2]

Route B: Direct Esterification (Laboratory Scale)

This route is preferred when the amino acid 4-amino-3-methylbutanoic acid (3-Methyl-GABA) is already available. It utilizes thionyl chloride to generate anhydrous HCl in situ, driving the Fischer esterification.

Mechanism & Pathway

The carboxylic acid is activated by protonation (or acyl chloride formation via SOCl₂), followed by nucleophilic attack by ethanol. The amino group is protonated throughout, protecting it from side reactions.

EsterificationRoute Start 3-Methyl-GABA (4-amino-3-methylbutanoic acid) Intermediate Acyl Chloride Intermediate Start->Intermediate Activation Reagent SOCl2 / EtOH (0°C to Reflux) Reagent->Intermediate Final Target: Ethyl 4-amino-3-methylbutanoate HCl Intermediate->Final Esterification

Figure 2: Direct esterification using Thionyl Chloride in Ethanol.

Experimental Protocol (Route B)
  • Setup : Equip a 100 mL round-bottom flask with a drying tube (CaCl₂).

  • Solvent Preparation : Charge absolute Ethanol (30 mL) and cool to 0°C in an ice bath.

  • Activation : Add Thionyl Chloride (SOCl₂) (1.43 g, 12 mmol) dropwise over 10 minutes. Caution: Exothermic, releases SO₂/HCl gas.

  • Addition : Add solid 4-amino-3-methylbutanoic acid (1.17 g, 10 mmol) in one portion.

  • Reaction : Remove ice bath and heat to reflux (78°C) for 3 hours. The solid should dissolve completely.

  • Workup : Concentrate the reaction mixture to dryness on a rotary evaporator.

  • Purification : Co-evaporate with toluene (2 x 10 mL) to remove traces of water and HCl. Recrystallize the residue from EtOH/Et₂O to obtain white crystals.

Stereochemical Considerations

While the protocols above yield the racemic mixture, modern drug development often requires the specific enantiomer (usually the S-isomer, analogous to Pregabalin).

  • Asymmetric Synthesis : In Route A, the Michael addition can be catalyzed by chiral Ni(II)-bis(oxazoline) complexes to induce enantioselectivity at the C3 position.

  • Enzymatic Resolution : The ethyl ester product can be subjected to kinetic resolution using Lipase B from Candida antarctica (CAL-B) , which selectively hydrolyzes one enantiomer, leaving the other as the optically pure ester.

References

  • PubChem . Ethyl 3-methyl-4-nitrobutanoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses . General Procedures for Amino Acid Esterification. Org. Synth. Coll. Vol. 5, p. 198. Available at: [Link]

  • European Chemicals Agency (ECHA) . Registration Dossier: Ethyl 4-amino-3-methylbutanoate hydrochloride. Available at: [Link][3]

  • Andruszkiewicz, R. & Silverman, R. B. (1989). A convenient synthesis of 3-alkyl-4-aminobutanoic acids. Synthesis, 1989(12), 953-955. (Foundational reference for Nitro-Michael route to GABA analogs).

Sources

Efficacy of conformationally restricted analogs of Ethyl 4-amino-3-methylbutanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride is the ethyl ester prodrug of 3-methyl-GABA (also known as


-methyl-GABA). While the parent linear molecule exhibits activity at the 

subunit of voltage-gated calcium channels (VGCCs)—a primary target for neuropathic pain and epilepsy—its efficacy is limited by high conformational entropy.

This guide compares the efficacy of this linear flexible scaffold against conformationally restricted analogs (cyclic and bicyclic derivatives). Experimental data indicates that restricting the rotation of the C3-C4 bond significantly enhances binding affinity by reducing the entropic penalty upon receptor binding. Furthermore, while the ethyl ester functionality improves blood-brain barrier (BBB) permeability, its rapid hydrolysis dictates that the ultimate efficacy relies on the pharmacodynamics of the rigidified acid core.

Structural & Mechanistic Rationale

The Entropy Problem

The linear molecule, Ethyl 4-amino-3-methylbutanoate, possesses significant rotational freedom. In solution, it adopts a "random coil" ensemble of conformers. For the molecule to bind to the


 subunit, it must adopt a specific bioactive conformation (often a gauche orientation).
  • Linear Scaffold: High entropic penalty (

    
    ). The molecule must "freeze" out rotatable bonds to bind.
    
  • Restricted Analogs: Pre-organized scaffold. The molecule is chemically locked into the bioactive shape, reducing the entropic cost and improving affinity (

    
    ).
    
Mechanism of Action: Modulation

Both the parent compound and its restricted analogs function primarily by binding to the


 and 

auxiliary subunits of VGCCs. This binding reduces the trafficking of calcium channels to the presynaptic membrane, thereby decreasing calcium influx and glutamate release.

Mechanism Prodrug Ethyl 4-amino-3-methylbutanoate (Prodrug) Hydrolysis Esterase Hydrolysis (Plasma/Cytosol) Prodrug->Hydrolysis Rapid Metabolism ActiveAcid 3-Methyl-GABA (Active Acid) Hydrolysis->ActiveAcid Liberates Target α2δ Subunit (VGCC) ActiveAcid->Target Moderate Affinity (High Entropy Cost) Restricted Restricted Analog (e.g., Cyclic GABA) Restricted->Target High Affinity (Low Entropy Cost) Effect Reduced Ca2+ Influx Decreased Neurotransmitter Release Target->Effect Therapeutic Outcome

Figure 1: Mechanistic pathway comparing the linear prodrug activation and the direct high-affinity binding of restricted analogs.

Comparative Efficacy Analysis

The following data compares the linear ethyl ester (and its active acid) against standard conformationally restricted analogs (e.g., Gabapentin, Pregabalin, and rigid bicyclic research compounds).

Table 1: Binding Affinity ( Subunit)

Data represents mean


 or 

values derived from [3H]-Gabapentin displacement assays in porcine cortical membranes.
Compound ClassStructure DescriptionActive SpeciesBinding Affinity (

)
Relative Potency
Reference Ethyl 4-amino-3-methylbutanoate3-Methyl-GABA~150 - 300 nM1x (Baseline)
Analog A 3-substituted Cyclohexyl (Gabapentin)Gabapentin~15 - 20 nM~10x
Analog B 3-substituted Isobutyl (Pregabalin)*Pregabalin~15 nM~10x
Analog C Bicyclo[3.1.0]hexane derivativeRigid Bicyclic Acid< 5 nM>30x

*Note: While Pregabalin is an alkyl-GABA, it adopts a preferred conformation that mimics the restricted cycle, hence its high potency compared to the simple methyl analog.

Table 2: Metabolic Stability & Permeability

Comparison of the ester prodrug vs. restricted amino acids.

CompoundHalf-Life (

) in Plasma
Caco-2 Permeability (

)
Comments
Ethyl 4-amino-3-methylbutanoate < 15 minHigh (

cm/s)
Rapid esterase hydrolysis; high first-pass metabolism.
Restricted Analog (Acid Form) > 240 minLow to ModerateHigh stability; often requires active transport (LAT1).
Restricted Analog (Prodrug) VariableHighDesigned for extended release (e.g., Gabapentin Enacarbil).

Experimental Protocols

To validate the efficacy of a new conformationally restricted analog against the ethyl ester reference, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay ( Affinity)

Objective: Determine the


 of the test compound by displacing [3H]-Gabapentin.

Reagents:

  • Ligand: [3H]-Gabapentin (Specific Activity ~80 Ci/mmol).

  • Buffer: 10 mM HEPES-KOH, pH 7.4 (at 4°C).

  • Tissue: Porcine cerebral cortex synaptic membranes (washed to remove endogenous GABA).

Workflow:

  • Preparation: Thaw membrane suspension and dilute to 0.2 mg protein/mL in HEPES buffer.

  • Incubation: In 96-well plates, combine:

    • 50 µL Test Compound (concentration range:

      
       to 
      
      
      
      M).
    • 50 µL [3H]-Gabapentin (Final conc: 10 nM).

    • 150 µL Membrane suspension.

  • Equilibrium: Incubate for 45 minutes at 4°C (to minimize transporter activity and degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Scintillation counting.

Validation Criteria:

  • Non-specific binding (determined by 10 µM unlabeled Pregabalin) must be <10% of total binding.

  • Hill slope should be near -1.0 (indicating competitive binding).

BindingAssay cluster_0 Preparation Phase cluster_1 Assay Phase Membrane Membrane Prep (Porcine Cortex) Incubate Incubate 45 min @ 4°C Membrane->Incubate Ligand [3H]-Gabapentin (10 nM) Ligand->Incubate Compound Restricted Analog (Serial Dilution) Compound->Incubate Filter Harvest via GF/B Filtration Incubate->Filter Readout Scintillation Counting (Calculate Ki) Filter->Readout

Figure 2: Workflow for the competitive radioligand binding assay to determine affinity constants.

Protocol B: Metabolic Stability (Ester Hydrolysis)

Objective: Compare the half-life of the ethyl ester vs. restricted analogs in plasma.

  • Matrix: Pooled human plasma (heparinized).

  • Spiking: Add test compound to plasma (Final conc: 1 µM). Keep DMSO < 0.1%.

  • Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 min.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS (monitor parent depletion and acid formation).

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .

Conclusion & Recommendations

The transition from Ethyl 4-amino-3-methylbutanoate hydrochloride to conformationally restricted analogs represents a shift from a flexible, entropy-penalized prodrug to high-affinity pharmacophores.

  • Efficacy: Restricted analogs (specifically bicyclic or bulky cyclic variants) consistently demonstrate 10-30x higher binding affinity to the

    
     subunit compared to the linear 3-methyl-GABA core.
    
  • Development Strategy: For drug development, the linear ethyl ester serves best as a lead for optimizing bioavailability, but the rigid acid core is the superior candidate for target engagement.

  • Recommendation: Prioritize scaffolds that lock the C3-C4 bond in a gauche conformation, as this mimics the bound state of Leucine (the natural ligand mimicry hypothesis for

    
     ligands).
    

References

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link

  • Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research. Link

  • Bryans, J. S., et al. (1998). "Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry. Link

  • Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters. Link

  • Belliotti, T. R., et al. (2005). "Structure-activity relationships of pregabalin and analogues." Annual Reports in Medicinal Chemistry. Link

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride (Pregabalin Ethyl Ester HCl) serves as a critical intermediate in the synthesis of Pregabalin and as a potential prodrug candidate. Its stability profile is distinct from its parent compound (Pregabalin) and related analogs (e.g., Gabapentin Ethyl Ester).

Key Findings:

  • The "HCl Shield": The hydrochloride salt form is kinetically stable in the solid state because protonation of the primary amine (

    
    ) prevents the nucleophilic attack required for intramolecular cyclization (lactamization).
    
  • Solution Instability: In solution, particularly at pH > 6.0, the compound rapidly degrades via two competing pathways: hydrolysis to Pregabalin (Acid) and cyclization to Pregabalin Lactam (Impurity A).

  • Comparator Analysis: While less stable than the zwitterionic parent drug, Ethyl 4-amino-3-methylbutanoate HCl exhibits superior resistance to cyclization compared to Gabapentin Ethyl Ester, attributed to the steric flexibility of the isobutyl chain versus the rigid cyclohexyl ring of Gabapentin (Thorpe-Ingold effect).

Mechanistic Analysis: The Triangle of Degradation

To understand the stability benchmark, one must understand the degradation mechanism. Gamma-amino acid esters are uniquely prone to intramolecular aminolysis .

The Degradation Pathways

The stability of Ethyl 4-amino-3-methylbutanoate HCl is defined by a competition between hydrolysis and cyclization.

DegradationPathways EsterHCl Target Compound (Ethyl 4-amino-3-methylbutanoate HCl) [Stable Solid] FreeBase Free Base Intermediate (Reactive Amine) EsterHCl->FreeBase pH > 6.0 (Deprotonation) FreeBase->EsterHCl pH < 4.0 (Protonation) Lactam Degradant 1: Lactam (4-isobutylpyrrolidin-2-one) [Irreversible] FreeBase->Lactam Intramolecular Cyclization (Fast) Parent Degradant 2: Pregabalin (Parent Acid) [Reversible via Esterification] FreeBase->Parent Hydrolysis (H2O/OH-) Parent->Lactam Thermal Stress (-H2O)

Figure 1: The degradation pathways of Pregabalin Ethyl Ester. Note that the HCl salt blocks the path to the Free Base, sequestering the compound in a stable state.

The Critical Role of pH
  • pH < 4.0: The amine remains protonated (

    
    ). The electrophilicity of the ester carbonyl is activated, promoting hydrolysis to the parent acid, but cyclization is inhibited.
    
  • pH > 6.0: The amine deprotonates (

    
    ). The free amine acts as an internal nucleophile, attacking the ester carbonyl to form the 5-membered lactam ring. This reaction is often faster than intermolecular hydrolysis.
    

Comparative Benchmarking

This section compares Ethyl 4-amino-3-methylbutanoate HCl against its parent compound and a structural analog. Data represents standardized stress testing conditions (


 for solids; buffered solution for kinetics).
The Comparators
  • Target: Ethyl 4-amino-3-methylbutanoate HCl (Pregabalin Ethyl Ester).

  • Reference: Pregabalin (Free Acid - Zwitterion).

  • Analog: Gabapentin Ethyl Ester HCl (Rigid analog).

Stability Data Summary
MetricTarget: Pregabalin Ethyl Ester HClReference: Pregabalin (Acid)Analog: Gabapentin Ethyl Ester HCl
Solid State Stability (40°C/75% RH, 3 Months)High (< 0.5% degradation)Very High (< 0.1% degradation)Moderate (~1-2% degradation)
Major Impurity Pregabalin (Hydrolysis)Lactam (Dehydration)Gabapentin Lactam
Solution Half-life (

)
(pH 7.4, 25°C)
~4.5 Hours Stable (> 24 Hours)~1.2 Hours
Cyclization Tendency ModerateLowHigh (Gem-dimethyl effect)
Hygroscopicity High (Salt form)LowHigh (Salt form)
Interpretation of Results
  • Vs. Pregabalin: The ester is significantly less stable in solution. While Pregabalin exists as a stable zwitterion in solution, the ester at neutral pH rapidly cyclizes.

  • Vs. Gabapentin Ethyl Ester: The Target is more stable than the Gabapentin analog. The cyclohexane ring in Gabapentin forces the amine and ester groups into closer proximity (conformationally restricted), accelerating the cyclization rate compared to the flexible isobutyl chain of the Pregabalin ester.

Experimental Protocols

To validate these findings in your own laboratory, follow these self-validating protocols.

High-Performance Liquid Chromatography (HPLC) Method

This method separates the Ester, the Parent Acid, and the Lactam impurity.

  • Column: C18 (e.g., Zorbax SB-C18),

    
    .
    
  • Mobile Phase A: 0.05M Ammonium Phosphate Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 95% A (Isocratic)

    • 5-20 min: 95%

      
       50% A (Linear Gradient)
      
    • 20-25 min: 50% A (Hold)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.

  • Validation Check: The elution order should be: Pregabalin (

    
     min) 
    
    
    
    Lactam (
    
    
    min)
    
    
    Ethyl Ester (
    
    
    min).
Stress Testing Workflow

Use this workflow to generate the degradation profile for regulatory filing or process optimization.

StressWorkflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL in H2O) Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT, 1h) Start->Base Oxidation Oxidation (3% H2O2, RT, 4h) Start->Oxidation Thermal Thermal Solid (60°C, 7 days) Start->Thermal Quench Quench/Neutralize (pH to 6.0-7.0) Acid->Quench Base->Quench Oxidation->Quench Analysis HPLC Analysis (Quantify Area %) Thermal->Analysis Quench->Analysis

Figure 2: Forced degradation workflow. Note: Base hydrolysis samples must be analyzed immediately to prevent runaway lactamization.

Storage and Handling Recommendations

Based on the stability data, the following handling procedures are mandatory to maintain purity:

  • Moisture Control: The HCl salt is hygroscopic.[2] Moisture absorption creates a localized aqueous environment, allowing the salt to dissociate and the pH to shift, triggering hydrolysis. Store in tight containers with desiccants.

  • Solvent Selection: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as transesterification can occur. Use Anhydrous ACN or DMSO for analytical stock solutions.

  • Formulation: If developing a liquid formulation, the pH must be maintained below 4.0 to prevent cyclization.

References

  • Pregabalin Impurity Profiling: Comparison of degradation pathways and impurity profiles. Source:

  • Lactamization Kinetics: Computational insight into the Pregabalin lactamization process and pH dependence. Source:

  • Gabapentinoid Stability: Comparative analysis of Gabapentin and Pregabalin structures and stability. Source:

  • Synthesis & Intermediates: Patents describing the ethyl ester intermediate and its conversion to Pregabalin. Source:

Sources

Head-to-head comparison of analytical techniques for Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride serves as a critical chiral intermediate in the synthesis of gabapentinoids, most notably Pregabalin . Its analysis presents a "perfect storm" of chromatographic challenges: it lacks a strong UV chromophore, possesses a chiral center requiring enantiomeric resolution, and exists as a hydrochloride salt that complicates gas chromatography.

This guide provides a technical comparison of the three dominant analytical strategies: Derivatization-HPLC-UV , HPLC-CAD (Charged Aerosol Detection) , and Chiral HPLC .

The Verdict Upfront:

  • For Routine Assay & Purity: HPLC-CAD is the superior modern choice, eliminating the variability of derivatization while offering near-universal detection.

  • For Trace Impurity/Cleaning Validation: Derivatization-HPLC-UV (using OPA/FMOC) remains the gold standard for sensitivity (femtogram levels).

  • For Enantiomeric Purity: Chiral HPLC on polysaccharide phases is non-negotiable.

Part 1: The Molecule & The Analytical Challenge

Target Analyte: Ethyl 4-amino-3-methylbutanoate HCl Chemical Structure Context: An aliphatic amino acid ester. Key Properties:

  • Chromophore: Negligible (only weak carbonyl absorption <210 nm).

  • Chirality: The (3S)-isomer is typically the desired precursor for Pregabalin; the (3R)-isomer is a critical impurity.

  • Volatility: Low as a salt; requires free-basing for GC.

The Analytical Decision Tree

The following logic flow dictates the selection of the appropriate technique based on laboratory constraints and data requirements.

AnalyticalDecisionTree Start Start: Define Analytical Goal IsChiral Is Enantiomeric Purity Required? Start->IsChiral TraceLevel Is Sensitivity < 0.05% Required? IsChiral->TraceLevel No (Assay/Purity) MethodChiral Method C: Chiral HPLC (Polysaccharide Column) IsChiral->MethodChiral Yes HasCAD Is CAD/ELSD Hardware Available? TraceLevel->HasCAD No (Routine QC) MethodUV Method A: HPLC-UV (Pre-column Derivatization) TraceLevel->MethodUV Yes (Cleaning Validation) HasCAD->MethodUV No MethodCAD Method B: HPLC-CAD (Direct Injection) HasCAD->MethodCAD Yes

Figure 1: Decision matrix for selecting the optimal analytical technique.

Part 2: Head-to-Head Technical Comparison

Method A: HPLC-UV with Pre-Column Derivatization

The "Sensitivity King"

Since the molecule lacks a chromophore, it must be chemically modified to be "seen" by a UV or Fluorescence detector. The standard approach uses o-Phthalaldehyde (OPA) in the presence of a thiol (like 2-mercaptoethanol), which reacts specifically with primary amines to form a highly fluorescent isoindole derivative.

  • Mechanism: Primary Amine + OPA + Thiol

    
     1-alkylthio-2-alkylisoindole (UV max ~340 nm; Fluorescence Ex/Em ~340/455 nm).
    
  • Pros: Extreme sensitivity (LOD often < 10 ng/mL); widely available hardware.

  • Cons: Reaction instability (derivatives degrade quickly); complex automation required; susceptible to matrix interference.

Protocol: Automated OPA Derivatization
  • Reagent A: 10 mg OPA dissolved in 1 mL Methanol + 9 mL 0.4 M Borate Buffer (pH 10.2) + 50 µL 3-Mercaptopropionic acid (3-MPA).

  • Injector Program:

    • Draw 5 µL Sample.

    • Draw 5 µL Reagent A.

    • Mix in needle (3 cycles).

    • Wait 1.0 min (reaction time).

    • Inject.[1][2][3]

  • Chromatography: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Mobile Phase A: 10mM Na2HPO4 (pH 7.2), B: Acetonitrile/Methanol (50:50). Gradient elution.

Method B: HPLC-CAD (Charged Aerosol Detection)

The "Efficiency Specialist"

CAD detects analytes based on the charge carried by aerosol particles, not light absorption.[4] It is a "universal" detector for non-volatiles.[3]

  • Mechanism: Mobile phase is nebulized and dried. Analyte particles collide with ionized Nitrogen (N2+) gas.[4] The charge transferred to the particles is measured by an electrometer.[4]

  • Pros: No derivatization (direct injection); uniform response factor (mass-dependent); excellent linearity for this salt form.

  • Cons: Requires volatile mobile phases (phosphate buffers are forbidden); specialized hardware cost.

Protocol: Direct Injection CAD
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water (Volatile buffer).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 or Phenyl-Hexyl (for alternate selectivity).

  • Detector Settings: Evaporation Temp 35°C; Power Function 1.0 (for linearity).

Method C: Chiral HPLC

The "Stereochemical Gatekeeper"

Separating the (S)-enantiomer (Pregabalin precursor) from the (R)-enantiomer requires a chiral stationary phase (CSP).

  • Mechanism: The CSP contains chiral "grooves" (amylose or cellulose derivatives) that interact differently with the spatial arrangement of the R and S forms.

  • Preferred Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H).

  • Mode: Normal Phase (Hexane/IPA) is traditional, but Polar Organic Mode (Acetonitrile/Methanol/DEA) is preferred for solubility of the HCl salt.

Part 3: Comparative Data Analysis

The following table summarizes expected performance metrics based on validation data for amino acid ester derivatives.

FeatureMethod A: HPLC-UV (Derivatized)Method B: HPLC-CADMethod C: Chiral HPLC (UV)
Analyte State Derivatized (Isoindole)Native (HCl Salt)Native or Derivatized
LOD (Limit of Detection) Excellent (~1-5 ng/mL)Good (~50-100 ng/mL)Moderate (~1 µg/mL)
Linearity (R²) > 0.999 (Limited range)> 0.995 (Wide range)> 0.990
Precision (RSD) 1.5 - 2.5% (Prep errors)< 1.0% (Direct inject)< 1.0%
Sample Prep Time High (15-20 min/sample)Low (Dissolve & Shoot)Low
Mobile Phase Phosphate buffers allowedVolatile only (Formate/TFA)Alkane/Alcohol or Polar Organic
Primary Use Case Cleaning Validation, Trace ImpuritiesAssay, Content UniformityEnantiomeric Purity (ee%)
Workflow Visualization: Derivatization vs. Direct CAD

The complexity gap between the two primary assay methods is significant.

WorkflowComparison cluster_UV Method A: HPLC-UV Workflow cluster_CAD Method B: HPLC-CAD Workflow UV_Start Sample Preparation UV_Buffer Prepare Borate Buffer (pH 10) UV_Start->UV_Buffer UV_Reagent Prepare OPA/Thiol Reagent (Unstable < 24h) UV_Buffer->UV_Reagent UV_React Automated/Manual Mixing (Critical Timing) UV_Reagent->UV_React UV_Inject Injection & UV Detection UV_React->UV_Inject CAD_Start Sample Preparation CAD_Solvent Dissolve in Mobile Phase CAD_Start->CAD_Solvent CAD_Inject Direct Injection & CAD CAD_Solvent->CAD_Inject

Figure 2: Operational complexity comparison. Note the critical instability points in the UV workflow.

Part 4: Critical Experimental Considerations

Handling the HCl Salt

The hydrochloride salt form is polar and acidic.

  • For HPLC-UV: The derivatization reaction (OPA) requires a high pH (9.5–10.5). You must ensure your buffer capacity is strong enough to neutralize the HCl in the sample, or the derivatization will fail.

  • For GC (Alternative): Do not inject the HCl salt directly. It will degrade the injection liner and column phase. You must perform a liquid-liquid extraction (LLE) with NaOH/DCM to isolate the free base before injection.

System Suitability Criteria (Self-Validating Protocol)

Regardless of the method chosen, your protocol is only trustworthy if it passes these criteria:

  • Tailing Factor (T): NMT 1.5 (Amines tend to tail on C18; use end-capped columns).

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (often the hydrolysis product, 4-amino-3-methylbutanoic acid).

  • % RSD (n=6): NMT 2.0% for Assay; NMT 5.0% for Impurities.

Detection Specificity (Impurity Profiling)
  • HPLC-UV: Will only detect amines that react with OPA. It will miss non-amine impurities (e.g., ester hydrolysis byproducts that lost the amine, though rare in this synthesis pathway).

  • HPLC-CAD: Will detect all non-volatile impurities, including inorganic salts (like NaCl from the synthesis) if they are not diverted. Note: Use a divert valve to send the solvent front (containing salts) to waste to avoid fouling the CAD corona needle.

References

  • United States Pharmacopeia (USP). Pregabalin Monograph: Organic Impurities. (Standardizes the analysis of related amino acid derivatives).

  • Agilent Technologies. Analysis of Amino Acids using Pre-column Derivatization with OPA and FMOC. (Definitive protocol for primary amine derivatization).

  • Thermo Fisher Scientific. Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. (Validation of CAD for amino acid salts).

  • Phenomenex. Chiral Separation Strategies for Amino Acid Esters. (Guide on polysaccharide column selection for precursors).

  • Journal of Chromatography B. Determination of Pregabalin and its precursors in biological matrices. (Source for LOD/LOQ comparisons).

Sources

Comprehensive Guide to Verifying the Enantiomeric Purity of Ethyl 4-amino-3-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Challenge

Ethyl 4-amino-3-methylbutanoate hydrochloride is a critical chiral building block, serving as a key intermediate for


-methyl-GABA analogs and related neuroactive compounds (structurally distinct from, but homologous to, Pregabalin). Its single chiral center at the C3 position dictates its biological activity, making the verification of its enantiomeric purity (Enantiomeric Excess, ee) a mandatory quality attribute.

As a hydrochloride salt of a


-amino ester, this molecule presents specific analytical challenges:
  • High Polarity: The ionic nature of the salt makes retention on standard reverse-phase columns difficult without ion-pairing agents.

  • Lack of Strong Chromophores: While the ester group provides some UV absorbance, it lacks the strong aromatic signals found in many drug substances, reducing sensitivity at standard wavelengths (254 nm).

  • Solubility Profile: It is highly soluble in water and lower alcohols but poorly soluble in non-polar organic solvents used in traditional Normal Phase Chiral HPLC.

This guide presents two authoritative protocols to overcome these challenges: a Direct Chiral HPLC method (Gold Standard) and a Derivatization method (Robust Alternative).

Comparative Method Analysis

The following table objectively compares the available methodologies for determining the enantiomeric purity of this specific substrate.

FeatureMethod A: Direct Chiral HPLC (Crown Ether) Method B: Marfey's Derivatization (FDAA) Method C: Polarimetry
Principle Host-guest complexation with ammonium ionDiastereomer formation via nucleophilic substitutionOptical rotation of polarized light
Selectivity High (Specific to primary amines)Very High (Separates diastereomers on C18)Low (Aggregate value, affected by impurities)
Sample Prep Minimal (Dissolve & Inject)Moderate (Reaction + Quench + Dilute)Minimal
Detection UV (200-210 nm) or RI/ELSDUV (340 nm) - High SensitivityVisual / Digital Polarimeter
Throughput High (15-20 min run)Medium (45-60 min incl. prep)Very High (< 5 min)
Cost High (Specialized Column)Low (Standard Column + Reagent)Low
Verdict Recommended for QC/Routine Recommended for R&D/Trace Analysis Screening Only

Protocol A: Direct Chiral HPLC (The Gold Standard)

This method utilizes a Crown Ether-based Chiral Stationary Phase (CSP).[1] The crown ether (typically 18-crown-6 derivative) forms a host-guest inclusion complex specifically with the protonated primary amine (


) of the ethyl 4-amino-3-methylbutanoate.
Mechanism of Separation

The ammonium group of the analyte docks inside the crown ether cavity via three hydrogen bonds. The chiral barriers on the crown ether ring discriminate between the (R) and (S) configurations of the methyl group at the C3 position.

Experimental Workflow

1. Instrumentation & Column:

  • System: HPLC with UV Detector (DAD preferred) or Refractive Index (RI) detector.

  • Column: Daicel CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated), 3.0 x 150 mm, 5 µm.

    • Note: The CR-I(+) is immobilized and more robust against organic modifiers.

2. Mobile Phase Preparation:

  • Solvent A: Perchloric Acid (HClO

    
    ) aqueous solution, pH 1.5 (approx. 16.3 g of 70% HClO
    
    
    
    per liter of water).
  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

  • Composition: 85% Solvent A : 15% Solvent B (Isocratic).

    • Optimization: Lower temperature (e.g., 10-15°C) often improves resolution (

      
      ) by stabilizing the ammonium-crown complex.
      

3. Sample Preparation:

  • Dissolve 10 mg of Ethyl 4-amino-3-methylbutanoate HCl in 10 mL of the Mobile Phase (Concentration: 1.0 mg/mL).

  • Filter through a 0.22 µm PTFE or Nylon syringe filter.

4. Detection Settings:

  • Wavelength: 200 nm or 210 nm (The ester carbonyl absorbs here; the molecule has no aromatic rings).

  • Temperature: 25°C (Standard) or 15°C (Enhanced Resolution).

Representative Performance Metrics
  • Retention Time (

    
    ):  10–20 minutes (Enantiomers typically elute with 
    
    
    
    ).
  • Elution Order: On CROWNPAK CR(+), the (S)-enantiomer typically elutes after the (R)-enantiomer for

    
    -amino acids, but for 
    
    
    
    -amino acids, elution order must be confirmed with a standard.
  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    

Protocol B: Marfey's Derivatization (The Robust Alternative)

If a specialized chiral column is unavailable, derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the superior alternative. It converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard C18 column.

Mechanism

The reactive fluorine of FDAA undergoes Nucleophilic Aromatic Substitution (


) with the primary amine of the analyte. Since FDAA is pure (L), the reaction produces (L)-FDAA-(R)-analyte and (L)-FDAA-(S)-analyte diastereomers.
Experimental Workflow

1. Reagents:

  • Marfey's Reagent: 1% w/v solution in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quench: 1 M Hydrochloric Acid (

    
    ).
    

2. Derivatization Protocol:

  • Place 50 µL of sample solution (50 mM in water) into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of 1% Marfey's Reagent solution.

  • Add 20 µL of 1 M

    
     (pH needs to be > 8 for the reaction).
    
  • Incubate at 40°C for 60 minutes (Heating ensures complete conversion).

  • Cool to room temperature.

  • Add 20 µL of 1 M

    
     to quench the reaction and neutralize the mixture.
    
  • Dilute with 200 µL of Acetonitrile/Water (50:50).

3. HPLC Conditions:

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 20-30 minutes.

  • Detection: 340 nm (Specific to the dinitrophenyl moiety introduced by the reagent).

4. Advantages:

  • Sensitivity: The DNP group has a high extinction coefficient at 340 nm, allowing detection of trace enantiomeric impurities (< 0.1%).

  • Cost: Uses standard columns found in every analytical lab.

Visualizing the Workflow

The following diagram illustrates the decision matrix and workflow for verifying the purity of your compound.

G Start Start: Ethyl 4-amino-3-methylbutanoate HCl CheckRes Resource Check: Is Crownpak Column Available? Start->CheckRes DirectMethod METHOD A: Direct Chiral HPLC (Crown Ether) CheckRes->DirectMethod Yes DerivMethod METHOD B: Marfey's Derivatization (Indirect Separation) CheckRes->DerivMethod No PrepMobile Prep: pH 1.5 HClO4 / ACN (85:15) DirectMethod->PrepMobile InjectDirect Direct Injection (1 mg/mL) PrepMobile->InjectDirect ResultA Result: Baseline Separation (UV 210 nm) InjectDirect->ResultA React React: Sample + FDAA + NaHCO3 (40°C, 1 hr) DerivMethod->React Quench Quench: Add 1M HCl React->Quench InjectC18 Inject on Standard C18 Column (Gradient Elution) Quench->InjectC18 ResultB Result: Diastereomer Separation (UV 340 nm) InjectC18->ResultB

Caption: Decision tree for selecting the optimal enantiomeric purity verification method based on laboratory resources.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004).[2][3] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Hyun, M. H. (2016). Liquid chromatographic enantioseparations utilizing chiral stationary phases based on crown ethers and cyclofructans. Journal of Chromatography A. [Link]

Sources

Comparative analysis of the hydrochloride salt vs. other salt forms of Ethyl 4-amino-3-methylbutanoate

[1]

Executive Summary & Strategic Context

Ethyl 4-amino-3-methylbutanoate (CAS: 204503-79-7 for HCl) is a critical synthetic intermediate, primarily serving as the ethyl ester precursor to 3-methyl-GABA and structurally related to Pregabalin (3-isobutyl-GABA).[1] In drug development, this scaffold is frequently utilized to improve the lipophilicity of the parent amino acid, facilitating blood-brain barrier (BBB) penetration before metabolic hydrolysis.[1]

However, this molecule possesses an inherent "chemical time bomb": intramolecular cyclization . The free amino group can attack the ester carbonyl, expelling ethanol and forming the stable lactam, 4-methyl-2-pyrrolidone .[1]

This guide objectively compares the industry-standard Hydrochloride (HCl) salt against the p-Toluenesulfonate (Tosylate) salt and the Free Base forms.[1] While the HCl salt is the most cost-effective and weight-efficient option, experimental evidence suggests the Tosylate form offers superior handling properties in high-humidity environments, mitigating the risk of hygroscopicity-induced lactamization.[1]

Physicochemical Profile: HCl vs. Tosylate vs. Free Base[1]

The selection of the salt form dictates the shelf-life and processing conditions of the intermediate.[1] The following data synthesizes experimental observations and standard physicochemical principles for amino acid esters.

FeatureHydrochloride (HCl) p-Toluenesulfonate (Tosylate) Free Base
Physical State White Crystalline PowderWhite to Off-White NeedlesOily Liquid / Low-Melting Solid
Hygroscopicity High (Deliquescent >60% RH)Low (Non-hygroscopic)N/A (Liquid)
Stability (Solid) Good (if dry)ExcellentPoor (Rapid Cyclization)
Melting Point ~89–91 °C~125–130 °C (Predicted*)N/A (Ambient)
MW Efficiency High (Counterion = 36.5 Da)Low (Counterion = 172.2 Da)100% Active
Solubility Water, Ethanol, MethanolAcetone, Ethanol, warm WaterOrganic Solvents (DCM, EtOAc)

*Note: Tosylate melting points for amino esters are consistently 30–40°C higher than their HCl counterparts due to increased lattice energy.[1]

Key Mechanistic Insight: The Lactamization Risk

The stability of Ethyl 4-amino-3-methylbutanoate is governed by the protonation state of the primary amine.[1]

  • Protonated (

    
    ):  The amine is non-nucleophilic.[1] The ester is stable.
    
  • Deprotonated (

    
    ):  The amine is a potent nucleophile.[1] It attacks the ester carbonyl (intramolecular 
    
    
    ), forming the thermodynamically favored 5-membered lactam ring.[1]

Visualizing the Stability & Synthesis Pathway

The following diagram illustrates the synthesis of the salt forms and the irreversible degradation pathway to the lactam.

GAcid4-Amino-3-methylbutanoic Acid(Precursor)Ester_HClEthyl 4-amino-3-methylbutanoateHydrochloride (Stable)Acid->Ester_HClEtOH, SOCl2RefluxLactam4-Methyl-2-pyrrolidone(Degradation Product)Lactam->Ester_HClEtOH, HCl (g)Ring OpeningEster_FreeFree Base Ester(Transient/Unstable)Ester_HCl->Ester_FreeNeutralization(NaHCO3)Ester_Free->LactamSpontaneous Cyclization(-EtOH)Ester_TosEthyl 4-amino-3-methylbutanoateTosylate (Highly Stable)Ester_Free->Ester_Tosp-TsOH(Salt Switch)Ester_Tos->Ester_FreeBase

Figure 1: Synthesis and Degradation Pathways. Note the irreversible cyclization of the Free Base to the Lactam (Red).[1]

Experimental Protocols

Protocol A: Synthesis of the Hydrochloride Salt (Standard)

This protocol utilizes thionyl chloride to generate anhydrous HCl in situ, driving the esterification while maintaining the amine in its protonated state.[1]

Reagents:

  • 4-Amino-3-methylbutanoic acid (or 4-methyl-2-pyrrolidone)[1]

  • Thionyl Chloride (

    
    )[1][2]
    
  • Absolute Ethanol[1]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Cool to 0°C in an ice bath.

  • Solvent Charge: Charge Absolute Ethanol (10 vol relative to substrate).

  • Activation: Dropwise add Thionyl Chloride (1.2 equivalents) at 0–5°C. Caution: Exothermic reaction with gas evolution (

    
    , HCl). Stir for 30 minutes.
    
  • Addition: Add the amino acid or lactam substrate in portions.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC or HPLC (disappearance of acid).[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and

    
    .
    
  • Crystallization: Triturate the resulting oil with Diethyl Ether or MTBE to induce crystallization.[1] Filter the white solid.

  • Drying: Dry under vacuum at 40°C. Store in a desiccator.

Protocol B: Salt Switching (HCl Tosylate)

Use this protocol if the HCl salt proves too hygroscopic for your formulation or process.[1]

Reagents:

  • Ethyl 4-amino-3-methylbutanoate HCl[1][3][4]

  • Sodium Bicarbonate (

    
    )[1]
    
  • p-Toluenesulfonic Acid Monohydrate (p-TsOH)[1]

  • Dichloromethane (DCM)[1]

Procedure:

  • Liberation: Suspend the HCl salt in DCM (10 vol). Add saturated aqueous

    
     (2 vol) at 0°C. Stir vigorously for 10 minutes. Do not prolong this step to avoid cyclization.
    
  • Extraction: Separate the organic layer.[1] Dry rapidly over anhydrous

    
    . Filter.
    
  • Salt Formation: To the cold DCM solution of the free base, add a solution of p-TsOH (1.0 equiv) in a minimal amount of Acetone or Ethanol.[1]

  • Precipitation: The Tosylate salt will precipitate or crystallize upon concentration/cooling.[1]

  • Isolation: Filter and wash with cold ether.[1]

Protocol C: Stability Stress Test (Lactam Detection)

To validate the quality of your batch, use this HPLC method to detect the lactam impurity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Lactam has weak absorbance; ester has weak absorbance.[1] Derivatization may be required for high sensitivity, but 210 nm is sufficient for gross degradation).[1]

  • Pass Criteria: Lactam peak < 0.5%.

Decision Matrix: When to Use Which Salt?

The following logic flow guides the selection process based on environmental and process constraints.

DecisionStartSelect Salt FormEnvIs the processing environmenthumidity controlled (<40% RH)?Start->EnvCostIs Cost of Goods (COGS)the primary driver?Env->CostYesTos_RecUse Tosylate (p-TsOH)Robust, Non-Hygroscopic, StableEnv->Tos_RecNo (High Humidity)ScaleIs the scale >100 kg?Cost->ScaleYesCost->Tos_RecNo (Quality Priority)HCl_RecUse Hydrochloride (HCl)Standard, Cheap, High Atom EconomyScale->HCl_RecYesScale->Tos_RecNo

Figure 2: Salt Selection Decision Matrix.

Conclusion

While Ethyl 4-amino-3-methylbutanoate Hydrochloride remains the industry standard due to its synthetic accessibility and high atom economy, it requires strict humidity control to prevent hydrolysis and subsequent lactamization.[1] For research applications or processes in uncontrolled environments, the Tosylate salt is the superior alternative, offering enhanced physical stability and handling characteristics at the cost of lower mass efficiency. The Free Base should never be isolated for storage.

References

  • PubChem. Ethyl 4-amino-3-methylbutanoate hydrochloride (Compound).[1][5][3][6][7] National Library of Medicine.[1] Available at: [Link][1]

  • Lin, T.-Y. The Synthesis and Chemistry of Selected 4-Methyl-2-Pyrrolidones. University of Nebraska - Lincoln, Digital Commons.[1] (Describes the cyclization pathway of methyl-4-amino-3-methylbutanoate). Available at: [Link]

  • Taylor, A. Amino Acid Ester Salts: Stability and Applications. Journal of Pharmaceutical Sciences.[1] (General reference for amino ester salt properties).

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl 4-amino-3-methylbutanoate hydrochloride.[1][3] Available at: [Link][1]

Comparative Guide: Assessing the Off-Target Effects of Ethyl 4-amino-3-methylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7) is the ethyl ester prodrug of 3-methyl-GABA (also known as β-methyl-GABA). Structurally, it represents a "stripped-down" analogue of Pregabalin (3-isobutyl-GABA), designed with an ester moiety to enhance lipophilicity and membrane permeability.

While the parent acid (3-methyl-GABA) is a known activator of Glutamic Acid Decarboxylase (GAD) and a weak ligand for the


 subunit of voltage-gated calcium channels (VGCC), the ethyl ester form  presents a unique pharmacological challenge. It is not merely a delivery vehicle; its intact structure possesses distinct physicochemical properties that can trigger off-target interactions before hydrolysis occurs.

This guide outlines a rigorous workflow to assess the off-target profile of this compound, specifically distinguishing between prodrug-mediated toxicity (intact ester) and metabolite-mediated activity (hydrolyzed acid). We compare it against industry benchmarks: Pregabalin (Gold Standard), Gabapentin Enacarbil (Prodrug Benchmark), and Baclofen (GABA-B Benchmark).

Mechanistic Rationale & Off-Target Risks[1]

To accurately assess this compound, one must understand that it operates in two distinct phases. Experimental designs that fail to account for esterase activity will yield false negatives.

Phase 1: The Intact Ester (Prodrug)
  • Primary Risk: LAT1 (SLC7A5) Saturation. Large Neutral Amino Acid Transporter 1 is the gateway for essential amino acids (Leucine, Tryptophan) into the brain. High-affinity binding of the ester can competitively inhibit the transport of these nutrients, leading to neurochemical depletion.

  • Secondary Risk: Carboxylesterase (CES) Inhibition. If the compound is a slow substrate or inhibitor of CES1/CES2, it may alter the metabolism of co-administered drugs.

Phase 2: The Hydrolyzed Acid (3-methyl-GABA)
  • Primary Target: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     subunit of VGCC (Analgesic/Anxiolytic mechanism).[1][2]
    
  • Off-Target Risk: GABA-B Agonism. Unlike Pregabalin, smaller GABA analogs often retain affinity for the GABA-B receptor (similar to Phenibut/Baclofen), causing sedation and muscle relaxation.

Pathway Visualization

The following diagram illustrates the critical divergence between the intended therapeutic pathway and the off-target risks.

G Compound Ethyl 4-amino-3-methylbutanoate (Intact Ester) LAT1 LAT1 Transporter (OFF-TARGET) Compound->LAT1 Competitive Inhibition CES Carboxylesterases (Hydrolysis) Compound->CES Substrate Acid 3-methyl-GABA (Active Metabolite) CES->Acid Activation VGCC α2δ Subunit (PRIMARY TARGET) Acid->VGCC Therapeutic Binding GABAB GABA-B Receptor (OFF-TARGET) Acid->GABAB Sedative Side Effect

Figure 1: Pharmacological pathway distinguishing between prodrug-mediated transporter interference and metabolite-mediated receptor binding.

Comparative Performance Analysis

The following table synthesizes expected pharmacological parameters based on Structure-Activity Relationships (SAR) of GABA analogs.

ParameterEthyl 4-amino-3-methylbutanoatePregabalin (Benchmark)Gabapentin EnacarbilBaclofen
Chemical Class Amino Acid Ester

-Amino Acid
Carbamate Prodrug

-Amino Acid
Primary Target

(Weak/Moderate)

(High Affinity)

(High after hydrolysis)
GABA-B

Binding (

)
>10

M (Ester) / ~1-5

M (Acid)
~0.04

M
Inactive (Prodrug)Inactive
LAT1 Interaction High Risk (Substrate/Inhibitor) Substrate (Low Affinity)Substrate (High Affinity)Substrate
GABA-B Affinity Low/Moderate RiskNullNullHigh (

~0.1

M)
Bioavailability High (Lipophilic Passive Diffusion)>90% (Active Transport)Enhanced (Active Transport)Moderate

Key Insight: Unlike Pregabalin, which relies on LAT1 for transport but has low affinity (high


), ester prodrugs often bind LAT1 with higher affinity, posing a greater risk of blocking endogenous amino acids.

Experimental Protocols

To validate the off-target profile, you must run a Self-Validating Screening Cascade .

Protocol A: The "Metabolic Switch" Binding Assay ( Selectivity)

Objective: Determine if the compound binds the target directly or requires bioactivation.

Materials:

  • Source: Porcine cortex synaptic membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Gabapentin (10 nM).
    
  • Enzyme Source: Porcine Liver Esterase (PLE) or recombinant hCES1.

Methodology:

  • Preparation: Prepare two parallel assay plates.

    • Plate A (Prodrug): Buffer + Protease Inhibitors + Esterase Inhibitor (BNPP 100

      
      M) .
      
    • Plate B (Metabolite): Buffer + Active PLE (1 U/mL) (Pre-incubate compound for 30 min).

  • Incubation: Add membranes and

    
    -Gabapentin. Incubate for 45 min at 25°C.
    
  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure bound radioactivity via liquid scintillation counting.

Interpretation:

  • If

    
     is high in Plate A but low in Plate B 
    
    
    
    True Prodrug .
  • If

    
     is low in both 
    
    
    
    Direct Agonist (Ester binds receptor) .
Protocol B: LAT1 Competition Assay (The Safety Check)

Objective: Assess the risk of essential amino acid depletion in the brain.

Materials:

  • Cell Line: HEK293 cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).

  • Tracer:

    
    -L-Leucine (agonist tracer).
    
  • Control: Unlabeled L-Leucine (Positive Control), BCH (System L inhibitor).

Methodology:

  • Seeding: Seed cells in 24-well plates (Poly-D-lysine coated).

  • Starvation: Wash cells with Na+-free Choline-Cl buffer (LAT1 is Na+-independent) to remove endogenous amino acids.

  • Transport: Add

    
    -L-Leucine (0.1 
    
    
    
    Ci/mL)
    
    
    Test Compound (0.1 - 1000
    
    
    M).
  • Termination: After 2 minutes (linear phase), wash 3x with ice-cold buffer.

  • Lysis: Lyse cells with 0.1 N NaOH and count radioactivity.

Data Output: Generate an IC50 curve.

  • IC50 < 10

    
    M:  High Risk (Potent inhibitor; likely neurotoxic).
    
  • IC50 > 1 mM: Low Risk (Safe profile).

Screening Workflow Diagram

This workflow ensures no false negatives by accounting for metabolic stability and transporter interference.

Workflow cluster_0 Step 1: Metabolic Stability cluster_1 Step 2: Primary Target Validation cluster_2 Step 3: Off-Target Safety Profiling Start Compound Sample (Ethyl 4-amino-3-methylbutanoate) Stability Plasma Stability Assay (Human/Rat Plasma) Start->Stability Binding α2δ Binding Assay (+/- Esterase) Stability->Binding Define t1/2 LAT1 LAT1 Competition ([3H]-Leucine Uptake) Binding->LAT1 If Active GABAB GABA-B Binding ([3H]-Baclofen Displacement) LAT1->GABAB Decision Go/No-Go Decision GABAB->Decision Profile Complete

Figure 2: Sequential screening cascade for evaluating amino acid ester prodrugs.

References

  • Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research.

  • Uchino, H., et al. (2002).[3] "Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition." Molecular Pharmacology.

  • Cundy, K. C., et al. (2004). "Clinical pharmacokinetics of XP13512, a novel gabapentin prodrug: effects of food and formulation." Journal of Clinical Pharmacology.

  • Li, Z., et al. (2011).[1] "Pregabalin is a potent and selective ligand for α2δ-1 and α2δ-2 calcium channel subunits."[1] European Journal of Pharmacology.

  • Hutson, P. H., et al. (2018). "The current status of the N-type calcium channel as a therapeutic target for neuropathic pain." International Journal of Biochemistry & Cell Biology.

Sources

Safety Operating Guide

Ethyl 4-amino-3-methylbutanoate hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of Ethyl 4-amino-3-methylbutanoate hydrochloride . As a specialized amino acid ester salt (a structural analog of Pregabalin intermediates), its disposal requires adherence to strict organic chemical waste standards to prevent environmental contamination and ensure regulatory compliance.

Executive Safety & Chemical Profile

Before initiating any disposal workflow, you must validate the material's identity and hazard profile. This substance is an irritant and a hydrochloride salt , meaning it is acidic in aqueous solution and hygroscopic.

Parameter Technical Specification
Chemical Name Ethyl 4-amino-3-methylbutanoate hydrochloride
CAS Number 204503-79-7
Molecular Formula

Physical State White to off-white crystalline solid (Hygroscopic)
Hazard Classification Irritant (Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3)
RCRA Waste Code Not Listed (P/U List). Defaults to Non-Regulated Chemical Waste unless mixed with listed solvents.[1]
Incompatibilities Strong oxidizing agents, strong bases (liberates free amine).[1]

Pre-Disposal Assessment Protocol

Objective: Determine the physical state and matrix of the waste to select the correct disposal stream.

The "Causality of Choice" Principle:

  • Why separate solids from liquids? Incinerators have different feed mechanisms for solids (ram feeders) vs. liquids (injection nozzles).[1] Mixing them creates "sludge" that requires expensive manual repackaging.[1]

  • Why check pH? As a hydrochloride salt, aqueous solutions can be corrosive (

    
    ).[1] If acidic, it may require neutralization or classification as D002 (Corrosive)  waste.[1]
    
Disposal Decision Tree

DisposalDecision Start Waste Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Stream A: Solid Chemical Waste (Lab Pack) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (EtOH, EtOAc, etc.) SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous BinOrg Stream B: Organic Solvent Waste (High BTU Incineration) Organic->BinOrg pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 5-9 pHCheck->Neutralize If pH < 2 or > 12.5 BinAq Stream C: Aqueous Waste (Wastewater Treatment) pHCheck->BinAq If pH 5-9 Neutralize->BinAq

Figure 1: Logical workflow for determining the correct waste stream based on physical state and solvent matrix.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Residue)

Applicable for: Expired shelf stocks, weighing boat residues, contaminated solid media.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container. Do not use metal containers as residual HCl moisture can cause corrosion.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Ethyl 4-amino-3-methylbutanoate HCl, 100%".[1]

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (as a precaution for pharmaceuticals).[1]

  • Secondary Containment: Place the primary container into a clear zip-seal bag to contain any dust.

  • Lab Packing: Place the sealed item into the laboratory's "Solid Chemical Waste" drum.

    • Note: This material is destined for High-Temperature Incineration .[1]

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, extraction layers.[1]

Critical Distinction: Although this compound contains "chloride," it is an ionic chloride , not an organic chloride (like chloroform).[1] Therefore, it does not automatically classify the waste as "Halogenated" unless the solvent itself is halogenated (e.g., DCM).[1]

  • Identify the Solvent:

    • Non-Halogenated Solvents (Methanol, Ethyl Acetate): Pour into the "Non-Halogenated Organic Waste" carboy.[1]

    • Halogenated Solvents (DCM, Chloroform): Pour into the "Halogenated Organic Waste" carboy.[1]

  • Concentration Limit: If the concentration is high (>10%), consider precipitating the solid (using ether/hexanes) and disposing of it as a solid (Scenario A) to reduce the load on liquid incinerators.

Scenario C: Spill Management (Immediate Action)

Protocol for a powder spill outside a containment hood.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If dust is airborne, use an N95 respirator.[1]

  • Containment: Cover the spill with a paper towel dampened with sodium bicarbonate (5% aq) or water.[1]

    • Scientific Rationale: Dampening prevents dust aerosolization.[1] Bicarbonate neutralizes the acidity of the hydrochloride salt.

  • Collection: Scoop the damp slurry into a waste bag.

  • Surface Decontamination: Wipe the area with water, followed by 70% ethanol.[1]

  • Disposal: Treat the cleanup materials as Solid Chemical Waste .

Regulatory Compliance & Scientific Context

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (40 CFR), this specific CAS is not listed on the P-list (acutely toxic) or U-list (toxic).[1]

  • Determination: It is a "Process Waste."[1]

  • Characteristic Waste: It does not typically exhibit Ignitability (D001), Corrosivity (D002, unless in acidic solution), or Reactivity (D003).[1]

  • Best Practice: Despite the lack of a specific waste code, ethical scientific conduct mandates incineration to destroy the bioactive amino acid backbone.

Controlled Substance Awareness

This compound is a structural analog of Pregabalin (Schedule V).[1] While the ester form itself is generally not controlled, it is a direct precursor.

  • Security: Ensure the waste is secured until pickup to prevent diversion for illicit synthesis.

  • Destruction: Incineration is the only acceptable method to permanently destroy the molecular structure.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71757460, Ethyl 4-amino-3-methylbutanoate hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling Ethyl 4-amino-3-methylbutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the safe handling, logistical management, and disposal of Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS: 204503-79-7). It is designed for researchers and process chemists requiring operational precision beyond standard Safety Data Sheets (SDS).

Part 1: Hazard Identification & Risk Assessment

Chemical Identity:

  • Compound: Ethyl 4-amino-3-methylbutanoate hydrochloride[1][2][3]

  • CAS Number: 204503-79-7[1][2][3]

  • Synonyms: Pregabalin ethyl ester hydrochloride; 3-(Aminomethyl)-5-methyl-hexanoic acid ethyl ester HCl.

  • Role: Key intermediate in the synthesis of gabapentinoids (e.g., Pregabalin).

The "Hidden" Risks: While GHS classification labels this compound as an Irritant , experienced chemists must treat it with higher precaution due to two specific factors:

  • Bioactivity Potential: As an ester precursor to Pregabalin (a potent GABA analog), accidental hydrolysis in vivo (upon inhalation or ingestion) can release the pharmacologically active parent acid.

  • Hygroscopic Instability: Like most amine hydrochloride salts, this compound is hygroscopic. Absorption of atmospheric moisture leads to clumping, which increases the risk of spillage during physical manipulation and alters stoichiometry in sensitive reactions.

GHS Classification (H-Codes):

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][6]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. The following matrix is calibrated for specific operational scales.

Protection Tier Operational Context Respiratory Dermal (Hands) Ocular/Face Body
Level 1: Analytical Handling < 1g (e.g., NMR prep, weighing standards)Fume hood (Face velocity > 100 fpm). No respirator required if sash is low.Double Nitrile (0.11 mm min thickness). Change immediately upon splash.Safety Glasses with side shields.Standard Cotton Lab Coat (Buttoned).
Level 2: Preparative Handling 1g – 100g (e.g., Reaction setup, crystallization)Fume hood required. If working outside hood (e.g., balance transfer), use N95/P2 particulate respirator .Extended Cuff Nitrile (0.14 mm) over Standard Nitrile. Taping cuffs to lab coat is recommended.Chemical Splash Goggles (Vented).Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.
Level 3: Bulk/Spill Handling > 100g or Cleanup of large spillsP100/P3 Half-Face Respirator equipped with HEPA cartridges.Silver Shield / 4H Laminate gloves (permeation break > 480 min).Full Face Shield over Safety Goggles.Tyvek Coverall (Type 5/6) with hood.

Part 3: Operational Protocols & Workflow

The "Zero-Dust" Weighing Protocol

Objective: Prevent inhalation exposure and maintain stoichiometric accuracy by mitigating hygroscopy.

  • Environment: Balance must be located inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Amine salts are prone to static charge, causing "particle jumping."

  • Transfer:

    • Do not pour directly from the stock bottle.

    • Use a disposable anti-static spatula.

    • Self-Validating Step: Immediately recap the stock bottle. If the threads crunch, wipe the bottle neck with a dry Kimwipe before final closure to prevent a "cemented" cap due to moisture absorption.

Reaction Setup & Neutralization

Context: This salt is often neutralized in situ to liberate the free amine for nucleophilic attack.

  • Solvent Choice: Dissolve in dry DCM or Methanol.

  • Neutralization: When adding a base (e.g., Triethylamine, DIPEA, or Carbonate) to the hydrochloride salt, a mild exotherm is expected.

    • Protocol: Cool the mixture to 0°C before adding the base.

    • Observation: The solution may become cloudy as Triethylamine Hydrochloride precipitates (if using non-polar solvents). This confirms the liberation of the free amine.

Operational Workflow Diagram

G Storage Storage (Desiccator/Fridge 4°C) Weighing Weighing (Fume Hood + Ionizer) Storage->Weighing Check Humidity Weighing->Storage Reseal Immediately Reaction Reaction Setup (In Situ Neutralization) Weighing->Reaction Dissolve & Cool (0°C) Quench Quench/Workup (pH Adjustment) Reaction->Quench Monitor Exotherm Waste Waste Disposal (Segregated) Quench->Waste Aqueous/Organic Split

Figure 1: Safe handling workflow emphasizing humidity control and thermal management during neutralization.

Part 4: Disposal & Decontamination

Disposal Principle: As a nitrogen-containing organic salt, this compound must not be flushed down the drain. It releases chloride ions and organic amines upon dissociation.

Decontamination of Surfaces (Bench/Hood):

  • Dry Clean: Gently sweep powder into a container using a brush and pan dedicated to hazardous waste. Do not use compressed air.

  • Wet Clean: Wipe the surface with a 5% Sodium Bicarbonate (

    
    ) solution.
    
    • Mechanism:[7] The bicarbonate neutralizes the acidic hydrochloride salt, converting it to the free amine and sodium chloride.

  • Rinse: Follow with water, then ethanol.

Waste Stream Categorization:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Reaction mixtures should be directed to "Halogenated Organic Waste" (if DCM is used) or "Non-Halogenated Organic Waste" (if Methanol/Ethanol is used).

  • Aqueous Waste: If an extraction was performed, the aqueous layer (containing the chloride salt) should be checked for pH (adjust to pH 6-9) and disposed of as "Aqueous Chemical Waste."

Part 5: Emergency Response

Scenario Immediate Action Follow-Up
Eye Contact Flush immediately for 15 minutes. Hold eyelids open. The acidity of the HCl salt can cause corneal damage.Seek ophthalmological evaluation.
Skin Contact Brush off dry powder before wetting. Wash with soap and water.[6][8]Apply moisturizer if irritation persists. Monitor for sensitization.
Inhalation Move to fresh air.[5][6] If breathing is difficult, administer oxygen (trained personnel only).Monitor for delayed pulmonary irritation (coughing/wheezing).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71757460, Ethyl 4-amino-3-methylbutanoate hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Ethyl 4-amino-3-methylbutanoate hydrochloride (CAS 204503-79-7).[3] Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • Burke, J. (2018).Solubility and Stability of Amine Salts in Pharmaceutical Development. Journal of Pharmaceutical Sciences. (General reference for amine salt handling).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-3-methylbutanoate hydrochloride
Reactant of Route 2
Ethyl 4-amino-3-methylbutanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.